Coelenterazine 400a
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYOKUWNAAJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628592 | |
| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70217-82-2 | |
| Record name | 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Coelenterazine 400a: An In-depth Technical Guide
Coelenterazine 400a, a synthetic analog of the naturally occurring luciferin coelenterazine, serves as a crucial substrate for Renilla luciferase (RLuc) and its mutants, underpinning a significant portion of modern bioluminescence-based research. Its unique spectral properties have established it as the preferred substrate for Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technique for studying protein-protein interactions in real-time within living cells. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical pathway, kinetic properties, and the experimental protocols for its application.
Core Mechanism: Oxidation by Renilla Luciferase
The fundamental mechanism of action of this compound is its enzymatic oxidation by Renilla luciferase in the presence of molecular oxygen.[1] This reaction does not necessitate cofactors such as ATP, making it a streamlined system for various in vitro and in vivo applications.[1] The process culminates in the emission of blue light, with a characteristic peak at approximately 395-400 nm.[2][3][4] This emission is notably blue-shifted compared to the ~460 nm light produced by native coelenterazine with RLuc.[1]
This compound is chemically a bisdeoxy derivative of coelenterazine.[5][6][7][8] The bioluminescent reaction is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core of this compound, a process catalyzed by RLuc.[9] This leads to the formation of a high-energy dioxetanone intermediate. This unstable intermediate then decomposes, releasing carbon dioxide and the oxidized product, coelenteramide 400a, in an electronically excited state. The subsequent relaxation of the excited coelenteramide 400a to its ground state results in the emission of a photon of light.[9]
The enhanced performance of this compound in many applications, particularly with engineered luciferases like RLuc8, is largely attributed to a significantly higher bioluminescence quantum yield.[10][11] Studies have shown that while the kinetic parameters (K_m and k_cat) of this compound with RLuc are not substantially different from those of native coelenterazine, the quantum yield of the bioluminescence reaction can be up to 30-fold higher with the RLuc8 mutant.[10][11][12] This suggests that the increased light output is primarily due to a higher fluorescence quantum yield of the resulting coelenteramide 400a.[12]
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound.
| Parameter | Value | Enzyme | Notes |
| Bioluminescence Emission Maximum | ~395 - 400 nm | Renilla luciferase (RLuc) and its mutants | This blue-shifted emission minimizes spectral overlap with green fluorescent protein (GFP) emission in BRET assays. |
| Molecular Weight | 391.47 g/mol | N/A | |
| Molecular Formula | C₂₆H₂₁N₃O | N/A |
| Parameter | Value | Enzyme | Conditions |
| K_m (Michaelis Constant) | Not significantly different from native coelenterazine | RLuc | While specific values are not consistently reported for this compound, studies suggest similar reaction kinetics to the native substrate. |
| k_cat (Catalytic Constant) | Not significantly different from native coelenterazine | RLuc | Similar to K_m, the turnover number is comparable to that of native coelenterazine. |
| Quantum Yield (Φ_BL) | Up to 30-fold increase compared to native coelenterazine with RLuc | RLuc8 | The absolute quantum yield is not definitively reported, but its significant relative increase is a key feature. |
Signaling Pathway and Reaction Mechanism
The enzymatic reaction of this compound can be visualized as a direct signaling pathway from substrate to light emission, catalyzed by Renilla luciferase.
References
- 1. goldbio.com [goldbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrc [chemsrc.com]
- 5. orbilu.uni.lu [orbilu.uni.lu]
- 6. UT Knoxville | Department of Biochemistry & Cellular & Molecular Biology - Dr. Albrecht von Arnim's Lab Page [vonarnimlab.utk.edu]
- 7. This compound | C26H21N3O | CID 135750016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
An In-depth Technical Guide to the Spectral Properties of Coelenterazine 400a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine 400a, also known under the trade name DeepBlueC™, is a synthetic analog of coelenterazine, the luciferin responsible for the bioluminescence of many marine organisms.[1][2][3] This bisdeoxy derivative of coelenterazine serves as a substrate for Renilla luciferase (RLuc) and its mutants, producing a characteristic blue light emission with a maximum around 395-400 nm.[1][4][5][6][7] This blue-shifted emission spectrum, compared to native coelenterazine (which emits at ~460-475 nm), makes this compound an invaluable tool in bioluminescence resonance energy transfer (BRET) assays, particularly in the BRET2 configuration.[1][5][6][8] Its distinct spectral properties minimize interference with commonly used green fluorescent protein (GFP) acceptors, enhancing the signal-to-noise ratio in studies of protein-protein interactions.[7][9][10] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols, and visualizations of its application in cellular signaling pathways.
Core Spectral and Physicochemical Properties
This compound is a hydrophobic molecule that can readily cross cell membranes, making it suitable for live-cell imaging and assays.[1] It is an off-white to yellowish solid that is soluble in organic solvents like methanol and ethanol but should not be dissolved in DMSO, as this may cause oxidation.[6][11][12] For aqueous solutions, it is recommended to prepare a stock solution in an appropriate organic solvent first and then dilute it into the desired buffer immediately before use to minimize degradation.[5]
Quantitative Spectral Data
The following table summarizes the key spectral and physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₂₁N₃O | [6][13][14] |
| Molecular Weight | 391.5 g/mol | [6][9][13] |
| Purity | ≥95% | [6][12][14] |
| Bioluminescence Emission Maximum (with RLuc) | ~395 - 400 nm | [1][4][6][7][15] |
| UV-Vis Absorption Maxima (λmax) | 248, 361, 432 nm | [6][12] |
| Solubility | Soluble in ethanol and methanol (~0.5 mg/mL) | [6][12] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in bioluminescence assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or methanol (purged with an inert gas like argon or nitrogen)
-
Inert gas (argon or nitrogen)
-
Light-blocking microcentrifuge tubes
Methodology:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light conditions, add the appropriate volume of anhydrous ethanol or methanol to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[5] The solubility is approximately 0.5 mg/mL.[12]
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
To minimize oxidation, it is recommended to overlay the solution with an inert gas before sealing the vial.
-
Aliquot the stock solution into light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[5] The solution should be stable for at least one month when stored at ≤ -20°C.[11]
In Vitro Bioluminescence Spectrum Measurement
Objective: To determine the bioluminescence emission spectrum of this compound in the presence of Renilla luciferase.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Recombinant Renilla luciferase (e.g., RLuc8)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Luminometer with spectral scanning capabilities or a multi-channel spectrometer
Methodology:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).[5]
-
In a luminometer-compatible plate or cuvette, add the desired amount of Renilla luciferase.
-
Inject the this compound working solution into the well containing the luciferase to initiate the bioluminescent reaction.
-
Immediately begin spectral scanning to record the light emission from approximately 350 nm to 600 nm.
-
The resulting spectrum should show a peak emission at approximately 395-400 nm.[7][15]
Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interaction
Objective: To monitor the interaction between two proteins of interest (Protein A and Protein B) in living cells using a BRET2 assay with this compound.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for Protein A fused to a Renilla luciferase variant (e.g., RLuc8) (Donor)
-
Expression vectors for Protein B fused to a Green Fluorescent Protein variant (e.g., GFP2 or GFP10) (Acceptor)
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound stock solution
-
Luminometer capable of measuring dual-emission wavelengths (e.g., a filter-based instrument with filters for ~400 nm and ~515 nm)
Methodology:
-
Co-transfect the mammalian cells with the donor (Protein A-RLuc8) and acceptor (Protein B-GFP) expression vectors. As a negative control, transfect cells with the donor construct alone.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
On the day of the assay, harvest and wash the cells. Resuspend them in a suitable assay buffer (e.g., PBS).
-
Add the this compound substrate to the cell suspension to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: the donor emission window (~395-410 nm) and the acceptor emission window (~510-520 nm).
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the BRET ratio of the donor-only control from the BRET ratio of the co-transfected cells to obtain the net BRET signal, which is indicative of protein-protein interaction.[8]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the core principles and workflows involving this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. thomassci.com [thomassci.com]
- 3. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. nanolight.com [nanolight.com]
- 6. This compound | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. biotium.com [biotium.com]
- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [nanolight.com]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. This compound | C26H21N3O | CID 135750016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. medchemexpress.com [medchemexpress.com]
Coelenterazine 400a: A Technical Guide for Researchers in Bioluminescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Coelenterazine 400a, a key substrate for Renilla luciferase, tailored for researchers and professionals in drug development and scientific research. This document details the properties, applications, and methodologies associated with this compound, with a focus on its use in bioluminescence resonance energy transfer (BRET) assays.
Introduction to this compound
This compound, also known by trade names such as DeepBlueC™, is a synthetic analog of native coelenterazine.[1][2] It serves as a substrate for Renilla reniformis luciferase (RLuc) but is not effectively oxidized by Gaussia luciferase.[3][4] Upon enzymatic oxidation by RLuc, this compound emits a characteristic blue light with a peak emission wavelength of approximately 395-400 nm.[3][5][6] This blue-shifted emission spectrum, compared to the ~460-475 nm emission of native coelenterazine, makes this compound particularly advantageous for BRET assays.[1][2] The significant spectral separation between the donor emission (from the RLuc-Coelenterazine 400a reaction) and the acceptor emission (typically a green fluorescent protein like GFP) minimizes signal crosstalk and enhances the resolution of the assay.[7]
This compound is a hydrophobic molecule, which allows it to readily cross cell membranes for use in live-cell assays.[1] However, it is also known to decay rapidly in aqueous solutions, necessitating fresh preparation of working solutions for experiments.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound in comparison to native coelenterazine when used with Renilla luciferase and its enhanced mutant, RLuc8.
Table 1: Spectral Properties of Coelenterazine Analogs with Renilla Luciferase
| Substrate | Luciferase Variant | Emission Maximum (nm) |
| Native Coelenterazine | RLuc | ~460-475 |
| This compound | RLuc | ~395-400 |
| Native Coelenterazine | RLuc8 | ~480 |
| This compound | RLuc8 | ~400 |
Table 2: Kinetic and Quantum Yield Data for Coelenterazine Analogs with Renilla Luciferase
| Substrate | Luciferase Variant | Michaelis Constant (Km) (µM) | Catalytic Constant (kcat) (s-1) | Relative Quantum Yield |
| Native Coelenterazine | RLuc | 2.9 ± 1.0[8][9] | 3.9 ± 0.4[8][9] | Reference |
| This compound | RLuc | Data not available | Data not available | Lower than native coelenterazine |
| Native Coelenterazine | RLuc8 | 1.6 ± 0.2[8][9] | 4.9 ± 0.1[8][9] | ~1.3-fold higher than RLuc with native coelenterazine[8][9] |
| This compound | RLuc8 | Data not available | Data not available | ~30-fold increase compared to RLuc with native coelenterazine[8][9] |
Note: The RLuc8 mutant exhibits enhanced stability and light output compared to the wild-type RLuc.[8][9]
Experimental Protocols
Detailed methodologies for performing a standard Renilla luciferase assay and a BRET assay using this compound are provided below.
Protocol 1: Standard Renilla Luciferase Reporter Assay
This protocol is designed for the quantification of Renilla luciferase activity in cell lysates.
1. Reagent Preparation:
-
Lysis Buffer: Use a passive lysis buffer compatible with Renilla luciferase assays.
-
This compound Stock Solution: Dissolve lyophilized this compound in methanol or ethanol to a stock concentration of 1-5 mM. Do not use DMSO, as it can oxidize the substrate.[3] Store the stock solution at -80°C, protected from light.
-
Assay Buffer: A common assay buffer is PBS (phosphate-buffered saline) or Tris-HCl with 0.1% BSA.
-
Working Solution: Immediately before use, dilute the this compound stock solution in the assay buffer to the desired final concentration (typically 5-20 µM). Prepare this solution fresh and protect it from light.
2. Cell Lysis:
-
Culture cells expressing the Renilla luciferase reporter gene in a multi-well plate.
-
Remove the culture medium and wash the cells once with PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle agitation.
-
Transfer the cell lysate to a microcentrifuge tube.
3. Luminescence Measurement:
-
Set up a luminometer to measure luminescence with a short integration time (e.g., 1-10 seconds).
-
Add 20-100 µL of cell lysate to a luminometer tube or a well of a white-walled microplate.
-
Inject 50-100 µL of the freshly prepared this compound working solution into the tube or well.
-
Immediately initiate the luminescence measurement.
-
Record the relative light units (RLU).
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interactions
This protocol outlines the steps for a BRET assay to study the interaction between two proteins, one fused to Renilla luciferase (the donor) and the other to a fluorescent protein like GFP (the acceptor).
1. Cell Culture and Transfection:
-
Seed mammalian cells (e.g., HEK293) in a multi-well plate.
-
Co-transfect the cells with two expression vectors: one encoding the donor fusion protein (e.g., Protein A-RLuc8) and the other encoding the acceptor fusion protein (e.g., Protein B-GFP). Include control wells with cells expressing only the donor fusion protein.
2. BRET Measurement in Live Cells:
-
24-48 hours post-transfection, carefully remove the culture medium.
-
Wash the cells gently with PBS or a suitable assay buffer.
-
Add the assay buffer to each well.
-
Prepare the this compound working solution as described in Protocol 1.
-
Set up a plate reader capable of measuring luminescence at two distinct wavelengths (one for the donor and one for the acceptor). For the RLuc8/GFP BRET pair with this compound, typical filter sets are ~400 nm for the donor and ~515 nm for the acceptor.
-
Add the this compound working solution to each well.
-
Immediately measure the luminescence intensity at both the donor and acceptor wavelengths.
3. Data Analysis:
-
For each well, calculate the BRET ratio: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)
-
Calculate the net BRET ratio by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor co-transfected cells.
-
An increase in the net BRET ratio indicates a close proximity between the donor and acceptor fusion proteins, suggesting a protein-protein interaction.
Mandatory Visualizations
Bioluminescent Reaction of this compound
Caption: Enzymatic oxidation of this compound by Renilla luciferase.
Experimental Workflow for BRET Assay
Caption: A generalized workflow for a BRET-based protein-protein interaction assay.
GPCR Signaling Pathway Investigated by BRET
Caption: BRET assay to monitor GPCR and β-Arrestin interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. zellbio.eu [zellbio.eu]
- 3. goldbio.com [goldbio.com]
- 4. This compound [nanolight.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. web.stanford.edu [web.stanford.edu]
Coelenterazine 400a: A Technical Guide to its Chemical Structure, Properties, and Applications in Bioluminescence Research
For Immediate Release
This technical guide provides an in-depth overview of Coelenterazine 400a, a key substrate in bioluminescence research, for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical and bioluminescent properties, and provides comprehensive experimental protocols for its application in Bioluminescence Resonance Energy Transfer (BRET) assays.
Chemical Structure and Identity
This compound, also known by trade names such as DeepBlueC™, is a derivative of coelenterazine. Its chemical structure is characterized by an imidazopyrazinone core with benzyl and phenyl substitutions.
Systematic Name: 2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol[1]
Synonyms: Coelenteramine 400a, Bisdeoxycoelenterazine[2]
The key structural features of this compound are responsible for its unique bioluminescent properties, particularly its blue-shifted light emission compared to native coelenterazine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₆H₂₁N₃O | [1][3][4] |
| Molecular Weight | ~391.5 g/mol | [1][3][4] |
| Appearance | Yellow to orange solid | [5] |
| Purity | ≥95% | [3][4][5] |
| Solubility | Soluble in methanol and ethanol (~0.5 mg/mL). Not recommended for use with DMSO. | [3][4][5] |
| Storage | Store at -20°C, protected from light. It is recommended to keep the compound under an inert gas. | [5] |
| Stability | The solid form is stable for an extended period when stored correctly. Solutions are less stable and should be prepared fresh. It is a high-energy molecule that can spontaneously decompose. | [5] |
| UV/Vis Absorption (λmax) | 248, 361, 432 nm | [3][4] |
Bioluminescent Properties
This compound is a substrate for the enzyme Renilla luciferase (RLuc) but not for Gaussia luciferase. The enzymatic oxidation of this compound by RLuc results in the emission of blue light.
| Property | Value | References |
| Bioluminescence Emission Maximum | ~395 - 400 nm | [6] |
| Enzyme Specificity | Renilla luciferase (RLuc) | [5] |
| Quantum Yield | A study comparing the bioluminescence reaction quantum yield of different coelenterazine analogues, including 400a, has been conducted, highlighting differences among the analogues. | [7] |
The distinct blue-shifted emission of the this compound/RLuc system is a significant advantage in BRET assays, as it provides a greater separation between the donor and acceptor emission spectra, leading to a better signal-to-noise ratio.
Applications in BRET Assays
This compound is the preferred substrate for BRET2 (Bioluminescence Resonance Energy Transfer 2) assays, a powerful technique for studying protein-protein interactions in living cells. The principle of BRET involves the non-radiative transfer of energy from a bioluminescent donor molecule (e.g., RLuc) to a fluorescent acceptor molecule (e.g., Green Fluorescent Protein, GFP). This energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm).
Logical Workflow of a BRET2 Experiment
The following diagram illustrates the general workflow of a BRET2 experiment using this compound to study the interaction between two proteins, Protein A and Protein B.
References
- 1. This compound | C26H21N3O | CID 135750016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. goldbio.com [goldbio.com]
- 6. zellbio.eu [zellbio.eu]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
Coelenterazine 400a vs. Native Coelenterazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Coelenterazine 400a and native coelenterazine, two key substrates in bioluminescence research. It delves into their biochemical properties, experimental applications, and the signaling pathways they help to illuminate. This document is intended to serve as a practical resource for designing and executing experiments in areas such as drug discovery, cell signaling, and molecular imaging.
Core Properties: A Quantitative Comparison
This compound, also known as DeepBlueC™, is a synthetic analog of native coelenterazine.[1][2] While both serve as substrates for luciferases like Renilla luciferase (Rluc), their distinct properties lead to different applications.[3] Native coelenterazine is the natural substrate for a variety of marine luciferases and photoproteins. In the presence of a luciferase and molecular oxygen, it is oxidized to produce coelenteramide and light.[1][4] This reaction does not require ATP, making it a convenient tool for in vivo studies.[1]
The key differences between this compound and native coelenterazine lie in their emission spectra, quantum yield, and signal kinetics. These differences are summarized in the tables below.
| Property | Native Coelenterazine | This compound | References |
| Synonyms | Coelenterazine free acid | DeepBlueC™, bisdeoxycoelenterazine, di-dehydro coelenterazine | [1][5][6] |
| Emission Maximum (with Rluc) | ~460-480 nm | ~395-400 nm | [1][2][3][6] |
| Substrate For | Renilla luciferase (Rluc), Gaussia luciferase (Gluc), Aequorin | Renilla luciferase (Rluc) | [3][7] |
| Primary Application | General bioluminescence assays, reporter gene assays, calcium sensing | Bioluminescence Resonance Energy Transfer (BRET) | [2][3] |
| Aqueous Stability | More stable | Decays rapidly |
Table 1: General Properties of Native Coelenterazine and this compound.
| Parameter | Native Coelenterazine | This compound | Luciferase Mutant | Reference |
| Quantum Yield | Higher than this compound with wild-type Rluc | Lower with wild-type Rluc, but significantly increased with Rluc8 | Rluc8 | [8] |
| Signal Half-Life | Biphasic decay: rapid phase (~2.5 min), stable phase (~70 min) | Shorter half-life | - | [9][10] |
Table 2: Comparative Bioluminescence Performance with Renilla Luciferase.
Experimental Protocols
The choice between native coelenterazine and this compound is dictated by the experimental goals. Native coelenterazine is often used for general reporter gene assays and bioluminescence imaging, while the blue-shifted emission of this compound makes it the preferred donor for BRET assays, minimizing spectral overlap with common acceptor fluorophores like GFP.[2][3][11]
Bioluminescence Resonance Energy Transfer (BRET) Assay Protocol using this compound
BRET is a powerful technique for studying protein-protein interactions in real-time within living cells.[12] It relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Rluc) to a fluorescent acceptor (e.g., GFP) when they are in close proximity (<10 nm).[13][14]
Materials:
-
Mammalian cells expressing the proteins of interest fused to a BRET donor (e.g., Rluc8) and acceptor (e.g., GFP2).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution (e.g., 1 mg/mL in methanol or a specialized solvent).[5]
-
White, flat-bottom 96-well plates.
-
Microplate reader with luminescence and fluorescence detection capabilities, preferably with injectors.[15]
Procedure:
-
Cell Culture and Transfection:
-
Seed mammalian cells in a 96-well plate at a density that allows for optimal growth and transfection efficiency.
-
Co-transfect the cells with plasmids encoding the donor- and acceptor-fusion proteins. Include appropriate controls, such as cells expressing only the donor or acceptor.
-
Incubate the cells for 24-48 hours to allow for protein expression.[6]
-
-
Cell Preparation for BRET Measurement:
-
Carefully aspirate the cell culture medium.
-
Wash the cells once with PBS.
-
Resuspend the cells in PBS or an appropriate assay buffer.
-
-
BRET Measurement:
-
Prepare a working solution of this compound (typically 5-10 µM) in the assay buffer immediately before use.[6][15]
-
Set up the microplate reader to measure luminescence at two distinct wavelength windows: one for the donor (e.g., 370-450 nm) and one for the acceptor (e.g., 500-525 nm for GFP2).[16]
-
Inject the this compound working solution into each well.
-
Immediately begin sequential or simultaneous measurements of the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio obtained from cells expressing only the donor to get the net BRET ratio.
-
In Vivo Bioluminescence Imaging Protocol with Native Coelenterazine
In vivo bioluminescence imaging (BLI) is a non-invasive technique used to visualize and quantify biological processes in living animals.
Materials:
-
Animal model (e.g., mouse) expressing a luciferase reporter.
-
Native coelenterazine stock solution (e.g., 5 mg/mL in acidified ethanol).[17]
-
Sterile PBS.
-
In vivo imaging system with a sensitive CCD camera.
Procedure:
-
Preparation of Coelenterazine Injection Solution:
-
Prepare a working solution of native coelenterazine by diluting the stock solution in sterile PBS. The final concentration and volume will depend on the animal model and route of administration. For intravenous injection in mice, a typical dose is 15-100 µg per mouse.[17]
-
-
Animal Preparation and Injection:
-
Anesthetize the animal according to approved protocols.
-
Administer the coelenterazine solution, for example, via intravenous injection.
-
-
Image Acquisition:
-
Immediately place the animal in the imaging chamber.
-
Acquire images for a set duration. The peak signal for intravenous injection is typically observed shortly after administration.[17]
-
-
Data Analysis:
-
Quantify the bioluminescent signal in the region of interest using the imaging software.
-
Signaling Pathways and Experimental Workflows
Coelenterazine-based assays are instrumental in elucidating various signaling pathways. BRET, in particular, is widely used to study G protein-coupled receptor (GPCR) signaling, while aequorin-based assays are employed for monitoring intracellular calcium dynamics.
GPCR Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a crucial role in cell signaling. BRET can be used to monitor the interaction between a GPCR and β-arrestin, a key event in receptor desensitization and signaling.[12][18]
Caption: GPCR activation by a ligand leads to G protein signaling and β-arrestin recruitment.
Calcium Signaling Pathway
Aequorin is a photoprotein that emits light in the presence of calcium.[19][20] By expressing apoaequorin in cells and providing coelenterazine, intracellular calcium levels can be monitored.[21]
Caption: Aequorin-based detection of intracellular calcium release.
Experimental Workflow: BRET Assay
The following diagram illustrates the typical workflow for a BRET experiment.
Caption: A typical workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. zellbio.eu [zellbio.eu]
- 4. scispace.com [scispace.com]
- 5. nanolight.com [nanolight.com]
- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. promega.com [promega.com]
- 10. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 11. biotium.com [biotium.com]
- 12. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
- 13. blog.benchsci.com [blog.benchsci.com]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
Coelenterazine 400a: A Deep Dive into its Discovery, Development, and Application in Bioluminescence Resonance Energy Transfer
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coelenterazine 400a, also known as DeepBlueC™, is a synthetic analog of the naturally occurring luciferin, coelenterazine. Its discovery and development have been pivotal in advancing the field of bioluminescence-based assays, particularly Bioluminescence Resonance Energy Transfer (BRET). This technical guide provides an in-depth overview of this compound, from its fundamental properties to detailed experimental protocols for its application. Quantitative data are summarized in structured tables for easy comparison, and key processes are visualized through diagrams generated using the DOT language.
Introduction: The Quest for a Blue-Shifted Luciferin
The discovery of coelenterazine as the light-emitting substrate for a variety of marine luciferases, most notably Renilla luciferase (RLuc), opened up new avenues for reporter gene assays and in vivo imaging.[1] Native coelenterazine, in the presence of RLuc and molecular oxygen, emits blue light with a maximum wavelength of approximately 460-480 nm.[1][2] While highly useful, the relatively broad emission spectrum of the native coelenterazine-RLuc system presented challenges for applications requiring spectral separation, such as BRET.
BRET is a powerful technique for monitoring protein-protein interactions in real-time within living cells.[1] It relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule when they are in close proximity (<10 nm).[3] For efficient energy transfer and minimal signal bleed-through, a significant separation between the donor's emission peak and the acceptor's emission peak is crucial. The emission of the native coelenterazine-RLuc system overlaps considerably with the emission of commonly used green fluorescent protein (GFP) acceptors, leading to a low signal-to-noise ratio.[4]
This limitation spurred the development of synthetic coelenterazine analogs with altered spectral properties. This compound emerged as a key innovation, designed to produce a blue-shifted light emission upon enzymatic oxidation.[5][6] This bisdeoxy derivative of coelenterazine, when catalyzed by RLuc, emits light with a maximum wavelength of approximately 395-400 nm.[7][8][9] This significant blue shift of about 80 nm compared to native coelenterazine provides excellent spectral separation from GFP acceptors, which typically have emission maxima around 510 nm.[8][10] This enhanced spectral resolution is the cornerstone of the BRET² assay, a second-generation BRET technology with a superior signal-to-noise ratio, making it ideal for screening assays.[10][11]
Physicochemical and Bioluminescent Properties
This compound is a hydrophobic molecule that can readily cross cell membranes, making it suitable for live-cell assays.[1] However, it is known to decay rapidly in aqueous solutions due to auto-oxidation.[8][12] Therefore, proper storage and handling are critical for its effective use.
Quantitative Data
The following tables summarize the key quantitative properties of this compound in comparison to native coelenterazine.
| Property | This compound | Native Coelenterazine | Reference(s) |
| Molecular Weight | 391.47 g/mol | 423.46 g/mol | [13] |
| Chemical Formula | C₂₆H₂₁N₃O | C₂₆H₂₁N₃O₃ | [9] |
| Emission Maximum (with RLuc) | ~395 - 400 nm | ~460 - 480 nm | [2][7][8] |
| Solubility | Soluble in ethanol and methanol; sparingly soluble in water. | Soluble in methanol and ethanol. | [12][14] |
| Luciferase | Substrate | K_m_ (µM) | Relative Light Output (%) | Quantum Yield (Φ) | Reference(s) |
| Renilla luciferase (RLuc) | This compound | - | Lower than native CTZ | - | [4] |
| Renilla luciferase (RLuc) | Native Coelenterazine | ~1-5 | 100 | ~0.05-0.07 | [15] |
| RLuc8 | This compound | 1.6 ± 0.2 | - | 30-fold increase vs RLuc | [15] |
| RLuc8 | Native Coelenterazine | - | - | 30% improvement vs Rluc | [15] |
Note: Quantitative values for K_m_ and quantum yield can vary depending on the specific luciferase mutant, buffer conditions, and measurement techniques. Data presented here are indicative.
Key Applications: BRET² and Beyond
The primary application of this compound is in BRET² assays for studying protein-protein interactions.[10] The enhanced spectral separation minimizes the "bleed-through" of the donor signal into the acceptor detection channel, resulting in a higher signal-to-noise ratio compared to the original BRET¹ system which uses native coelenterazine.[11] This makes BRET² particularly well-suited for high-throughput screening of compound libraries that may interfere with protein interactions.[16]
This compound is typically paired with Renilla luciferase or its brighter mutants, such as Rluc8, as the energy donor.[4][15] The most common acceptors are green fluorescent proteins like GFP2 and GFP10, which have excitation maxima that overlap well with the emission of the RLuc-Coelenterazine 400a system.[10][13]
While BRET² is its main application, the blue-shifted emission of this compound can also be advantageous in other bioluminescence imaging contexts where minimizing spectral overlap with other light sources or autofluorescence is critical.
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or methanol
-
Inert gas (e.g., argon or nitrogen)
-
Light-blocking storage vials
Protocol:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert gas atmosphere, reconstitute the this compound powder in anhydrous ethanol or methanol to a final concentration of 1-5 mM. For example, to prepare a 1 mM stock solution from 1 mg of this compound (MW: 391.47), add 2.55 mL of solvent.
-
Vortex gently until the powder is completely dissolved. The solution will appear as a pale yellow to light brown color.
-
Aliquot the stock solution into smaller, single-use volumes in light-blocking vials.
-
Purge the vials with inert gas before sealing.
-
Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.[12] Note: Avoid repeated freeze-thaw cycles. It is not recommended to store dissolved this compound at -20°C or -70°C for extended periods.[14]
General Protocol for a BRET² Assay in HEK293 Cells
This protocol provides a general workflow for a BRET² assay to detect the interaction between two proteins of interest, Protein A and Protein B, in transiently transfected HEK293 cells.
Materials:
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Expression vectors:
-
Protein A fused to a Renilla luciferase variant (e.g., Rluc8) - Donor construct
-
Protein B fused to a GFP variant (e.g., GFP2) - Acceptor construct
-
Donor construct alone (for background measurement)
-
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Phosphate-buffered saline (PBS)
-
White, opaque 96-well microplates
-
This compound stock solution (1-5 mM in ethanol or methanol)
-
Assay buffer (e.g., PBS or HBSS)
-
Luminometer with two emission filters (one for the donor, ~400 nm, and one for the acceptor, ~515 nm)
Protocol:
Day 1: Cell Seeding
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
Day 2: Transfection
-
Co-transfect the cells with the donor (Protein A-Rluc8) and acceptor (Protein B-GFP2) expression vectors. To determine the optimal donor-to-acceptor ratio, a titration experiment is recommended, where the amount of donor plasmid is kept constant while the amount of acceptor plasmid is varied.
-
In parallel, transfect a set of cells with the donor construct alone to measure the background signal.
-
Follow the transfection reagent manufacturer's protocol for the transfection procedure.
Day 3: Cell Plating for BRET Assay
-
Approximately 24 hours post-transfection, detach the cells from the 6-well plate using a gentle method (e.g., trypsinization followed by neutralization).
-
Resuspend the cells in complete medium and determine the cell concentration.
-
Plate the cells into a white, opaque 96-well microplate at a density of 20,000-50,000 cells per well in 100 µL of medium. Plate each condition in triplicate or quadruplicate.
Day 4: BRET Measurement
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS or assay buffer.
-
Add 90 µL of assay buffer to each well.
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to a final concentration of 5-10 µM. Note: Prepare this solution fresh immediately before use and protect it from light.[12]
-
Set up the luminometer to measure the luminescence signal sequentially through the donor filter (e.g., 400 ± 40 nm) and the acceptor filter (e.g., 515 ± 20 nm) for each well.
-
Using an injector or by manual pipetting, add 10 µL of the this compound working solution to each well.
-
Immediately measure the luminescence signals. The integration time will depend on the expression levels of the fusion proteins and the sensitivity of the luminometer.
Data Analysis
-
Calculate the BRET Ratio: For each well, calculate the BRET ratio using the following formula: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)[17]
-
Calculate the Net BRET Ratio: To correct for the bleed-through of the donor signal into the acceptor channel, calculate the Net BRET ratio: Net BRET Ratio = (BRET Ratio of Donor + Acceptor) - (BRET Ratio of Donor alone)[7]
-
Interpret the Results: A significant increase in the Net BRET ratio in cells co-expressing the donor and acceptor compared to the control indicates a specific interaction between Protein A and Protein B.
Visualizations
BRET² Signaling Pathway
Caption: The BRET² signaling pathway illustrating energy transfer.
Experimental Workflow for a BRET² Assay
Caption: A typical experimental workflow for a BRET² assay.
Conclusion
This compound has established itself as an indispensable tool for researchers studying protein-protein interactions and other dynamic cellular processes. Its development as a blue-shifted luciferin addressed a critical need for improved spectral resolution in BRET assays, leading to the robust and sensitive BRET² technology. By understanding its properties and following optimized experimental protocols, researchers can effectively leverage this compound to gain deeper insights into the intricate molecular interactions that govern cellular function, thereby accelerating drug discovery and basic scientific understanding.
References
- 1. nuvucameras.com [nuvucameras.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. blog.benchsci.com [blog.benchsci.com]
- 10. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 11. berthold.cn [berthold.cn]
- 12. nanolight.com [nanolight.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. goldbio.com [goldbio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
Coelenterazine 400a: An In-Depth Technical Guide for Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine 400a, a synthetic analog of native coelenterazine, has emerged as a critical tool in the field of bioluminescence imaging. Its unique spectral properties make it particularly valuable for Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technique for studying protein-protein interactions in real-time and in living cells. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, comparative performance data, detailed experimental protocols for in vitro and in vivo applications, and its utility in drug development and screening.
This compound is a bisdeoxy derivative of coelenterazine.[1] It serves as a substrate for Renilla luciferase (RLuc) and its mutants, such as RLuc8, but it is not effectively oxidized by Gaussia luciferase (GLuc).[2] Upon enzymatic oxidation by RLuc, this compound emits a characteristic blue light with an emission maximum centered around 395-400 nm.[3][4] This blue-shifted emission spectrum, compared to the ~480 nm emission of native coelenterazine, is the primary advantage of this compound.[2] This spectral separation is particularly advantageous in BRET² assays, where it minimizes spectral overlap with green fluorescent protein (GFP) acceptors, such as GFP2 or GFP10, leading to an improved signal-to-noise ratio.[5][6]
Properties of this compound
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one | [7] |
| Synonyms | DeepBlueC™, Bisdeoxycoelenterazine | [1][3] |
| Molecular Formula | C₂₆H₂₁N₃O | [7] |
| Molecular Weight | 391.47 g/mol | [8] |
| Emission Maximum | ~395 - 400 nm (with Renilla luciferase) | [3][4] |
| Solubility | Soluble in ethanol and methanol. Insoluble in DMSO. | [7] |
| Storage | Store as a dry powder at -20°C or -80°C, protected from light and moisture. | [2] |
Comparative Performance Data
While this compound offers a distinct advantage in spectral separation for BRET assays, it is characterized by a lower light output and a more rapid signal decay compared to other coelenterazine analogs used in different BRET versions.[6][9] The selection of a coelenterazine analog is therefore dependent on the specific requirements of the experiment.
| Substrate | Luciferase | Emission Max (nm) | Relative Light Output | Signal Half-Life | Key Application | Reference(s) |
| This compound | Renilla luciferase (RLuc), RLuc8 | ~400 | Lower | Short | BRET² | [3][6][9] |
| Native Coelenterazine | Renilla luciferase, Gaussia luciferase | ~470-480 | Higher | Moderate | General Bioluminescence, BRET¹ | [1][2] |
| Coelenterazine-h | Renilla luciferase | ~475 | High | Long | BRET¹ | [6] |
Experimental Protocols
In Vitro Bioluminescence Assay
This protocol outlines a general procedure for measuring the bioluminescent signal from this compound with Renilla luciferase in an in vitro setting.
Materials:
-
This compound
-
Ethanol or Methanol (for stock solution)
-
Purified Renilla luciferase (e.g., RLuc8)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve lyophilized this compound in ethanol or methanol to a stock concentration of 1 mg/mL.[2] To prevent oxidation, it is recommended to use degassed alcohol.[2]
-
Store the stock solution at -20°C or below, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Immediately before the assay, dilute the this compound stock solution in the desired assay buffer to the final working concentration. A common starting concentration is 5-10 µM.[5]
-
-
Perform Luminescence Measurement:
-
Pipette the purified Renilla luciferase into a white-walled, clear-bottom 96-well plate.
-
Place the plate in a luminometer.
-
Inject the this compound working solution into the well to initiate the reaction.
-
Immediately measure the luminescence signal. Due to the rapid decay kinetics of this compound, it is crucial to measure the signal promptly after substrate addition.[4]
-
In Vitro Bioluminescence Assay Workflow.
BRET Assay for Protein-Protein Interactions (e.g., GPCRs)
This protocol describes a typical BRET² assay to investigate the interaction between two proteins, for example, a G protein-coupled receptor (GPCR) and β-arrestin.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for:
-
Protein 1 fused to a Renilla luciferase variant (e.g., GPCR-RLuc8) - Donor
-
Protein 2 fused to a GFP variant (e.g., β-arrestin-GFP2) - Acceptor
-
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Plate reader capable of dual-channel luminescence detection (for donor and acceptor emission)
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the donor (e.g., GPCR-RLuc8) and acceptor (e.g., β-arrestin-GFP2) plasmids. Include control wells with donor-only and acceptor-only transfections.
-
-
Cell Stimulation (if applicable):
-
24-48 hours post-transfection, replace the medium with assay buffer.
-
If studying ligand-induced interactions, add the specific ligand to the appropriate wells and incubate for the desired time.
-
-
BRET Measurement:
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio obtained from the donor-only transfected cells to get the net BRET ratio.
-
BRET Assay Experimental Workflow.
In Vivo Bioluminescence Imaging
This protocol provides a general guideline for performing in vivo bioluminescence imaging in a mouse model using this compound. Note: All animal procedures must be approved by the institution's animal care and use committee.
Materials:
-
Mouse model with cells expressing Renilla luciferase.
-
This compound.
-
Sterile, injectable solvent (e.g., a solution of ethanol in PBS). A commercially available water-soluble formulation of coelenterazine may also be used to avoid alcohol-related toxicity.[11]
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
If the imaging area has dense fur, it may be necessary to shave the region to improve light detection.
-
-
Substrate Preparation and Administration:
-
Prepare a sterile solution of this compound for injection. A typical dose for coelenterazine analogs is in the range of 3-5 mg/kg body weight.[12][13]
-
The route of administration will affect the kinetics of the signal. Intravenous (IV) injection generally leads to a rapid peak in signal, while intraperitoneal (IP) injection results in a slower rise and longer-lasting signal.[14]
-
For IV injection, administer the substrate via the tail vein. For IP injection, inject into the lower abdominal quadrant.
-
-
Image Acquisition:
-
Immediately after substrate administration (especially for IV injections), place the animal in the pre-warmed imaging chamber of the IVIS system.[13]
-
Acquire bioluminescent images. It is recommended to perform a kinetic study to determine the time of peak light emission for your specific model and administration route.[15]
-
IVIS Settings:
-
Emission Filter: Use an open filter or a filter appropriate for the ~400 nm emission of this compound.
-
Exposure Time: This will depend on the signal intensity. Start with an auto-exposure setting and adjust as needed.
-
Binning: Medium to high binning can be used to increase sensitivity.
-
F/Stop: A low f/stop (e.g., f/1) will maximize light collection.
-
-
-
Data Analysis:
-
Quantify the bioluminescent signal in the region of interest (ROI) using the imaging software. The signal is typically expressed as photons/second/cm²/steradian.
-
Applications in Drug Development
The BRET² assay utilizing this compound is a powerful tool for high-throughput screening (HTS) of compound libraries to identify modulators of protein-protein interactions.[3][5] A common application is the screening for compounds that disrupt or enhance the interaction between a GPCR and its interacting partners, such as β-arrestin.
High-Throughput Screening Workflow using BRET.
Signaling Pathway Visualization
The interaction between a GPCR and β-arrestin is a key signaling event that can be effectively monitored using a BRET assay with this compound. Upon agonist binding to the GPCR, the receptor becomes phosphorylated, leading to the recruitment of β-arrestin. This proximity allows for efficient BRET between the RLuc8 fused to the GPCR and the GFP2 fused to β-arrestin.
GPCR-β-arrestin BRET Signaling Pathway.
Conclusion
This compound is an indispensable substrate for bioluminescence imaging, particularly for BRET² assays. Its blue-shifted emission provides a clear spectral window for detecting protein-protein interactions with high signal-to-noise ratios. While its lower light output and faster kinetics require careful experimental design, the advantages it offers in reducing spectral overlap make it the substrate of choice for many BRET applications, especially in the context of high-throughput drug screening. This guide provides the foundational knowledge and practical protocols for the effective implementation of this compound in your research and development endeavors.
References
- 1. goldbio.com [goldbio.com]
- 2. nanolight.com [nanolight.com]
- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. mdpi.com [mdpi.com]
- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.charlotte.edu [research.charlotte.edu]
- 13. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly bright and stable NIR-BRET with blue-shifted coelenterazine derivatives for deep-tissue imaging of molecular events in vivo [thno.org]
- 15. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Bioluminescence Resonance Energy Transfer (BRET) with Coelenterazine 400a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques for Bioluminescence Resonance Energy Transfer (BRET) assays utilizing Coelenterazine 400a.
Core Principles of BRET with this compound (BRET2)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technique used to study protein-protein interactions (PPIs) and other dynamic cellular processes in real-time.[1][2] The technology is based on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule.[3] This energy transfer is highly dependent on the distance between the donor and acceptor, occurring only when they are in very close proximity (typically within 10 nm).[1][3]
The second generation of BRET, known as BRET2, employs this compound (also referred to as DeepBlueC™ or bisdeoxycoelenterazine) as the substrate for the donor enzyme.[4][5] This results in a distinct spectral profile compared to the original BRET1 assay.[4]
The BRET2 Donor-Acceptor System:
-
Donor: A variant of Renilla luciferase (Rluc), often Rluc8, is genetically fused to one protein of interest.[1][4] Rluc8 is a mutant of the native Rluc with improved stability and light output.[6]
-
Substrate: this compound is a cell-permeable substrate that, when oxidized by Rluc, emits light with a peak at approximately 395-400 nm.[4][5][7][8]
-
Acceptor: A green fluorescent protein (GFP) variant, such as GFP2 or GFP10, is fused to the second protein of interest.[4][5][7][8] These GFP variants have excitation spectra that overlap with the emission spectrum of Rluc/Coelenterazine 400a.[4]
The Mechanism of Energy Transfer:
When the two proteins of interest interact, they bring the Rluc donor and GFP acceptor into close proximity. The energy generated from the oxidation of this compound by Rluc is then transferred non-radiatively to the GFP acceptor. This excites the GFP, which in turn emits light at its characteristic longer wavelength, typically around 510 nm.[1][9] The BRET signal is quantified by calculating the ratio of the light emitted by the acceptor to the light emitted by the donor.[4]
Advantages and Disadvantages of BRET2:
A key advantage of the BRET2 system is the significant separation between the donor and acceptor emission peaks (around 115 nm).[1] This large spectral resolution results in a lower background signal and an improved signal-to-noise ratio compared to BRET1.[5] However, BRET2 has some limitations, including a lower light output and a more rapid decay of the luminescent signal compared to BRET1.[4][5] The development of the Rluc8 mutant has helped to mitigate these issues by increasing the brightness and stability of the donor signal.[6]
Quantitative Data
The following tables summarize key quantitative parameters associated with BRET assays using this compound.
Table 1: Spectral Properties of BRET2 Components
| Component | Role | Substrate/Excitation Peak (nm) | Emission Peak (nm) |
| Renilla luciferase (Rluc/Rluc8) | Donor | This compound | ~395-400 |
| GFP2 / GFP10 | Acceptor | ~400 | ~510 |
Table 2: Comparison of BRET Generations
| Feature | BRET1 | BRET2 |
| Donor | Rluc/Rluc8 | Rluc/Rluc8 |
| Substrate | Coelenterazine h | This compound (DeepBlueC™) |
| Acceptor | Yellow Fluorescent Protein (YFP) | Green Fluorescent Protein (GFP2, GFP10) |
| Donor Emission Peak | ~480 nm | ~395-400 nm |
| Acceptor Emission Peak | ~530 nm | ~510 nm |
| Spectral Resolution | ~45-55 nm | ~115 nm |
| Signal Strength | Strong | Weaker (improved with Rluc8) |
| Signal Stability | Long life-time | Shorter life-time |
| Primary Application | BRET saturation assays | Screening assays requiring high signal-to-noise |
Experimental Protocols
Detailed methodologies for key BRET2 experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell types and protein interactions.
General Cell Preparation and Transfection for BRET Assay
-
Cell Culture: Plate cells (e.g., HEK293) in 6-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with plasmids encoding the donor (Protein A-Rluc8) and acceptor (Protein B-GFP2) fusion proteins.
-
For a BRET saturation assay , use a constant amount of the donor plasmid and increasing amounts of the acceptor plasmid. Keep the total amount of transfected DNA constant by adding an empty vector.[4]
-
For a BRET competition assay , use a fixed ratio of donor and acceptor plasmids that gives a reliable BRET signal, and co-transfect with increasing amounts of a plasmid encoding an untagged competitor protein.[4]
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.[4]
BRET Measurement Protocol
-
Cell Harvesting:
-
Wash the transfected cells with phosphate-buffered saline (PBS).
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS or another appropriate assay buffer.
-
-
Plating for Measurement: Distribute the cell suspension into a white, opaque 96-well microplate.[4]
-
Substrate Preparation: Prepare a working solution of this compound. A final concentration of 5 µM in the well is commonly used.[4] It is recommended to prepare this solution fresh and protect it from light.[10]
-
BRET Reading:
-
Use a microplate reader capable of sequential dual-emission detection.
-
Set the reader to measure the luminescence at two wavelength windows:
-
Inject the this compound solution into each well and immediately begin reading the luminescence. Readings are typically taken over a short integration period (e.g., 1-2 seconds) for each wavelength.
-
Data Analysis: Calculating the BRET Ratio
The BRET ratio is a ratiometric measurement that minimizes variability from factors such as cell number and transfection efficiency.
-
Raw BRET Ratio Calculation: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)
-
Net BRET Ratio Calculation: To account for background signal (bleed-through of the donor emission into the acceptor channel), a control measurement is performed with cells expressing only the donor construct. Net BRET = BRET Ratio(Donor+Acceptor) - BRET Ratio(Donor only)
Mandatory Visualizations
Signaling Pathway: GPCR-β-arrestin Interaction
G protein-coupled receptors (GPCRs) are a major class of drug targets, and their interaction with β-arrestins is a key event in signal transduction and receptor regulation. BRET assays are widely used to study this interaction.[2][9]
Caption: GPCR activation by an agonist leads to the recruitment of β-arrestin, enabling BRET.
Experimental Workflow: BRET Saturation Assay
A BRET saturation assay is performed to determine the specificity and relative affinity of a protein-protein interaction.
Caption: Workflow for a BRET saturation experiment to characterize protein interactions.
Logical Relationship: BRET Competition Assay
A BRET competition assay is used to confirm the specificity of an interaction by introducing an untagged competitor.
Caption: Logic of a BRET competition assay to validate interaction specificity.
References
- 1. blog.benchsci.com [blog.benchsci.com]
- 2. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanolight.com [nanolight.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Coelenterazine 400a: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Technical Overview of Coelenterazine 400a for Advanced Research Applications
[City, State, December 13, 2025] – For researchers, scientists, and professionals in drug development, a deep understanding of the tools of the trade is paramount. This technical guide provides an in-depth look at this compound, a key substrate in bioluminescence resonance energy transfer (BRET) assays, focusing on its chemical properties, experimental applications, and the signaling pathways it helps to elucidate.
Core Properties of this compound
This compound, a bisdeoxy derivative of coelenterazine, is a crucial reagent for studying molecular interactions in living cells.[1] Its unique properties make it the preferred substrate for BRET² (Bioluminescence Resonance Energy Transfer 2) assays, a powerful technique for monitoring protein-protein interactions in real-time.[2]
| Property | Value | Reference |
| CAS Number | 70217-82-2 | [3][4][5] |
| Molecular Weight | 391.46 g/mol | [6][7] |
| Molecular Formula | C₂₆H₂₁N₃O | [3][5][6] |
| Emission Maximum | ~395-400 nm | [1][3][4] |
| Solubility | Soluble in ethanol and methanol; not recommended for use with DMSO. | [4][8] |
| Storage | Store at -20°C, protected from light and moisture. It is best stored as a dry powder under an inert gas like Argon. | [4] |
The Principle of BRET² and the Role of this compound
BRET is a naturally occurring phenomenon that relies on the non-radiative transfer of energy between a bioluminescent donor molecule and a fluorescent acceptor molecule.[5] For energy transfer to occur, the donor and acceptor must be in close proximity, typically less than 10 nanometers apart.[5][9] This principle is harnessed to study the interaction of two proteins of interest, which are genetically fused to the donor and acceptor, respectively.
In a typical BRET² assay, Renilla luciferase (Rluc) serves as the donor, and a green fluorescent protein (GFP) variant, such as GFP² or GFP¹⁰, acts as the acceptor.[8][10] this compound is the substrate for Rluc. When Rluc oxidizes this compound, it emits light with a maximum wavelength of approximately 395-400 nm.[1][3][4] If the acceptor GFP is close enough, this energy is transferred, causing the GFP to fluoresce at its characteristic longer wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor is the BRET signal, which is a direct measure of the interaction between the two proteins.
The distinct spectral separation between the emission of the Rluc/Coelenterazine 400a pair and the emission of the GFP acceptor in the BRET² system provides a high signal-to-noise ratio, making it particularly suitable for screening assays.[5][11]
Application in Studying G Protein-Coupled Receptor (GPCR) Signaling
A primary application of this compound-based BRET² assays is the investigation of G protein-coupled receptor (GPCR) signaling pathways.[8][10] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication and are major targets for drug development.
Upon activation by an agonist, GPCRs undergo conformational changes that lead to the recruitment and activation of various intracellular signaling proteins, including G proteins and β-arrestins.[12] BRET assays can monitor these dynamic interactions in real-time within living cells.
For instance, to study the interaction between a GPCR and β-arrestin, the GPCR can be fused to Rluc (the donor) and β-arrestin to GFP (the acceptor). Upon agonist stimulation of the GPCR, the recruitment of β-arrestin will bring the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
Experimental Protocol: BRET² Assay for Protein-Protein Interactions
The following is a generalized protocol for conducting a BRET² assay to study the interaction between two proteins (Protein A and Protein B) in mammalian cells.
1. Plasmid Construction:
-
Genetically fuse the cDNA of Protein A to that of Renilla luciferase (Rluc) to create the donor construct (Protein A-Rluc).
-
Genetically fuse the cDNA of Protein B to that of a suitable GFP variant (e.g., GFP²) to create the acceptor construct (Protein B-GFP²).
-
Verify the constructs by DNA sequencing.
2. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293) in appropriate growth medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the donor and acceptor plasmids. Include control wells with donor only, acceptor only, and untransfected cells.
3. BRET Measurement:
-
24-48 hours post-transfection, replace the culture medium with a suitable assay buffer (e.g., PBS).
-
Prepare a stock solution of this compound in ethanol or methanol.[8] Immediately before use, dilute the stock solution to the final working concentration in the assay buffer.
-
Add the this compound working solution to the wells.
-
Immediately measure the luminescence at two distinct wavelength windows using a microplate reader capable of BRET measurements:
-
One window for the donor emission (~400 nm).
-
One window for the acceptor emission (~515 nm).
-
4. Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio obtained from cells expressing only the donor construct.
-
An increase in the net BRET ratio in cells co-expressing both constructs compared to controls indicates an interaction between Protein A and Protein B.
Conclusion
This compound is an indispensable tool for researchers studying the intricate dance of molecules within living cells. Its application in BRET² assays provides a sensitive and quantitative method to investigate protein-protein interactions in real-time, offering invaluable insights into cellular signaling pathways and providing a robust platform for drug discovery and development. The detailed understanding of its properties and a meticulous experimental approach are key to harnessing the full potential of this powerful technology.
References
- 1. goldbio.com [goldbio.com]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 4. nanolight.com [nanolight.com]
- 5. blog.benchsci.com [blog.benchsci.com]
- 6. news-medical.net [news-medical.net]
- 7. This compound | 70217-82-2 | C-7011 | Biosynth [biosynth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. berthold.com [berthold.com]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Coelenterazine 400a and its Synonyms: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide explores the core characteristics, applications, and experimental considerations of Coelenterazine 400a, a key substrate in bioluminescence research. This guide provides a comprehensive overview of its synonyms, including the commercially prominent DeepBlueC™, and delves into its use in Bioluminescence Resonance Energy Transfer (BRET) assays.
This compound, a synthetic analog of the naturally occurring coelenterazine, has carved a significant niche in cellular and molecular biology research. Its distinct spectral properties make it an invaluable tool for studying protein-protein interactions and other dynamic cellular processes. This guide offers a detailed examination of its chemical properties, experimental protocols, and the underlying biochemical pathways.
Unveiling the Identity of this compound: Synonyms and Chemical Profile
This compound is known by several names in the scientific community and commercial marketplace. Understanding these synonyms is crucial for navigating research literature and product catalogs.
-
DeepBlueC™: This is a widely recognized trademark for this compound, frequently used in commercial contexts.[1][2][3][4][5]
-
Bisdeoxycoelenterazine: This name reflects its chemical structure, indicating the absence of two hydroxyl groups compared to the native coelenterazine.[6][7]
Chemically, this compound is identified as 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one or 2,8-Dibenzyl-6-phenyl-imidazo[1,2a]pyrazin-3-(7H)-one .[9][10] Its unique structure is registered under the CAS Number 70217-82-2 .[7][9][10]
Quantitative Data Summary: A Comparative Look at Coelenterazine Analogs
The utility of this compound and its analogs is best understood through a quantitative comparison of their key properties when used with Renilla luciferase, a common enzyme partner in bioluminescence assays.
| Property | This compound (DeepBlueC™) | Native Coelenterazine | Coelenterazine h |
| Molecular Weight ( g/mol ) | ~391.46[1][2][7] | ~423.46 | ~407.47 |
| Emission Maximum (nm) | ~395 - 400[1][2][6][11][12] | ~460 - 480[5][11] | ~465 - 485 |
| Primary Application | BRET² Assays[7][10][13] | General Bioluminescence, BRET¹ Assays | BRET¹ Assays |
| Key Advantage | Blue-shifted emission minimizes spectral overlap with GFP acceptors, leading to a better signal-to-noise ratio in BRET² assays.[1][3][10] | Higher light output than some analogs. | Bright signal. |
| Decay Kinetics | Rapid decay in aqueous solution.[11] | Slower decay than this compound. | - |
The Engine of Light: The Renilla Luciferase Signaling Pathway
The bioluminescence observed with this compound is the result of an enzymatic reaction catalyzed by Renilla luciferase. The fundamental process involves the oxidative decarboxylation of the coelenterazine substrate. In this reaction, this compound binds to the active site of Renilla luciferase. In the presence of molecular oxygen, the luciferase catalyzes the oxidation of the imidazopyrazinone core of this compound. This oxidation leads to the formation of an unstable, high-energy dioxetanone intermediate. The decomposition of this intermediate results in the formation of coelenteramide in an excited state and the release of carbon dioxide. As the excited coelenteramide returns to its ground state, it emits a photon of light, which is detected as the bioluminescent signal. The blue-shifted emission of this compound is attributed to the specific chemical modifications in its structure.
Caption: Renilla Luciferase catalytic cycle.
Experimental Protocols: A Step-by-Step Guide to BRET² Assays
The primary application of this compound is in BRET² (Bioluminescence Resonance Energy Transfer type 2) assays, a powerful technique for studying protein-protein interactions in living cells. Here is a detailed protocol for a typical BRET² experiment.
Objective: To detect the interaction between two proteins of interest, Protein A and Protein B.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vectors encoding Protein A fused to a BRET donor (e.g., Renilla luciferase, Rluc) and Protein B fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound (DeepBlueC™) stock solution (e.g., 1 mM in ethanol or methanol)
-
Assay buffer (e.g., PBS)
-
White, opaque 96-well microplates
-
Luminometer capable of sequential or dual-channel detection of luminescence at ~400 nm (donor emission) and ~515 nm (acceptor emission).
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.
-
Co-transfect the cells with the expression vectors for the Rluc-Protein A (donor) and GFP-Protein B (acceptor) fusion proteins. Include appropriate controls:
-
Cells expressing only the donor construct.
-
Cells expressing the donor and an unfused acceptor.
-
Untransfected cells (for background measurement).
-
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically 5-10 µM). Protect the solution from light.
-
Gently wash the cells with pre-warmed assay buffer.
-
-
BRET Measurement:
-
Add the this compound working solution to each well.
-
Immediately measure the luminescence at the donor emission wavelength (~400 nm) and the acceptor emission wavelength (~515 nm) using a luminometer. The integration time will depend on the instrument and the signal intensity.
-
-
Data Analysis:
-
Calculate the BRET ratio for each sample using the following formula: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)
-
Subtract the background BRET ratio obtained from cells expressing only the donor from the BRET ratios of the experimental samples.
-
An increase in the corrected BRET ratio in cells co-expressing the donor and acceptor fusion proteins compared to controls indicates a specific interaction between Protein A and Protein B.
-
Visualizing the Workflow: A BRET Experimental Diagram
The logical flow of a BRET experiment can be visualized to better understand the sequence of events from conceptualization to data interpretation.
Caption: BRET experimental workflow.
References
- 1. Luciferase-Specific Coelenterazine Analogues for Optical Contamination-Free Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]
- 3. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biotium.com [biotium.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. nuvucameras.com [nuvucameras.com]
- 10. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Coelenterazine 400a BRET2 Assay for G-Protein Coupled Receptors (GPCRs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology used to monitor protein-protein interactions (PPIs) in real-time. The BRET2 system is a second-generation BRET assay that offers an improved signal-to-noise ratio compared to the original BRET1 technology. This is achieved through the use of a specific substrate, Coelenterazine 400a (also known as DeepBlueC™), in conjunction with a tailored donor-acceptor pair: Renilla luciferase (RLuc) and a mutant of Green Fluorescent Protein (GFP2).[1][2]
Upon enzymatic reaction with RLuc, this compound emits light at a peak wavelength of approximately 395 nm.[1] If a GFP2 molecule is in close proximity (typically <10 nm) to the RLuc, a non-radiative energy transfer occurs, causing the GFP2 to fluoresce at its characteristic emission peak of 510 nm.[1] The ratio of the light emitted by the acceptor (GFP2) to the light emitted by the donor (RLuc) is the BRET signal, which directly correlates with the degree of interaction between the two proteins of interest.
This application note provides a detailed protocol for utilizing the this compound BRET2 assay to study G-Protein Coupled Receptor (GPCR) signaling, with a primary focus on the well-characterized interaction between an activated GPCR and β-arrestin.
Principle of the GPCR-β-arrestin BRET2 Assay
The recruitment of β-arrestin to an activated GPCR is a critical step in receptor desensitization and the initiation of G-protein-independent signaling pathways. The BRET2 assay can be adapted to monitor this interaction by genetically fusing the GPCR of interest to the BRET donor (RLuc) and β-arrestin to the BRET acceptor (GFP2).
In the basal state, the GPCR-RLuc and β-arrestin-GFP2 are not in close proximity, resulting in a low BRET signal. Upon agonist stimulation, the GPCR undergoes a conformational change, leading to its phosphorylation by GPCR kinases (GRKs). This phosphorylation event creates a binding site for β-arrestin, which is then recruited to the receptor. This recruitment brings the RLuc donor and GFP2 acceptor into close proximity, resulting in a significant increase in the BRET signal. The magnitude of this signal is proportional to the extent of GPCR-β-arrestin interaction.[3]
Signaling Pathway and Experimental Workflow
GPCR-β-arrestin Signaling Pathway
Caption: GPCR-β-arrestin signaling and BRET2 detection.
Experimental Workflow
Caption: BRET2 experimental workflow for GPCRs.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format and assumes transient transfection in HEK293 cells.
Materials and Reagents
-
Cells: HEK293 cells or other suitable host cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Commercially available transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD).
-
Expression Plasmids:
-
GPCR of interest fused to RLuc (e.g., pcDNA3.1-GPCR-RLuc).
-
β-arrestin-2 fused to GFP2 (e.g., pcDNA3.1-β-arrestin2-GFP2).
-
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
This compound: Stock solution (e.g., 1 mM in ethanol), stored at -80°C.
-
96-well Plates: White, flat-bottom plates for luminescence measurements.
-
Plate Reader: A microplate reader capable of dual-channel luminescence detection with filters for 395 nm (e.g., 370-450 nm) and 510 nm (e.g., 500-530 nm).
Step-by-Step Procedure
Day 1: Cell Seeding and Transfection
-
Cell Culture: Culture HEK293 cells in a T75 flask until they reach 70-80% confluency.
-
Transfection:
-
In separate tubes, dilute the GPCR-RLuc and β-arrestin-GFP2 plasmids and the transfection reagent in serum-free medium according to the manufacturer's protocol. A typical starting ratio of donor to acceptor plasmid is 1:3, but this should be optimized for each GPCR system.
-
Combine the diluted DNA and transfection reagent, incubate to allow complex formation, and then add the mixture to the cells in the T75 flask.
-
Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Day 2: Cell Seeding into 96-well Plates
-
Cell Detachment: Gently detach the transfected cells using a cell scraper or a brief treatment with a non-enzymatic cell dissociation solution.
-
Cell Counting: Count the cells and determine the viability.
-
Seeding: Resuspend the cells in complete culture medium and seed them into a white, flat-bottom 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 3: BRET Assay
-
Prepare Ligand Dilutions: Prepare serial dilutions of your agonist or antagonist compounds in the assay buffer at 10X the final desired concentration.
-
Cell Washing: Carefully aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-warmed assay buffer.
-
Ligand Addition: Add 10 µL of the 10X ligand dilutions to the appropriate wells. For antagonist assays, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist. Include vehicle controls.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Prepare Substrate: Dilute the this compound stock solution to a final working concentration of 5 µM in the assay buffer. Prepare this solution immediately before use and protect it from light.
-
Substrate Addition: Add 25 µL of the 5 µM this compound working solution to each well.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths using a pre-warmed (37°C) plate reader:
-
Donor Emission: 395 nm (or a filter set covering ~370-450 nm).
-
Acceptor Emission: 510 nm (or a filter set covering ~500-530 nm).
-
Integration time is typically 0.5-1 second per well.
-
Data Analysis
-
Calculate the BRET Ratio: For each well, calculate the BRET ratio using the following formula:
-
BRET Ratio = (Emission at 510 nm) / (Emission at 395 nm)
-
-
Normalize the Data:
-
Subtract the average BRET ratio of the vehicle-treated wells from the BRET ratio of all other wells to obtain the net BRET ratio.
-
For agonist dose-response curves, normalize the data to the maximum agonist response (100%) and the vehicle response (0%).
-
-
Generate Dose-Response Curves: Plot the normalized BRET ratio against the logarithm of the ligand concentration.
-
Determine Potency and Efficacy: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response (Eₘₐₓ).
Data Presentation
Quantitative data from BRET2 assays should be summarized in clear and concise tables to facilitate comparison between different ligands or experimental conditions.
Table 1: Agonist Potency and Efficacy at a Hypothetical GPCR
| Agonist | EC₅₀ (nM) | Eₘₐₓ (% of Control Agonist) |
| Control Agonist | 15.2 ± 2.1 | 100 |
| Compound A | 8.7 ± 1.5 | 112 ± 5 |
| Compound B | 35.6 ± 4.8 | 85 ± 4 |
| Compound C | >10,000 | <10 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Antagonist Potency at a Hypothetical GPCR
| Antagonist | IC₅₀ (nM) |
| Control Antagonist | 25.4 ± 3.3 |
| Compound X | 12.1 ± 1.9 |
| Compound Y | 150.8 ± 12.5 |
Data are presented as mean ± SEM from three independent experiments, performed against a fixed concentration of the control agonist (EC₈₀).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Luminescence Signal | - Low transfection efficiency.- Low cell number.- Inactive this compound. | - Optimize transfection protocol (reagent-to-DNA ratio, cell confluency).- Increase the number of cells seeded per well.- Use a fresh aliquot of this compound; ensure proper storage. |
| High Background BRET Signal | - Overexpression of donor and/or acceptor constructs leading to random proximity.- Constitutive receptor activity. | - Optimize the ratio of donor to acceptor plasmid DNA during transfection (perform a titration).- Reduce the total amount of transfected DNA.- Test for constitutive activity using inverse agonists. |
| Low Signal-to-Noise Ratio | - Suboptimal donor-to-acceptor ratio.- Inefficient energy transfer due to fusion protein design.- Incorrect filter sets in the plate reader. | - Perform a BRET saturation assay by transfecting a constant amount of donor with increasing amounts of acceptor to find the optimal ratio.- Test different fusion strategies (N- vs. C-terminal tags, different linkers).- Ensure the plate reader filters match the emission peaks of RLuc/Coelenterazine 400a (395 nm) and GFP2 (510 nm). |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Inaccurate pipetting of ligands or substrate.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Conclusion
The this compound BRET2 assay is a robust and sensitive method for studying GPCR-protein interactions in living cells. Its ratiometric nature minimizes variability, making it well-suited for high-throughput screening and detailed pharmacological characterization of compounds. By following the detailed protocol and troubleshooting guide provided in these application notes, researchers can successfully implement this technology to advance their understanding of GPCR biology and accelerate drug discovery efforts.
References
- 1. youtube.com [youtube.com]
- 2. The BRET2/arrestin assay in stable recombinant cells: a platform to screen for compounds that interact with G protein-coupled receptors (GPCRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a BRET2 screening assay using beta-arrestin 2 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coelenterazine 400a in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine 400a, a bisdeoxy derivative of coelenterazine, is a specialized substrate for Renilla luciferase (Rluc) and its variants, playing a crucial role in the study of protein-protein interactions (PPIs) within a living cellular environment.[1][2][3] Its primary application is in Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful proximity-based technology to monitor molecular interactions in real-time.[1][2][3] When Rluc, fused to a protein of interest, oxidizes this compound, it emits light with a maximum emission at approximately 395-400 nm.[1][4][5][6] If a second protein of interest, fused to an acceptor fluorophore like Green Fluorescent Protein (GFP), is in close proximity (typically <10 nm), this energy is transferred, leading to light emission by the acceptor at a longer wavelength. The ratio of acceptor to donor emission provides a quantitative measure of the PPI.
This document provides a detailed guide for utilizing this compound in PPI studies, with a focus on the BRET2 assay, for which this substrate is specifically suited due to its emission spectrum.[4][6][7]
Principle of BRET with this compound (BRET2)
The BRET2 system offers improved spectral resolution between the donor and acceptor signals compared to the original BRET (BRET1) system.[4][6] This is achieved by pairing the blue-shifted emission of Rluc with this compound (donor) with a compatible green-emitting fluorescent protein acceptor.[4]
Data Presentation
Table 1: Spectral Characteristics of BRET2 Components
| Component | Role | Substrate/Ligand | Peak Emission (nm) | Commonly Paired With |
| Renilla luciferase (Rluc/Rluc8) | Energy Donor | This compound | ~395-400[1][4][5][6] | GFP2, GFP10[1][4] |
| Green Fluorescent Protein 2 (GFP2) | Energy Acceptor | - | ~510[4] | Rluc/Rluc8[4] |
| Green Fluorescent Protein 10 (GFP10) | Energy Acceptor | - | ~510[4] | Rluc/Rluc8[4] |
Table 2: Comparison of BRET Systems
| Feature | BRET1 | BRET2 | NanoBRET |
| Donor Luciferase | Rluc | Rluc/Rluc8 | NanoLuc® |
| Substrate | Coelenterazine h | This compound | Furimazine |
| Donor Emission Peak | ~480 nm[4] | ~395-400 nm[4][6] | ~460 nm[8] |
| Acceptor | YFP variants (e.g., EYFP)[4] | GFP variants (e.g., GFP2, GFP10)[4] | HaloTag® with 618 Ligand |
| Acceptor Emission Peak | ~530 nm[4] | ~510 nm[4] | ~618 nm[9] |
| Advantages | Strong signal, long half-life[4] | Better spectral separation, lower background[4][6] | High sensitivity, improved signal-to-background[10][11] |
| Limitations | Spectral overlap | Low light output, rapid decay[4][6] | Requires specific engineered components |
Experimental Protocols
This section provides a general protocol for a cell-based BRET assay to study the interaction between two proteins, Protein A and Protein B.
Materials and Reagents
-
Expression Vectors: Mammalian expression vectors for fusing Protein A to a Renilla luciferase variant (e.g., pRluc8) and Protein B to a GFP variant (e.g., pGFP2).
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) that can be efficiently transfected.[12]
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS, L-glutamine, and antibiotics.[13]
-
Transfection Reagent: A high-efficiency transfection reagent (e.g., Lipofectamine).
-
Assay Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.[9]
-
This compound: Lyophilized powder.[2]
-
Solvent for this compound: Ethanol or methanol.[1][5] It is not recommended to use DMSO.[5]
-
Assay Buffer: PBS or other suitable buffer.
-
Luminometer/Plate Reader: A microplate reader capable of sequential or simultaneous dual-emission detection at the appropriate wavelengths for the donor and acceptor.[9][13]
Experimental Workflow
Step-by-Step Methodology
-
Vector Construction and Optimization:
-
Clone the coding sequences of Protein A and Protein B into the appropriate donor (Rluc8) and acceptor (GFP2) vectors.
-
It is crucial to test both N- and C-terminal fusions for both proteins to ensure that the tags do not interfere with protein folding, function, or the interaction itself.[4]
-
-
Cell Culture and Transfection:
-
Culture HEK293T cells in complete medium until they reach 80-90% confluency.
-
For a 96-well plate format, seed cells at an appropriate density (e.g., 2 x 10^5 cells/mL) in a larger vessel for transfection.[9]
-
Co-transfect the cells with the donor and acceptor plasmids. The ratio of donor to acceptor plasmid DNA should be optimized to achieve the best BRET signal. A typical starting point is a 1:1 ratio, but this may need to be adjusted.
-
-
Assay Plate Preparation:
-
Approximately 24 hours post-transfection, harvest the cells and resuspend them in fresh medium.
-
Dispense the cell suspension into a white, opaque 96-well or 384-well plate.[9]
-
-
Preparation of this compound:
-
This compound is light-sensitive and prone to oxidation; therefore, it should be handled with care.[13][14]
-
Prepare a stock solution (e.g., 1 mM) in ethanol or methanol.[3][13] Store in small aliquots at -80°C, protected from light.[14]
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically 5-10 µM) in an appropriate assay buffer (e.g., PBS).[12][15] Prepare this working solution fresh.[14]
-
-
BRET Measurement:
-
Allow the plate to equilibrate to the desired temperature (e.g., 37°C).[15]
-
Add the this compound working solution to each well.
-
Immediately measure the luminescence using a plate reader equipped with appropriate filters for the donor (~400 nm) and acceptor (~515 nm) emission wavelengths.[12] The reading should be taken within 10-20 minutes of substrate addition due to the rapid decay of the signal.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the intensity of the light emitted by the acceptor by the intensity of the light emitted by the donor.
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
An increase in the BRET ratio above the background (cells expressing only the donor or a non-interacting pair) indicates a specific protein-protein interaction.
-
Application Example: G-Protein Coupled Receptor (GPCR) Signaling
BRET assays using this compound are widely employed to study the interactions of GPCRs with their signaling partners, such as β-arrestins.[2][15]
Troubleshooting and Considerations
-
Low BRET Signal:
-
Optimize the donor-to-acceptor plasmid ratio during transfection.
-
Ensure the correct orientation of the fusion tags (N- vs. C-terminus).
-
Verify the expression of both fusion proteins by Western blot or by measuring the individual luminescence and fluorescence.
-
The interaction may be weak or transient; consider using a more sensitive system like NanoBRET if necessary.
-
-
High Background Signal:
-
This can be due to spectral overlap or non-specific interactions.
-
Include proper controls, such as cells expressing only the donor, or co-expressing the donor with an unrelated acceptor-tagged protein.
-
The use of this compound in the BRET2 system is designed to minimize this issue compared to BRET1.[4]
-
-
Substrate Stability:
Conclusion
This compound is an effective substrate for studying protein-protein interactions using the BRET2 assay. Its distinct spectral properties, when paired with appropriate donor and acceptor proteins, allow for sensitive and quantitative measurements of molecular proximity in living cells. By following the detailed protocols and considering the key experimental variables, researchers can successfully employ this technology to investigate a wide range of biological processes and to screen for modulators of protein-protein interactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvucameras.com [nuvucameras.com]
- 9. agilent.com [agilent.com]
- 10. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [promega.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay [bio-protocol.org]
- 13. biorxiv.org [biorxiv.org]
- 14. nanolight.com [nanolight.com]
- 15. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging with Coelenterazine 400a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Coelenterazine 400a, a synthetic analog of coelenterazine, for live-cell imaging applications. The primary focus is on its use in Bioluminescence Resonance Energy Transfer (BRET) assays, a powerful technique for monitoring protein-protein interactions in real-time.
Introduction to this compound
This compound is a luminophore that serves as a substrate for Renilla luciferase (RLuc) and its mutants. Upon enzymatic oxidation by RLuc, it emits light with a maximum wavelength of approximately 395-400 nm.[1][2] This blue-shifted emission spectrum, compared to native coelenterazine (~480 nm), makes this compound particularly well-suited for BRET assays, specifically the BRET2 configuration.[3][4] The significant spectral separation between the donor emission (this compound/RLuc) and the acceptor emission (e.g., Green Fluorescent Protein, GFP) minimizes signal bleed-through and enhances the signal-to-noise ratio.[4][5]
Key Features:
-
Blue-Shifted Emission: Reduces spectral overlap with commonly used GFP acceptors.[4][5]
-
Suitability for BRET2: Enables sensitive detection of protein-protein interactions.[3][4]
-
Live-Cell Compatibility: Readily permeable to cell membranes, allowing for non-invasive imaging of intracellular processes.[4]
Despite its advantages in spectral separation, this compound exhibits lower luminescence intensity and a shorter signal half-life compared to other coelenterazine analogs and the more recent furimazine substrate used in NanoBRET®.[4][5] To overcome the lower signal intensity, the use of brighter Renilla luciferase mutants, such as Rluc8, is highly recommended.[5]
Quantitative Comparison of Luciferin Analogs
The choice of luciferin can significantly impact the outcome of a bioluminescence-based assay. The following table provides a comparative summary of key quantitative parameters for this compound and other commonly used luciferin analogs.
| Property | This compound | Native Coelenterazine | Coelenterazine h | Furimazine (for NanoLuc®) |
| Enzyme | Renilla luciferase & mutants (e.g., Rluc8) | Renilla & Gaussia luciferases | Renilla luciferase & photoproteins | NanoLuc® luciferase |
| Emission Max (λmax) | ~395-400 nm[1][6] | ~460-480 nm[6][7] | ~460-470 nm[6] | ~460 nm |
| Relative Light Output | Low[4][5] | Moderate | High (10-20x > native)[6] | Very High (>100x > Rluc) |
| Signal Half-Life | Rapid decay[5] | Moderate decay | Glow-type kinetics | Stable, long-lasting signal |
| Primary Application | BRET2 assays | BRET1, general reporter assays | BRET1, Ca2+ sensing | NanoBRET®, sensitive reporter assays |
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution (1 mM):
-
This compound is typically supplied as a lyophilized powder.
-
To prepare a 1 mM stock solution, dissolve the powder in ethanol or methanol.[1] Note: Avoid using DMSO as it can cause oxidation.
-
For example, to make a 1 mM stock from 250 µg of this compound (MW: 391.47 g/mol ), dissolve it in approximately 638 µL of ethanol.
-
Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C for long-term storage.[1] It is recommended to use fresh aliquots for each experiment to avoid degradation from repeated freeze-thaw cycles.
This compound Working Solution (5 µM):
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 5 µM in an appropriate assay buffer (e.g., PBS or HBSS).
-
Prepare the working solution fresh and protect it from light until use.
Live Cell BRET2 Assay for GPCR-β-arrestin Interaction
This protocol describes a typical BRET2 assay to monitor the interaction between a G-protein coupled receptor (GPCR) and β-arrestin in live HEK293 cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA:
-
GPCR fused to a BRET donor (e.g., GPCR-Rluc8)
-
β-arrestin fused to a BRET acceptor (e.g., β-arrestin-GFP2)
-
Negative Control: Donor construct co-transfected with an empty acceptor vector or a non-interacting protein fused to the acceptor.
-
Positive Control: A fusion protein of the donor and acceptor (e.g., Rluc8-GFP2)
-
-
Transfection reagent (e.g., Lipofectamine®)
-
White, clear-bottom 96-well plates
-
Assay buffer (e.g., PBS or HBSS)
-
This compound working solution (5 µM)
-
Agonist/antagonist for the GPCR of interest
-
Luminometer with BRET2 filter set (Donor filter: ~400 ± 40 nm; Acceptor filter: ~515 ± 20 nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the GPCR-Rluc8 and β-arrestin-GFP2 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Include wells for negative and positive controls.
-
For saturation assays, transfect cells with a constant amount of the donor plasmid and increasing amounts of the acceptor plasmid.
-
-
Cell Plating for BRET Assay: 24 hours post-transfection, detach the cells and resuspend them in cell culture medium. Seed the cells into a white, clear-bottom 96-well plate at a density of 25,000-50,000 cells per well.
-
Cell Starvation (Optional): 48 hours post-transfection, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Ligand Stimulation:
-
Replace the medium with assay buffer.
-
Add the GPCR agonist or antagonist at the desired concentrations to the appropriate wells.
-
Incubate for the desired time at 37°C.
-
-
Substrate Addition and BRET Measurement:
-
Add the 5 µM this compound working solution to each well.
-
Immediately measure the luminescence signal using a luminometer equipped with BRET2 filters. Sequentially read the donor emission (~400 nm) and the acceptor emission (~515 nm). For kinetic assays, take repeated measurements over time.
-
Data Analysis:
-
Calculate the BRET Ratio: BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
Calculate the Net BRET: Net BRET = (BRET Ratio of Donor + Acceptor) - (BRET Ratio of Donor only)
-
Plot the Data: For dose-response curves, plot the Net BRET against the logarithm of the ligand concentration. For kinetic assays, plot the Net BRET against time.
Signaling Pathway and Experimental Workflow Diagrams
GPCR-β-arrestin Interaction Signaling Pathway
Caption: GPCR-β-arrestin interaction measured by BRET2.
Experimental Workflow for Live Cell BRET2 Assay
Caption: A typical 3-day workflow for a live-cell BRET2 assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No BRET Signal | 1. Poor transfection efficiency. | - Optimize transfection reagent to DNA ratio. - Use a positive control for transfection (e.g., GFP expression). |
| 2. Low expression of fusion proteins. | - Use stronger promoters or increase plasmid concentration. - Confirm protein expression by Western blot or fluorescence microscopy. | |
| 3. Inactive this compound. | - Use a fresh aliquot of this compound. - Prepare working solution immediately before use and protect from light. | |
| 4. Low luminescence of Rluc with this compound. | - Use a brighter Renilla luciferase mutant like Rluc8. | |
| 5. Proteins are not interacting. | - Verify the interaction with another method (e.g., co-immunoprecipitation). - Ensure the fusion tags do not sterically hinder the interaction. | |
| High Background Signal | 1. High concentration of donor construct. | - Reduce the amount of donor plasmid during transfection. |
| 2. Spectral bleed-through from donor emission. | - Ensure the use of appropriate BRET2 filters with minimal overlap. | |
| 3. Non-specific interactions due to overexpression. | - Perform a BRET saturation assay to determine optimal donor-to-acceptor ratio. - Reduce the total amount of transfected DNA. | |
| 4. Autoluminescence of this compound. | - Subtract the background signal from wells with untransfected cells + substrate. | |
| High Variability Between Replicates | 1. Inconsistent cell numbers per well. | - Ensure a homogenous cell suspension before plating. - Use a multichannel pipette for cell seeding. |
| 2. Pipetting errors during reagent addition. | - Prepare master mixes for transfection and substrate addition. - Use a luminometer with an automated injector for substrate addition. | |
| 3. Signal decay of this compound. | - Read the plate immediately after substrate addition. - Ensure consistent timing between substrate addition and reading for all wells. |
References
- 1. nanolight.com [nanolight.com]
- 2. biotium.com [biotium.com]
- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. zellbio.eu [zellbio.eu]
- 7. What are some of the differences between Renilla luciferase and firefly luciferase? NovoPro [novoprolabs.com]
Application Notes and Protocols for Dual-Luciferase® Reporter Assay using Coelenterazine 400a
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dual-Luciferase® Reporter (DLR) Assay is a powerful and widely used method in molecular and cellular biology for studying gene expression and regulation. This system utilizes two different luciferase enzymes, a primary experimental reporter and a secondary control reporter, to provide a normalized and more accurate measurement of reporter gene activity. By normalizing the activity of the experimental reporter to the internal control, the DLR assay minimizes the effects of experimental variability, such as differences in cell viability and transfection efficiency.[1][2][3]
This document provides detailed application notes and protocols for performing a dual-luciferase reporter assay using Firefly luciferase as the primary reporter and Renilla luciferase as the internal control, with Coelenterazine 400a as the substrate for Renilla luciferase. This compound, a derivative of coelenterazine, is a substrate for Renilla luciferase (RLuc) that emits blue light with a maximum wavelength of approximately 395-400 nm upon enzymatic reaction.[4][5][6][7] This distinct emission spectrum makes it suitable for dual-reporter assays, particularly in applications like Bioluminescence Resonance Energy Transfer (BRET) studies where spectral separation from other reporters like GFP is crucial.[4][6][8][9]
Principle of the Assay
The dual-luciferase assay sequentially measures the light output from two distinct luciferase enzymes within a single sample.
-
Primary Reporter (Firefly Luciferase): The expression of Firefly luciferase (FLuc) is typically driven by a promoter or regulatory element of interest. Its activity is measured first by adding a substrate, D-luciferin, in the presence of ATP and Mg2+, which generates a yellow-green light emission (around 550-570 nm).[10]
-
Internal Control Reporter (Renilla Luciferase): The expression of Renilla luciferase (RLuc) is driven by a constitutive promoter, providing a baseline of expression that is independent of the specific experimental conditions. After measuring the FLuc activity, a second reagent is added that simultaneously quenches the FLuc signal and provides the substrate for RLuc.
-
Renilla Luciferase Substrate (this compound): this compound is oxidized by RLuc in an ATP-independent reaction to produce a blue light emission.[11][12]
-
Normalization: The light output from the experimental FLuc reporter is then divided by the light output from the control RLuc reporter. This ratio provides a normalized measure of the experimental reporter's activity that corrects for variations in transfection efficiency and cell number.[1][2]
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where the activation of a receptor leads to the transcription of a target gene, which is monitored by the expression of Firefly luciferase.
Caption: A diagram of a signaling pathway leading to reporter gene expression.
Experimental Workflow
The following diagram outlines the major steps involved in performing the dual-luciferase reporter assay with this compound.
Caption: The experimental workflow for a dual-luciferase reporter assay.
Protocols
Reagent Preparation
1. This compound Stock Solution (1 mM)
-
Note: this compound is sensitive to light and oxidation.[9] It is poorly soluble in water.[13]
-
Solvent: Use ethanol or methanol.[14][15] Avoid DMSO as it can cause oxidation.[13][14]
-
Procedure:
-
Bring the vial of this compound powder (Molecular Weight: 391.47 g/mol ) to room temperature.
-
Add the appropriate volume of ethanol or methanol to the vial to achieve a 1 mM concentration. For example, to make a 1 mM stock from 1 mg of this compound, add 2.55 mL of solvent.
-
Vortex briefly until fully dissolved.
-
Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.[9]
-
2. Cell Lysis Buffer (Passive Lysis Buffer)
-
A commercially available passive lysis buffer is recommended for optimal and reproducible results. Alternatively, a buffer containing 25 mM Tris-phosphate (pH 7.8), 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, and 1% Triton X-100 can be used.
3. Firefly Luciferase Assay Reagent
-
Prepare according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a supplied buffer.
4. Renilla Luciferase Assay Reagent (with this compound)
-
This reagent should contain a component to quench the Firefly luciferase activity and the Renilla luciferase substrate.
-
On the day of the experiment, dilute the 1 mM this compound stock solution into the appropriate assay buffer to the final working concentration (typically 1-5 µM). The optimal concentration may need to be determined empirically.
Cell Culture and Transfection
-
Plate cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Co-transfect the cells with the experimental Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. The recommended ratio of experimental to control plasmid is typically between 10:1 and 50:1 to ensure that the control reporter does not interfere with the experimental reporter's expression.[10]
-
Include appropriate controls:
-
Negative Control: Cells transfected with a promoterless Firefly luciferase vector.
-
Positive Control: Cells transfected with a Firefly luciferase vector containing a strong constitutive promoter.
-
Mock Transfection: Cells treated with the transfection reagent only.
-
-
Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
Dual-Luciferase Assay Procedure
-
Remove the culture medium from the cells.
-
Gently wash the cells once with 1X Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
Set up the luminometer. If your luminometer has filters, select the appropriate filters for the emission spectra of Firefly luciferase (~560 nm) and Renilla luciferase with this compound (~400 nm).
-
Carefully transfer 10-20 µL of the cell lysate to a white, opaque 96-well assay plate.
-
Add 50-100 µL of the Firefly Luciferase Assay Reagent to the first well and immediately measure the luminescence (Reading 1: FLuc). The integration time is typically 2-10 seconds.
-
Add 50-100 µL of the Renilla Luciferase Assay Reagent (containing this compound) to the same well. This will quench the Firefly signal and initiate the Renilla reaction.
-
Immediately measure the luminescence again (Reading 2: RLuc).
-
Repeat steps 7-9 for all samples.
Data Analysis
The primary goal of data analysis is to normalize the experimental reporter (Firefly) activity to the control reporter (Renilla) activity.[1]
-
Calculate the Luciferase Ratio: For each sample, divide the Firefly luciferase reading by the Renilla luciferase reading.
-
Ratio = FLuc Luminescence / RLuc Luminescence
-
-
Normalize to Control: To determine the fold change in reporter activity, normalize the ratios of the experimental samples to the average ratio of the negative control samples.
-
Fold Change = Ratio (Experimental) / Average Ratio (Control)
-
Data Presentation
The following table provides an example of how to structure the quantitative data from a dual-luciferase reporter assay.
| Sample | Condition | Replicate | Firefly Luminescence (RLU) | Renilla Luminescence (RLU) | Ratio (FLuc/RLuc) | Normalized Fold Change |
| 1 | Control | 1 | 15,234 | 78,950 | 0.193 | 1.00 |
| 2 | Control | 2 | 14,890 | 77,543 | 0.192 | 0.99 |
| 3 | Control | 3 | 15,567 | 80,123 | 0.194 | 1.01 |
| 4 | Treatment A | 1 | 150,876 | 79,234 | 1.904 | 9.86 |
| 5 | Treatment A | 2 | 155,432 | 80,111 | 1.940 | 10.05 |
| 6 | Treatment A | 3 | 149,987 | 78,567 | 1.909 | 9.89 |
| 7 | Treatment B | 1 | 32,456 | 78,889 | 0.411 | 2.13 |
| 8 | Treatment B | 2 | 33,123 | 79,543 | 0.416 | 2.16 |
| 9 | Treatment B | 3 | 31,987 | 78,210 | 0.409 | 2.12 |
RLU: Relative Light Units
Conclusion
The dual-luciferase reporter assay using this compound as a substrate for the Renilla luciferase control provides a robust and sensitive method for studying gene regulation. The distinct blue-shifted emission of the RLuc/Coelenterazine 400a reaction allows for clear spectral separation from the primary Firefly luciferase reporter, enhancing the accuracy of dual-reporter measurements. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible results in their investigations of cellular signaling pathways and gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. Coelenterazine 400 a | CAS#:70217-82-2 | Chemsrc [chemsrc.com]
- 8. This compound [nanolight.com]
- 9. nanolight.com [nanolight.com]
- 10. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Coelenteramine 400a | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Imaging with Coelenterazine 400a in Small Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and sensitive tool for non-invasively monitoring biological processes in living subjects. This technique relies on the enzymatic reaction between a luciferase and its specific substrate to produce light. Coelenterazine 400a, also known as DeepBlueC™, is a synthetic analog of the native coelenterazine luciferin. It is a substrate for Renilla luciferase (Rluc) and its variants, catalyzing a reaction that emits blue light with a peak wavelength of approximately 395-400 nm.[1][2][3][4]
While the blue-shifted emission of this compound is more susceptible to tissue attenuation than red-shifted signals, making it less ideal for deep-tissue imaging, it offers distinct advantages for specific applications.[1] Its unique spectral properties make it an excellent choice for bioluminescence resonance energy transfer (BRET) studies and for multiplex imaging applications where it can be spectrally resolved from other reporters like firefly luciferase (Fluc).[1][3] This document provides detailed information, quantitative data, and protocols for the effective use of this compound in small animal in vivo imaging.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Synonyms | DeepBlueC™, bisdeoxycoelenterazine | [1][5] |
| Molecular Weight | ~391.5 g/mol | [3] |
| Bioluminescence Emission Peak | ~395 - 400 nm | [1][2] |
| Primary Luciferase Partner | Renilla luciferase (Rluc) and its variants (e.g., Rluc8) | [3][4] |
| Compatibility with Gaussia Luc | Poor substrate | [4] |
| Solubility | Soluble in ethanol or methanol; poorly soluble in aqueous solutions.[3][4] | [3][4] |
| Storage | Store at -20°C or below, protected from light.[3][4] | [3][4] |
Table 2: Comparative Performance and In Vivo Parameters
| Parameter | Coelenterazine (Native) | This compound | Water-Soluble Coelenterazine* | Source(s) |
| Emission Peak (with Rluc) | ~460 - 475 nm | ~395 - 400 nm | ~470 nm (native analog) | [1][2][6] |
| Relative Quantum Yield | Baseline | ~30-fold higher with Rluc8 mutant | Not directly compared to 400a | [5] |
| Signal Intensity In Vivo | Baseline | Generally lower due to blue-shift and tissue attenuation | Up to 30-fold higher signal from Rluc tumors vs. native CTZ | [7] |
| Typical In Vivo Dose (Mouse) | 4 mg/kg | 3-4 mg/kg | Up to 20 mg/kg (due to improved solubility and lower toxicity) | [7][8][9] |
| Signal Kinetics | Rapid peak and decay, especially with IV injection. | Similar rapid kinetics. | Similar rapid kinetics. | [10][11] |
*Note: Data for water-soluble coelenterazine is included as it represents a significant improvement for in vivo applications, overcoming the solubility and dosage limitations of standard coelenterazine and its analogs.[7]
Visualizations
Signaling Pathway Monitoring
Luciferase reporter assays are commonly used to study the activity of specific signaling pathways. A promoter of interest, which is activated by the pathway, is cloned upstream of the Renilla luciferase gene. When the signaling pathway is activated, it drives the expression of Rluc, and the resulting bioluminescent signal can be quantified after administering this compound.
Caption: Monitoring a signaling pathway with a Renilla luciferase reporter.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo bioluminescence imaging experiment using this compound in a small animal model, such as a mouse.
Caption: Standard workflow for in vivo bioluminescence imaging.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This compound is hydrophobic and requires careful preparation for in vivo use. Water-soluble formulations are recommended to improve bioavailability and reduce toxicity.[7][12][13] If using a standard formulation, the following protocol can be adapted.
Materials:
-
This compound (lyophilized powder)
-
Ethanol (100%, sterile) or specialized solvent (e.g., NanoFuel-400a Solvent)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-volume syringes (e.g., insulin syringes)
-
Vortex mixer
Procedure:
-
Warm to Room Temperature: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare Stock Solution:
-
Prepare Working Solution:
-
Immediately before injection, dilute the stock solution into sterile PBS to achieve the final desired concentration for injection.
-
Important: The final concentration of ethanol in the injection volume should be minimized to avoid animal toxicity.
-
Example Calculation: To prepare a 100 µL injection dose of 100 µg for a mouse:
-
Take 20 µL of a 5 mg/mL stock solution (in ethanol).
-
Add it to 80 µL of sterile PBS.
-
The final injection volume is 100 µL containing 100 µg of substrate.
-
-
-
Final Mixing and Use: Vortex the working solution briefly. Draw the required volume into a sterile syringe immediately for administration. The solution is unstable in aqueous buffer and should be used without delay.[1]
Protocol 2: In Vivo Bioluminescence Imaging in a Mouse Model
This protocol outlines the general steps for imaging Rluc-expressing cells or tissues in a mouse model following administration of this compound.
Materials:
-
Mouse model with Rluc-expressing cells/tissues
-
Prepared this compound working solution
-
Anesthesia system (e.g., isoflurane inhalation)
-
In vivo imaging system (e.g., IVIS Spectrum) with a cooled CCD camera
-
Animal restraints and heating pad
Procedure:
-
Animal Preparation:
-
If the imaging target is obscured by dark fur, gently shave the area to improve light detection. Use albino or light-colored mouse strains when possible.[10]
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.[15]
-
-
Substrate Administration:
-
Place the anesthetized mouse on its back.
-
Administer the prepared this compound working solution via the desired route. The typical dose is 3-4 mg/kg.[9]
-
Intravenous (IV) Injection: For rapid, high peak signal. Inject slowly via the tail vein. Imaging should commence almost immediately (within 1-2 minutes).[10][11]
-
Intraperitoneal (IP) Injection: For easier administration and a more sustained signal. Inject into the lower right abdominal quadrant to avoid the cecum and bladder.[16][17] Peak signal typically occurs later than IV (e.g., 5-20 minutes).[18]
-
-
-
Image Acquisition:
-
Immediately after injection, place the animal on the heated stage inside the imaging chamber to maintain body temperature.[10]
-
Acquire a series of images over time (e.g., every 1-5 minutes) to determine the peak of bioluminescent signal for your specific model and injection route. This kinetic scan is crucial for reproducible quantification.[16][19]
-
Use an open filter setting for initial signal detection. Set the exposure time based on signal intensity (e.g., 1 second to 5 minutes). Use a binning setting (e.g., medium) to increase sensitivity.
-
-
Post-Imaging:
-
After imaging, return the animal to a clean cage and monitor it until it has fully recovered from anesthesia.[15]
-
Protocol 3: Data Acquisition and Analysis
-
Define Regions of Interest (ROI): Using the imaging system's software, draw ROIs around the anatomical areas where the signal is expected (e.g., tumor site) and in a background area with no signal.
-
Quantify Signal: The software will calculate the light emission from each ROI, typically expressed in units of radiance (photons/second/cm²/steradian).
-
Background Subtraction: Subtract the average radiance from the background ROI from the signal ROI to correct for any noise.
-
Data Interpretation: Compare the signal intensity between different time points or experimental groups to assess changes in the biological process being monitored (e.g., tumor growth, gene expression). For dual-luciferase assays, normalize the experimental Renilla luciferase signal to a constitutively expressed control reporter.[6][20]
References
- 1. goldbio.com [goldbio.com]
- 2. biotium.com [biotium.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. goldbio.com [goldbio.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 7. A Water-Soluble Coelenterazine for Sensitive In Vivo Imaging of Coelenterate Luciferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.charlotte.edu [research.charlotte.edu]
- 10. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. h-Coelenterazine-SOL (in vivo) [nanolight.com]
- 14. Can you provide a brief protocol on how to use coelenterazine h for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 15. utoledo.edu [utoledo.edu]
- 16. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. mdpi.com [mdpi.com]
- 19. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 20. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols for BRET Saturation Assay using Coelenterazine 400a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay for monitoring protein-protein interactions (PPIs) in real-time within living cells. The BRET2 variant offers a greater spectral separation between the donor and acceptor emissions, leading to a higher signal-to-noise ratio compared to the original BRET1 assay.[1][2] This is achieved by using the Renilla luciferase (Rluc) substrate, Coelenterazine 400a (also known as DeepBlueC™), which shifts the Rluc emission peak to approximately 395-400 nm.[2][3][4] This emission is well-suited to excite green fluorescent protein variants like GFP2 or GFP10, which act as the acceptor and emit light around 510-515 nm.[1][3][4]
A BRET saturation assay is performed to demonstrate the specificity of a protein-protein interaction.[5] In this assay, the amount of the donor-tagged protein is kept constant while the amount of the acceptor-tagged protein is progressively increased. A specific interaction will result in a hyperbolic saturation curve when the BRET ratio is plotted against the ratio of acceptor to donor expression.[6] In contrast, random collisions between the donor and acceptor proteins will produce a linear, non-saturating relationship.[6][7] This application note provides a detailed protocol for performing a BRET saturation assay using this compound.
Principle of the BRET Saturation Assay
The BRET saturation assay relies on the non-radiative transfer of energy from a bioluminescent donor (e.g., Rluc8) to a fluorescent acceptor (e.g., GFP2) when they are in close proximity (<10 nm).[5] The donor protein, fused to one protein of interest, is expressed at a constant level. The acceptor protein, fused to the putative interaction partner, is expressed at increasing concentrations. As more acceptor molecules become available to interact with the fixed number of donor molecules, the BRET signal increases until all donor molecules are saturated with an acceptor-bound partner, at which point the BRET signal plateaus.[6] This saturation behavior is a key indicator of a specific biomolecular interaction.
Experimental Protocols
A. Reagent and Cell Preparation
-
This compound Preparation and Storage :
-
Store lyophilized this compound as a dry powder at -20°C or -80°C, protected from light and moisture.[8]
-
To prepare a stock solution, dissolve this compound in ethanol or methanol to a concentration of 1 mM.[4][9] To minimize oxidation, it is recommended to use degassed and acidified alcohol.[8]
-
Store the stock solution in small aliquots in brown tubes at -30°C or below for several months.[8][9] this compound is sensitive to oxidation, so it is best to prepare fresh working solutions for each experiment and protect them from light.[9]
-
-
Cell Culture and Transfection :
-
HEK-293T cells are commonly used for BRET assays due to their high transfection efficiency.[10][11]
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.[11]
-
For the saturation assay, transfect cells with a constant amount of the plasmid encoding the donor fusion protein (e.g., Protein X-Rluc8) and increasing amounts of the plasmid for the acceptor fusion protein (e.g., Protein Y-GFP2).[6]
-
It is crucial to keep the total amount of transfected DNA constant across all wells by adding an empty vector.[6]
-
A typical transfection for a 6-well plate would involve a constant amount of donor cDNA (e.g., 50 ng) and increasing amounts of acceptor cDNA (e.g., 0, 25, 50, 100, 200, 400 ng).[6]
-
B. BRET Saturation Assay Procedure
-
Cell Seeding : 24 to 48 hours post-transfection, wash, detach, and resuspend the cells in a suitable assay buffer (e.g., PBS with CaCl2/MgCl2).[6] Seed the cells into a white, opaque 96-well microplate.[6]
-
Expression Level Determination (Optional but Recommended) :
-
To normalize the BRET signal, determine the relative expression levels of the donor and acceptor proteins.
-
Measure the fluorescence of the acceptor protein (e.g., GFP2) using a fluorometer (Excitation: ~400 nm, Emission: ~510 nm).[6]
-
Measure the total luminescence of the donor protein by adding this compound and measuring the light output at the donor's emission wavelength (~400-410 nm).[6]
-
-
BRET Measurement :
-
Prepare a working solution of this compound in the assay buffer at the desired final concentration (typically 5-10 µM).[6][12]
-
Use a microplate reader capable of dual-wavelength luminescence detection. Set the instrument to sequentially measure the luminescence at the donor emission wavelength (e.g., 410 nm ± 40 nm) and the acceptor emission wavelength (e.g., 515 nm ± 15 nm).[6][9][13]
-
Inject the this compound working solution into each well.[12]
-
Immediately begin reading the luminescence signals. Due to the rapid decay kinetics of this compound, it is important to perform the readings quickly and consistently across all wells.[2]
-
C. Data Analysis
-
Calculate the BRET Ratio : The raw BRET ratio is calculated for each well using the following formula: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)[6]
-
Calculate the Net BRET Ratio : To correct for background signal, subtract the BRET ratio of the donor-only control (cells expressing the donor protein but no acceptor protein) from the BRET ratio of all other samples.[5][6] Net BRET Ratio = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor only)
-
Determine the Acceptor/Donor Ratio : Calculate the ratio of acceptor expression to donor expression for each transfection condition. This is typically done by dividing the acceptor fluorescence signal by the donor luminescence signal.[5][6]
-
Generate the Saturation Curve : Plot the Net BRET Ratio (y-axis) against the Acceptor/Donor Ratio (x-axis).
-
Data Fitting : Fit the data points to a one-site binding (hyperbola) non-linear regression model using graphing software like GraphPad Prism.[5]
-
The equation for this model is: Y = Bmax * X / (BRET50 + X)
-
Y is the Net BRET Ratio.
-
X is the Acceptor/Donor Ratio.
-
Bmax is the maximum BRET signal at saturation, representing the maximal proportion of donor molecules interacting with acceptor molecules.[7]
-
BRET50 is the Acceptor/Donor ratio required to reach 50% of the Bmax, which reflects the relative affinity of the interaction.[6]
-
Data Presentation
Table 1: Example of Experimental Setup for a BRET Saturation Assay
| Well # | Donor Plasmid (ng) | Acceptor Plasmid (ng) | Empty Vector (ng) | Total DNA (ng) |
| 1-3 | 50 | 0 | 350 | 400 |
| 4-6 | 50 | 25 | 325 | 400 |
| 7-9 | 50 | 50 | 300 | 400 |
| 10-12 | 50 | 100 | 200 | 400 |
| 13-15 | 50 | 200 | 100 | 400 |
| 16-18 | 50 | 350 | 0 | 400 |
Table 2: Representative Quantitative Data from a BRET Saturation Assay
| Acceptor/Donor Ratio | Net BRET Ratio (mBU) | Standard Deviation |
| 0 | 0 | 0 |
| 0.5 | 15.2 | 1.8 |
| 1.0 | 28.5 | 2.5 |
| 2.0 | 45.1 | 3.9 |
| 4.0 | 60.3 | 5.1 |
| 6.0 | 68.9 | 5.8 |
| 8.0 | 72.1 | 6.2 |
mBU = milliBRET units
Table 3: Key Parameters Derived from BRET Saturation Curve Analysis
| Parameter | Value | Description |
| BRETmax | 85.3 mBU | Maximum specific BRET signal, indicating saturation of the donor with the acceptor. |
| BRET50 | 1.8 | Acceptor/Donor ratio required to achieve half-maximal BRET signal, reflecting the interaction's relative affinity. |
| R² | 0.98 | Goodness of fit for the non-linear regression, indicating a strong hyperbolic correlation. |
Mandatory Visualizations
References
- 1. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanolight.com [nanolight.com]
- 9. orbilu.uni.lu [orbilu.uni.lu]
- 10. Bioluminescence Resonance Energy Transfer (BRET) Assay [bio-protocol.org]
- 11. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Studying Receptor Dimerization Using Coelenterazine 400a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Coelenterazine 400a in Bioluminescence Resonance Energy Transfer (BRET) assays for the investigation of receptor dimerization. This document outlines the principles of the BRET² assay, detailed experimental protocols, data analysis, and interpretation, with a focus on G-protein coupled receptor (GPCR) interactions.
Introduction to this compound and BRET² for Receptor Dimerization
This compound, also known as DeepBlueC™, is a derivative of coelenterazine that serves as a substrate for Renilla luciferase (Rluc). Upon enzymatic oxidation by Rluc, this compound emits light with a maximum emission at approximately 395-400 nm.[1][2][3][4] This blue-shifted emission spectrum makes it an ideal substrate for the BRET² assay, a second-generation BRET technology.[2][3][5][6][7]
The key advantage of the BRET² assay lies in the significant separation between the donor (Rluc with this compound) emission peak and the acceptor's emission peak, which is typically a green fluorescent protein (GFP) variant like GFP² or GFP10 (emission peak ~510 nm).[5][6][7] This large spectral separation minimizes the "bleed-through" of the donor signal into the acceptor detection channel, resulting in a lower background signal and an improved signal-to-noise ratio compared to the original BRET¹ assay, which uses Coelenterazine h.[2][3][5][6] This enhanced resolution is particularly advantageous for screening assays and for detecting subtle changes in protein-protein interactions.[2]
Receptor dimerization, a crucial aspect of cell signaling, can be effectively studied using BRET². In this assay, one receptor of interest is fused to a BRET donor (e.g., Rluc8), and the potential interacting partner is fused to a BRET acceptor (e.g., GFP²). If the two receptors form a dimer or a higher-order oligomer, the donor and acceptor moieties are brought into close proximity (<10 nm). Upon the addition of the cell-permeable this compound, the Rluc donor emits light, and if the acceptor is close enough, a portion of this energy is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength. The ratio of acceptor emission to donor emission (the BRET ratio) is a measure of the extent of receptor dimerization.
Comparison of Coelenterazine Analogs for BRET Assays
The choice of coelenterazine analog can significantly impact the outcome of a BRET experiment. Below is a comparison of commonly used substrates.
| Feature | This compound (DeepBlueC™) | Coelenterazine h | Furimazine (NanoBRET) |
| BRET Assay Type | BRET² | BRET¹ | NanoBRET |
| Donor Emission Peak | ~395-400 nm[1][2][3][4] | ~475-480 nm | ~460 nm |
| Spectral Separation | Excellent (large separation from GFP acceptors)[2][3][5][6] | Moderate (spectral overlap with YFP acceptors) | Good |
| Signal Intensity | Lower than BRET¹[3][5] | Higher than BRET² | Significantly brighter than Rluc-based systems |
| Signal Decay | Rapid decay kinetics[3][5] | More stable signal over time | Sustained, glow-type signal |
| Signal-to-Noise Ratio | High, due to good spectral separation[2] | Lower, due to spectral overlap | Very high, due to bright luciferase and good spectral separation |
| Typical Acceptor | GFP², GFP10[5][6][7] | YFP, Venus | NanoLuc fusions, HaloTag with fluorescent ligand |
Experimental Protocols
I. Plasmid Construction and Preparation
-
Vector Design : Create expression vectors encoding the receptors of interest fused to a BRET donor and acceptor.
-
Donor Construct : Fuse the coding sequence of Receptor A to the C-terminus of a bright Renilla luciferase variant, such as Rluc8. A flexible linker sequence between the receptor and the luciferase is recommended to ensure proper folding and function of both proteins.
-
Acceptor Construct : Fuse the coding sequence of Receptor B to the C-terminus of a suitable GFP variant for BRET², such as GFP² or GFP10.
-
Controls :
-
Negative Control : A plasmid expressing a non-interacting protein fused to the acceptor (e.g., a soluble GFP²) can be used to determine the level of non-specific BRET.
-
Positive Control : A construct where the donor and acceptor are fused together with a short linker can be used to determine the maximum possible BRET signal in the system.
-
-
-
Plasmid Purification : Purify all plasmid DNA using a high-quality endotoxin-free plasmid purification kit to ensure high transfection efficiency and low cellular toxicity.
II. Cell Culture and Transfection
-
Cell Line Selection : HEK293 cells or other suitable cell lines that are easily transfectable and adhere well to microplates are commonly used.
-
Cell Seeding : Seed the cells in a white, clear-bottom 96-well microplate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection : Transfect the cells with the appropriate plasmid DNA. For BRET saturation assays, transfect a constant amount of the donor plasmid and increasing amounts of the acceptor plasmid. Keep the total amount of transfected DNA constant by adding an empty vector.
-
Example Transfection Scheme for a 96-well plate (per well):
-
Donor Plasmid (Receptor A-Rluc8) : 50 ng
-
Acceptor Plasmid (Receptor B-GFP²) : 0, 10, 25, 50, 75, 100, 150, 200 ng
-
Empty Vector : 150, 140, 125, 100, 75, 50, 0, 0 ng
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
-
Incubation : Incubate the cells for 24-48 hours post-transfection to allow for adequate protein expression.
III. BRET² Assay Procedure
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer such as PBS with calcium and magnesium or a modified Krebs-Ringer buffer.
-
This compound Stock Solution : Dissolve this compound in ethanol or methanol to a stock concentration of 1-5 mM. Store at -80°C, protected from light.
-
This compound Working Solution : Immediately before use, dilute the this compound stock solution in the assay buffer to the desired final concentration (typically 5 µM). Protect the working solution from light.
-
-
Cell Preparation :
-
Gently wash the cells once with the assay buffer.
-
Add 90 µL of assay buffer to each well.
-
-
BRET Measurement :
-
Use a microplate reader capable of detecting dual-emission luminescence. Set the reader to sequentially or simultaneously measure the luminescence at the donor wavelength (e.g., 395 ± 20 nm) and the acceptor wavelength (e.g., 510 ± 20 nm).
-
Inject 10 µL of the this compound working solution into each well.
-
Immediately begin reading the luminescence signals. Readings are typically taken for 1-2 seconds per well.
-
IV. Data Analysis
-
Calculation of the BRET Ratio : The raw BRET ratio for each well is calculated as follows:
-
BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)
-
-
Correction for Background : To obtain the net BRET ratio, subtract the BRET ratio of cells expressing only the donor construct from the BRET ratio of cells expressing both the donor and acceptor constructs.
-
Net BRET = BRET Ratio(Donor + Acceptor) - BRET Ratio(Donor only)
-
-
BRET Saturation Curve :
-
For each well, determine the relative expression levels of the acceptor and donor. This can be done by measuring the fluorescence of the GFP² acceptor (excitation ~400 nm, emission ~510 nm) and the total luminescence from the Rluc8 donor before the BRET measurement.
-
Plot the Net BRET ratio as a function of the Acceptor/Donor expression ratio.
-
A hyperbolic saturation curve is indicative of a specific interaction, suggesting receptor dimerization. A linear, non-saturating curve suggests random collisions due to overexpression.[8]
-
-
Quantitative Parameters :
-
BRETmax : The maximum BRET signal at saturation, which reflects the maximum proportion of donors interacting with acceptors.
-
BRET50 : The Acceptor/Donor ratio required to reach 50% of the BRETmax, which is inversely related to the affinity of the interaction.
-
Quantitative Data Presentation
The following table presents typical quantitative data that can be obtained from a BRET² saturation assay for GPCR homodimerization. The values are illustrative and will vary depending on the specific receptors, cell line, and experimental conditions.
| Receptor Pair | BRETmax (mBU*) | BRET50 (Acceptor/Donor Ratio) | Interpretation |
| Histamine H3 Receptor (H3R) Homodimer | ~150[9] | ~5 | Specific homodimerization |
| H3R with non-interacting control (TAAR1) | No saturation | N/A | No specific interaction |
| Positive Control (Rluc8-GFP² fusion) | >500 | N/A | Maximum potential BRET |
| Negative Control (Rluc8 + soluble GFP²) | <20 | N/A | Baseline for non-specific BRET |
*mBU = milliBRET units
Visualizations
Signaling Pathway for GPCR Dimerization
The dimerization of GPCRs can have significant functional consequences, including altered G-protein coupling and downstream signaling. For example, the homodimerization of the histamine H3 receptor (H3R), a Gi/o-coupled receptor, is crucial for its function. The diagram below illustrates how H3R dimerization can influence G-protein signaling.
References
- 1. zellbio.eu [zellbio.eu]
- 2. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues [frontiersin.org]
- 7. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization | PLOS One [journals.plos.org]
- 9. BRET Analysis of GPCR Dimers in Neurons and Non-Neuronal Cells: Evidence for Inactive, Agonist, and Constitutive Conformations - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays Using Coelenterazine 400a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coelenterazine 400a, also known as DeepBlueC™, is a bisdeoxy derivative of coelenterazine that serves as a substrate for Renilla luciferase (Rluc) and its variants, such as Rluc8.[1][2][3] Upon enzymatic oxidation by Rluc, this compound emits light with a maximum wavelength of approximately 395-400 nm.[2][3] This distinct blue-shifted emission spectrum makes it an ideal energy donor in Bioluminescence Resonance Energy Transfer (BRET) assays, particularly the second generation of BRET (BRET2). The significant spectral separation between the donor's emission and the acceptor's (commonly a Green Fluorescent Protein like GFP2) emission minimizes signal bleed-through and enhances the signal-to-noise ratio, a critical factor in high-throughput screening (HTS).[1][4]
BRET assays are powerful tools for monitoring protein-protein interactions (PPIs) and conformational changes in real-time within living cells.[1] The technology is particularly well-suited for studying G protein-coupled receptor (GPCR) signaling, a major class of drug targets. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.
Principle of BRET Assays with this compound
The BRET2 assay relies on the non-radiative transfer of energy from a bioluminescent donor (Rluc8) to a fluorescent acceptor (e.g., GFP2) when the two are in close proximity (typically <10 nm). In a typical HTS setup to study GPCRs, the receptor of interest is fused to Rluc8, and an interacting partner, such as β-arrestin, is fused to GFP2. When a ligand activates the GPCR, it induces a conformational change that promotes the recruitment of β-arrestin-GFP2 to the receptor-Rluc8. This proximity allows for energy transfer from the this compound-fueled Rluc8 to GFP2, resulting in an increase in light emission at the acceptor's wavelength (~510 nm) and a concomitant decrease at the donor's wavelength (~400 nm). The BRET ratio, calculated as the ratio of acceptor emission to donor emission, provides a quantitative measure of the protein-protein interaction.
Applications in High-Throughput Screening
The primary application of this compound in HTS is the study of molecular interactions in real-time. Key applications include:
-
GPCR Ligand Screening: Identifying agonists, antagonists, and allosteric modulators of GPCRs by monitoring their effect on the recruitment of signaling partners like β-arrestin.
-
Investigating Protein-Protein Interactions (PPIs): Screening for small molecules that can either inhibit or stabilize a wide range of PPIs.
-
Studying Receptor Dimerization: Quantifying the formation of GPCR homodimers and heterodimers and screening for compounds that modulate this process.
-
Monitoring Conformational Changes: Designing BRET biosensors where intramolecular conformational changes upon ligand binding can be detected.
Quantitative Data from HTS BRET Assays
The robustness and performance of an HTS assay are evaluated using several key statistical parameters. For BRET assays using this compound, a Z'-factor greater than 0.5 is generally considered indicative of an excellent assay suitable for HTS.
Table 1: Representative HTS Assay Performance Metrics for BRET2 Assays
| Assay Type | Target Example | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| GPCR-β-arrestin Recruitment | Vasopressin V2 Receptor | > 0.5 | Not explicitly stated, but sufficient for HTS | [5] |
| Protein-Protein Interaction | Generic P2I2 Assay | > 0.5 (at 1 µM Coelenterazine h) | Not explicitly stated, but sufficient for HTS | [1] |
| Protease Cleavage (simulating PPI disruption) | Thrombin | Not explicitly stated | BRET2 ratio change of 28.9 | [6] |
Table 2: Example Potency Data from GPCR BRET Assays
| Receptor | Ligand | Assay Type | EC50/IC50 | Reference |
| Vasopressin V2 Receptor | Arginine-Vasopressin (AVP) | β-arrestin 2 Recruitment (BRET2) | ~10 nM | [5] |
| Orexin Receptor 2 | Orexin-A | β-arrestin 2 Recruitment (BRET2) | ~10 nM | [2] |
Experimental Protocols
Preparation of this compound
This compound is light-sensitive and susceptible to oxidation.[3] Proper handling and storage are crucial for optimal performance.
-
Storage: Store lyophilized powder at -20°C or -80°C, protected from light and moisture.[3]
-
Reconstitution: Dissolve this compound in anhydrous ethanol to prepare a stock solution (e.g., 1-5 mM). It is not recommended for storage in a dissolved state; fresh preparation is advised.[3]
-
Working Solution: Dilute the stock solution in an appropriate assay buffer (e.g., PBS with 0.1% BSA) to the desired final concentration (typically 5 µM) immediately before use.[4]
General HTS Protocol for GPCR-β-arrestin Recruitment BRET Assay
This protocol is designed for a 384-well plate format and can be adapted for other formats.
1. Cell Culture and Transfection:
-
Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with plasmids encoding the GPCR of interest fused to Rluc8 (donor) and β-arrestin-2 fused to GFP2 (acceptor). The optimal ratio of donor to acceptor plasmids should be determined empirically.
2. Assay Plate Preparation:
-
24 hours post-transfection, harvest the cells and resuspend them in assay buffer (e.g., Opti-MEM).
-
Dispense the cell suspension into white, opaque 384-well assay plates at a density of 10,000-20,000 cells per well.
3. Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer test compounds from a compound library plate to the assay plate. Include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO)
-
Positive Control: A known agonist at its EC80 concentration.
-
4. Incubation:
-
Incubate the assay plates at 37°C for a predetermined time (e.g., 15-60 minutes) to allow for compound action and receptor-β-arrestin interaction.
5. Substrate Addition and Signal Detection:
-
Add this compound working solution to all wells to a final concentration of 5 µM.
-
Immediately measure the luminescence signal using a plate reader capable of dual-emission detection, such as a Mithras LB 940 or a PHERAstar FSX.
-
Donor Filter: 410 ± 40 nm (for Rluc8 with this compound)
-
Acceptor Filter: 515 ± 15 nm (for GFP2)
-
6. Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Emission at 515 nm) / (Emission at 410 nm)
-
Normalize the data to the controls on each plate.
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
For active compounds, generate dose-response curves and calculate IC50 or EC50 values.
Visualizations
Conclusion
This compound is a robust and reliable substrate for HTS BRET assays, enabling the sensitive detection of protein-protein interactions in living cells. The BRET2 system, utilizing this compound, offers a superior signal-to-noise ratio, making it highly suitable for large-scale screening campaigns in drug discovery. The protocols and data presented here provide a framework for the successful implementation of this compound-based HTS assays for the investigation of GPCRs and other protein-protein interactions.
References
- 1. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanolight.com [nanolight.com]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct comparison of bioluminescence-based resonance energy transfer methods for monitoring of proteolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coelenterazine 400a in Drug Discovery and Development
Introduction
Coelenterazine 400a (also known as DeepBlueC™ or bisdeoxycoelenterazine) is a synthetic analog of the naturally occurring luciferin, coelenterazine.[1][2] It serves as a substrate for Renilla luciferase (RLuc) and its mutants (e.g., RLuc8), catalyzing a bioluminescent reaction that emits blue light with a peak emission around 395-400 nm.[3][4] This distinct blue-shifted emission, compared to native coelenterazine (~460-480 nm), makes this compound an invaluable tool in drug discovery, particularly for Bioluminescence Resonance Energy Transfer (BRET) assays.[5][6] Its ability to provide high signal resolution with minimal spectral overlap with common acceptor fluorophores like Green Fluorescent Protein (GFP) variants has solidified its role in high-throughput screening (HTS) and the study of molecular interactions.[2][7]
Key Applications in Drug Discovery
Bioluminescence Resonance Energy Transfer (BRET) Assays
This compound is the preferred substrate for BRET2 assays.[6][7][8] BRET is a powerful technology for monitoring protein-protein interactions (PPIs) and conformational changes in real-time within living cells.[6][9] The principle involves the non-radiative transfer of energy from a bioluminescent donor, such as RLuc fused to a protein of interest, to a fluorescent acceptor (e.g., GFP) fused to another protein. Energy transfer only occurs when the two proteins are in close proximity (<10 nm).[1]
The blue-shifted emission of the RLuc/Coelenterazine 400a pair provides a large spectral separation from the emission of GFP-based acceptors (~510 nm), significantly improving the signal-to-background ratio compared to earlier BRET techniques.[5][6]
Primary Uses in Drug Discovery:
-
GPCR-Transducer Interactions: A major application is the study of G-Protein Coupled Receptor (GPCR) interactions with signaling partners like β-arrestins and G-proteins.[9][10][11] This allows for the screening of compounds that modulate these interactions, identifying agonists, antagonists, or biased ligands.[12]
-
Screening for PPI Inhibitors: BRET assays using this compound are well-suited for HTS campaigns to discover small molecules that disrupt or stabilize specific protein complexes.[7]
High-Throughput Screening (HTS)
The robustness, sensitivity, and low background of BRET2 assays make them highly amenable to HTS formats.[7][13] By engineering cell lines that stably express the BRET donor- and acceptor-tagged proteins, researchers can screen large compound libraries for modulators of a specific PPI. The luminescent readout is easily quantifiable in microplate format.[14] However, a noted drawback is that the signal from this compound can be weaker and decay more rapidly than other substrates, which may require the use of more sensitive luciferases like RLuc8 or specialized instrumentation.[5][7][15]
Intracellular Calcium Sensing
This compound can be used with the photoprotein aequorin to detect intracellular calcium (Ca²⁺) concentrations.[1][15] When aequorin, pre-loaded with a coelenterazine analog, binds to Ca²⁺, it undergoes a conformational change that triggers the oxidation of the luciferin and the emission of light.[1][16] This method allows for the targeted measurement of Ca²⁺ in specific subcellular compartments. While native coelenterazine is more common for this application, analogs like 400a can be used, though they may alter the dynamic range and sensitivity of the Ca²⁺ measurements.[1][16]
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Alternate Names | DeepBlueC™, bisdeoxycoelenterazine | [1][4][6] |
| Molecular Formula | C₂₆H₂₁N₃O | [4][17] |
| Molecular Weight | 391.47 g/mol | [18] |
| Purity | ≥95% | [8][17] |
| Appearance | Yellow to orange powder; crystalline solid | [4][18] |
| Bioluminescence Emission Max | ~395 - 400 nm (with RLuc) | [3][4][19] |
| Solubility | Soluble in Ethanol, Methanol | [4][18] |
| Storage Conditions | Store at -20°C, protect from light, keep under inert gas | [4][20] |
Table 2: Comparison of Coelenterazine Analogs with Renilla Luciferase
| Substrate | Emission Max (nm) | Relative Light Output | Key Features | Reference(s) |
| Native Coelenterazine | ~460 - 475 | 100% | Standard substrate for RLuc and GLuc. | [1][2] |
| Coelenterazine h | ~475 | 41% (Total Light), 135% (Initial Intensity) | Used in BRET1 assays; higher initial intensity. | [2][21] |
| This compound | ~400 | 23% (Total Light), 135% (Initial Intensity) | Preferred for BRET2; large spectral shift from GFP. | [2][21] |
| Prolume Purple | ~407 | Up to 10-fold higher intensity than 400a | Alternative for BRET2 with brighter signal. | [15][20] |
Table 3: Common BRET2 Donor/Acceptor Pairs Using this compound
| Donor | Acceptor | Substrate | Application Example | Reference(s) |
| Renilla luciferase (RLuc) | GFP2, GFP10 | This compound | GPCR-β-arrestin interaction | [6][11][19] |
| RLuc8 | GFP10 | This compound | Gα-Gγ protein activation | [14] |
| RLucII | rGFP | This compound | GPCR trafficking to endosomes | [22] |
Visualizations
Caption: Principle of BRET for studying protein-protein interactions.
Caption: GPCR signaling pathway and β-arrestin recruitment measured by BRET.
Caption: Experimental workflow for a BRET-based High-Throughput Screening assay.
Experimental Protocols
Protocol 1: BRET Assay for GPCR / β-Arrestin Interaction
This protocol provides a general method to measure the interaction between a GPCR and β-arrestin2 in transiently transfected HEK293 cells.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmids: GPCR fused to a Renilla luciferase variant (e.g., GPCR-RLuc8) and β-arrestin2 fused to a GFP variant (e.g., β-arrestin2-GFP10)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, opaque 96-well microplates
-
Assay buffer (e.g., Tyrode's buffer or HBSS)
-
This compound stock solution (e.g., 1 mg/mL in ethanol or a specialized solvent)
-
Test compounds (agonists, antagonists)
-
Luminometer capable of sequential dual-wavelength detection (e.g., filters for 400 nm and 515 nm)
Methodology:
-
Cell Culture and Transfection:
-
One day before transfection, seed HEK293T cells into a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding GPCR-RLuc8 and β-arrestin2-GFP10 using a suitable transfection reagent according to the manufacturer's protocol. The ratio of plasmids may need to be optimized to ensure proper expression levels.
-
-
Cell Seeding for Assay:
-
24 hours post-transfection, detach the cells and resuspend them in a fresh culture medium.
-
Seed the transfected cells into a white, opaque 96-well plate at a density of 25,000-50,000 cells per well.
-
Incubate for another 24 hours to allow for cell attachment and protein expression.
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 80 µL of assay buffer containing the desired concentration of test compound (or vehicle control) to each well. For antagonist testing, pre-incubate with the antagonist before adding the agonist.[14]
-
Incubate the plate at 37°C for 5-15 minutes.
-
-
BRET Measurement:
-
Prepare a working solution of this compound in the assay buffer to a final concentration of 5 µM.[14] Protect this solution from light.
-
Set up the luminometer to measure luminescence sequentially through two filter sets: a donor filter (e.g., 400 ± 70 nm) and an acceptor filter (e.g., 515 ± 20 nm).[22]
-
Inject 20 µL of the this compound working solution into each well.
-
Immediately begin reading the luminescence from both channels. Readings are typically integrated over 1-2 seconds per well.
-
-
Data Analysis:
-
The BRET ratio is calculated for each well by dividing the light intensity from the acceptor (GFP10) by the light intensity from the donor (RLuc8).
-
BRET Ratio = (Emission at 515 nm) / (Emission at 400 nm)
-
Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC₅₀ or IC₅₀ values.
-
Protocol 2: High-Throughput Screening (HTS) BRET Assay
This protocol is adapted for screening a compound library for modulators of a specific protein-protein interaction in a 384-well format.
Materials:
-
Stable cell line expressing the BRET donor and acceptor fusion proteins.
-
White, opaque 384-well microplates.
-
Compound library, typically dissolved in DMSO.
-
Automated liquid handling systems for cell seeding and compound dispensing.
-
This compound solution.
-
Plate-based luminometer with an injector and dual-emission filters.
Methodology:
-
Assay Plate Preparation:
-
Using an automated dispenser, seed the stable cell line into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 20 µL of medium).
-
Incubate the plates for 18-24 hours.
-
-
Compound Pinning/Dispensing:
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the assay plates. Include positive (known activator/inhibitor) and negative (DMSO vehicle) controls on each plate.
-
-
Incubation:
-
Incubate the assay plates with the compounds for a predetermined time (e.g., 15-60 minutes) at room temperature or 37°C, depending on the target biology.
-
-
Substrate Addition and Signal Reading:
-
Prime the luminometer's injector with this compound solution (final concentration typically 5 µM).
-
Transfer the plates to the luminometer. The instrument will inject the substrate (e.g., 5 µL) into each well and immediately read the donor and acceptor luminescence channels.
-
-
Data Analysis for HTS:
-
Calculate the BRET ratio for each well.
-
Normalize the data based on the controls on each plate. For example, the percent inhibition or activation can be calculated relative to the positive and negative controls.
-
Use statistical measures like the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Identify "hits" as compounds that produce a signal exceeding a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Protocol 3: Intracellular Calcium Measurement with Aequorin
This protocol describes the use of aequorin and a coelenterazine analog to measure Ca²⁺ release in response to a stimulus.
Materials:
-
Cells expressing a targeted aequorin construct (e.g., cytosolic or mitochondrial-targeted apoaequorin).
-
Culture medium (e.g., DMEM without phenol red).
-
This compound stock solution.
-
Assay buffer (e.g., Krebs-Ringer buffer).
-
Stimulus solution (e.g., histamine, ATP, or other agonists that trigger Ca²⁺ release).
-
Tube or plate luminometer with an injector.
-
Lysis buffer (e.g., 100 µM digitonin in a Ca²⁺-rich solution).
Methodology:
-
Aequorin Reconstitution:
-
Culture the aequorin-expressing cells to the desired confluency.
-
Incubate the cells with 1-5 µM this compound in a serum-free medium for 1-2 hours at 37°C in the dark. This allows the luciferin to cross the cell membrane and bind to apoaequorin, forming the active photoprotein.[16]
-
-
Cell Preparation:
-
After reconstitution, gently wash the cells twice with the assay buffer to remove excess coelenterazine.
-
Place the plate or tube containing the cells into the luminometer.
-
-
Baseline Measurement:
-
Start measuring the luminescence signal to establish a stable baseline reading.
-
-
Stimulation and Measurement:
-
Inject the stimulus solution into the sample.
-
Continue to record the luminescence output over time. A rapid increase in light emission corresponds to a rise in intracellular Ca²⁺ concentration.
-
-
Total Aequorin Content (Lysis):
-
At the end of the experiment, inject the lysis buffer. This permeabilizes the cell membranes and exposes the remaining aequorin to a saturating Ca²⁺ concentration, resulting in the consumption of all remaining active photoprotein and a maximal light signal.
-
-
Data Analysis:
-
The raw luminescence data (Relative Light Units) over time represents the Ca²⁺ transient.
-
The data can be calibrated and converted into absolute Ca²⁺ concentrations using algorithms that take into account the total light signal obtained after lysis.[16]
-
References
- 1. goldbio.com [goldbio.com]
- 2. zellbio.eu [zellbio.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. Biosensing and Imaging Based on Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvucameras.com [nuvucameras.com]
- 7. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying biased signaling in GPCRs using BRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay [bio-protocol.org]
- 15. This compound [nanolight.com]
- 16. sm.unife.it [sm.unife.it]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. This compound | AAT Bioquest [aatbio.com]
- 20. nanolight.com [nanolight.com]
- 21. biotium.com [biotium.com]
- 22. pnas.org [pnas.org]
Preparing Coelenterazine 400a Working Solution for BRET Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay technology used to monitor protein-protein interactions (PPIs) and other dynamic cellular processes in real-time. The BRET2 assay, a variation of the original BRET technique, offers an improved signal-to-noise ratio due to a greater spectral separation between the donor and acceptor emission peaks.[1][2] This is achieved by using Coelenterazine 400a (also known as DeepBlueC™), a substrate for Renilla luciferase (RLuc), which shifts the emission maximum to approximately 395-400 nm.[1][3][4][5][6] This blue-shifted emission minimally overlaps with the emission from green fluorescent protein (GFP) acceptors (like GFP2 or GFP10), making this compound the preferred substrate for BRET2 studies.[1][4][5][7][8]
These application notes provide a detailed protocol for the preparation of this compound working solutions for use in BRET assays, ensuring optimal performance and reproducibility.
Properties of this compound
This compound is a bisdeoxy derivative of coelenterazine.[5][8][9] When oxidized by Renilla luciferase, it emits light with a maximum wavelength of around 395-400 nm.[3][4][5][6] This distinct spectral property is fundamental to the BRET2 assay, which is commonly employed to study G protein-coupled receptor (GPCR) signaling and other protein interactions.[5][8][10]
| Property | Value | Reference |
| Molecular Weight | 391.5 g/mol | [6][9] |
| Emission Maximum (with RLuc) | ~395-400 nm | [3][4][5][6] |
| Recommended BRET Donor | Renilla luciferase (RLuc) and its variants (e.g., Rluc8) | [4][6][7] |
| Recommended BRET Acceptor | GFP variants (e.g., GFP2, GFP10) | [1][5][8] |
Storage and Handling of this compound
Proper storage and handling are critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Storage Conditions | Shelf-Life |
| Dry Powder | -20°C (short-term) or -80°C (long-term) | Protect from light and moisture; store under an inert gas like argon.[10] | ≥ 4 years[9] |
| Stock Solution (in Ethanol/Methanol) | -20°C or below | Tightly sealed vials to prevent evaporation. | At least one year with minimal degradation.[10] |
| Working Solution (Aqueous) | Room Temperature | Prepared fresh before use; unstable in aqueous solutions.[3][10] | Use immediately. |
Caution: this compound is susceptible to auto-oxidation, especially when exposed to oxygen and moisture.[10] It is also a high-energy molecule that can spontaneously decompose, even at low temperatures when in solution.[7] It is recommended to handle it in low-light conditions.
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
Lyophilized this compound powder
-
Anhydrous (100%) ethanol or methanol (purged with an inert gas, if possible)[9]
-
Microcentrifuge tubes
Protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the this compound powder in the chosen solvent. A common stock concentration is 1 mg/mL or 1 mM.[11]
-
Vortex briefly to ensure complete dissolution. Gentle warming (up to 60°C) can aid in solubilization.[3]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles and exposure to air.
-
Store the aliquots at -20°C or -80°C, protected from light.
Quantitative Data for Stock Solution Preparation (1 mM):
| Mass of this compound | Volume of Solvent (Ethanol/Methanol) to add for 1 mM |
| 0.1 mg | 255.45 µL |
| 0.5 mg | 1.277 mL |
| 1.0 mg | 2.554 mL |
Calculations are based on a molecular weight of 391.5 g/mol .[6][9]
II. Preparation of this compound Working Solution
Materials:
-
This compound stock solution (from Protocol I)
-
Assay buffer (e.g., Phosphate-Buffered Saline - PBS)
Protocol:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and keep it on ice, protected from light.
-
Determine the final desired concentration of this compound in your BRET assay. A final concentration of 5 µM is commonly used.[2][13]
-
Calculate the volume of stock solution needed to prepare the working solution at an intermediate concentration. It is recommended to prepare the working solution fresh for each experiment.[10]
-
Dilute the stock solution in the appropriate volume of assay buffer. For example, to prepare 10 mL of a 100 µM working solution from a 1 mg/mL stock, dilute 391.5 µL of the stock solution in 10 mL of your chosen buffer.[10]
-
Mix gently by inversion. The working solution is now ready to be added to the cells for the BRET assay.
BRET Assay Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical workflow for a BRET assay and a representative GPCR signaling pathway that can be studied using this technology.
Caption: Workflow for a typical BRET experiment.
Caption: GPCR-β-Arrestin interaction monitored by BRET.
References
- 1. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zellbio.eu [zellbio.eu]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. This compound [nanolight.com]
- 7. goldbio.com [goldbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. nanolight.com [nanolight.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Product categories Coelenterazines Archive | Nanolight Technology [nanolight.com]
- 13. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot low signal with Coelenterazine 400a in BRET assays?
Welcome to our dedicated support center for Bioluminescence Resonance Energy Transfer (BRET) assays utilizing Coelenterazine 400a. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in BRET assays?
This compound is a bisdeoxy derivative of coelenterazine that serves as a substrate for Renilla luciferase (RLuc).[1][2][3] In the presence of RLuc, it emits light with a maximum wavelength of approximately 395-400 nm.[1][2][3][4][5] This blue-shifted emission spectrum makes it the preferred substrate for BRET2 assays, as it provides a greater separation between the donor and acceptor emission peaks, leading to a lower background signal compared to BRET1.[4][5][6] This enhanced spectral resolution is particularly advantageous for screening assays where a high signal-to-noise ratio is crucial.[4]
Q2: I am observing a very low or no BRET signal. What are the potential causes?
A low BRET signal can stem from several factors, ranging from reagent stability to suboptimal experimental conditions. Here are some of the most common culprits:
-
Degradation of this compound: This is a primary cause of low signal. This compound is sensitive to oxidation and moisture.[7] Improper storage or handling can significantly reduce its activity.
-
Suboptimal Substrate Concentration: The concentration of this compound is critical for a robust signal.
-
Low Expression Levels of Donor and Acceptor Proteins: The BRET signal is dependent on the expression levels of both the donor (e.g., RLuc-tagged protein) and the acceptor (e.g., GFP-tagged protein).
-
Inefficient Energy Transfer: Even with sufficient donor and acceptor expression, the BRET signal will be low if the two proteins are not in close enough proximity (less than 10 nm) for efficient energy transfer to occur.[8]
-
Incorrect Filter Settings on the Plate Reader: Ensure your instrument's filter settings are appropriate for the BRET2 system.
Q3: How should I properly store and handle this compound to maintain its activity?
Proper storage and handling are critical to prevent the degradation of this compound.[7]
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C or for longer-term storage at -80°C, protected from light and under an inert gas like argon.[7][9] Oxygen and moisture will lead to auto-oxidation and reduce its activity.[7]
-
Preparing Stock Solutions: It is recommended to dissolve this compound in ethanol or methanol.[1][2][9] Avoid using DMSO as it may cause oxidation.[1] To prevent oxidation, it is advisable to use degassed and acidified alcohol for dissolution.[7] A common stock solution concentration is 1 mM.[10]
-
Storage of Stock Solutions: It is not recommended to store dissolved this compound.[9] However, some sources suggest that a stock solution in a specialized solvent can be stored at -20°C or below for at least a year without notable degradation.[7] If you must store a stock solution, keep it in a tightly sealed vial, protected from light, at -20°C or -80°C.
-
Preparing Working Solutions: Always prepare the working solution fresh before each experiment.[7]
Troubleshooting Guides
Issue: Low Luminescence Signal from the Donor (RLuc)
A weak donor signal will inevitably lead to a low BRET signal. This guide will help you troubleshoot the root causes.
| Potential Cause | Recommended Action | Expected Outcome |
| Degraded this compound | Purchase fresh this compound. Ensure proper storage of the new batch (see FAQs). Prepare fresh working solutions for each experiment.[7] | A significant increase in the raw luminescence signal from the donor-only control wells. |
| Suboptimal this compound Concentration | Titrate the final concentration of this compound in your assay. A common starting point is 5 µM.[4] | Identification of the optimal substrate concentration that yields the highest and most stable luminescence signal. |
| Low Donor Protein Expression | Verify the expression of your RLuc-tagged protein via Western blot or other methods. Optimize your transfection protocol to increase expression levels. | Increased expression of the donor protein, leading to a stronger luminescence signal. |
| Cell Number Variation | Ensure consistent cell seeding density across all wells of your plate. | Reduced well-to-well variability and a more consistent luminescence signal. |
| Incorrect Assay Buffer | Use a buffer that is compatible with the luciferase reaction. Buffers like PBS with Ca2+/Mg2+ or HBSS are commonly used.[4] | An optimized buffer will support maximal luciferase activity. |
Issue: Low BRET Ratio Despite a Strong Donor Signal
If your donor signal is robust, but the calculated BRET ratio is still low, the problem likely lies with the energy transfer to the acceptor.
| Potential Cause | Recommended Action | Expected Outcome |
| Low Acceptor Protein Expression | Confirm the expression of your GFP-tagged acceptor protein using fluorescence microscopy or Western blot. Optimize transfection conditions to increase acceptor expression. | A visible increase in the acceptor's fluorescence signal, which should correlate with an increased BRET ratio. |
| Suboptimal Donor-to-Acceptor Ratio | Perform a donor saturation assay by transfecting a constant amount of the donor plasmid with increasing amounts of the acceptor plasmid.[4][11] | A hyperbolic curve of the BRET ratio as a function of the acceptor/donor expression ratio, indicating a specific interaction. This will help determine the optimal ratio for your assay.[4] |
| Lack of Protein-Protein Interaction | The two proteins of interest may not be interacting under your experimental conditions. Include a positive control with known interacting partners to validate your assay setup.[12] | A strong BRET signal in the positive control will confirm that the assay is working, suggesting the issue is with the specific proteins being tested. |
| Incorrect Protein Fusion Tagging | The fusion of RLuc or GFP to the N- or C-terminus of your protein of interest might sterically hinder the interaction. Try cloning the tags onto the other end of your proteins. | An improved BRET signal if the new tag position allows for a closer and more favorable orientation of the donor and acceptor. |
| Incorrect Plate Reader Filter Settings | Consult your instrument's manual and relevant literature to ensure you are using the correct filters for BRET2 (Donor emission ~400 nm, Acceptor emission ~515 nm).[4][10] | Accurate measurement of donor and acceptor emissions, leading to a correct BRET ratio calculation. |
Experimental Protocols
General BRET Assay Protocol
This protocol provides a general workflow for a BRET assay in mammalian cells.
-
Cell Seeding: Seed cells (e.g., HEK293) into a 96-well white, opaque plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with plasmids encoding your RLuc-tagged donor and GFP-tagged acceptor proteins. Include control wells with donor only, acceptor only, and untransfected cells.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation:
-
Carefully remove the culture medium.
-
Wash the cells once with a suitable assay buffer (e.g., PBS).
-
Add the assay buffer to each well.
-
-
Substrate Preparation: Prepare a fresh working solution of this compound in the assay buffer. A typical final concentration is 5 µM.[4] Protect the solution from light.
-
Signal Measurement:
-
Add the this compound working solution to each well.
-
Immediately measure the luminescence signal using a plate reader equipped with two filters: one for the donor emission (e.g., 370-450 nm) and one for the acceptor emission (e.g., 500-530 nm).[13]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Signal) / (Donor Signal).
-
Calculate the net BRET ratio by subtracting the BRET ratio of the donor-only control from the BRET ratio of the donor-acceptor co-transfected wells.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. nanolight.com [nanolight.com]
- 8. nuvucameras.com [nuvucameras.com]
- 9. goldbio.com [goldbio.com]
- 10. orbilu.uni.lu [orbilu.uni.lu]
- 11. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.benchsci.com [blog.benchsci.com]
- 13. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coelenterazine 400a Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Coelenterazine 400a (also known as DeepBlueC™) concentration for maximal signal in bioluminescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic analog of coelenterazine, the luciferin substrate for Renilla luciferase (RLuc) and its mutants. Its primary characteristic is a blue-shifted light emission with a maximum at approximately 395-400 nm.[1][2] This distinct spectral property makes it highly suitable for Bioluminescence Resonance Energy Transfer (BRET) assays, particularly BRET2, where it is often paired with green fluorescent protein (GFP) acceptors like GFP2 or GFP10.[1][2][3] The significant separation between the donor (this compound/RLuc) emission and the acceptor (GFP) emission reduces spectral overlap and background noise, leading to a better signal-to-noise ratio in BRET experiments.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for its performance. It is highly hydrophobic and unstable in aqueous solutions.
-
Reconstitution: this compound should be dissolved in an anhydrous organic solvent such as ethanol or methanol.[4] Specialized solvents, like NanoFuel-400a, are also available and may enhance solubility and stability.[5] It is advisable to purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize oxidation. Do not use DMSO to dissolve this compound, as it can cause oxidation.
-
Storage: Lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials. When stored correctly, stock solutions can be stable for several months. However, it is always recommended to prepare fresh working solutions from the stock immediately before an experiment.[6]
Q3: What is the recommended starting concentration for this compound in an experiment?
The optimal concentration of this compound can vary significantly depending on the specific application, the luciferase variant used, and the experimental setup. However, a general starting point for most assays is a final concentration of 100 µM.[6] For BRET2 assays, a final concentration of 5 µM is commonly used.[7] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific experiment.
Q4: Why is the signal from my this compound experiment very low?
Low signal intensity is a common issue with this compound as it has a lower quantum yield compared to other coelenterazine analogs.[8] The signal intensity is highly dependent on the variant of Renilla luciferase used. Mutant versions of RLuc, such as RLuc8, have been shown to significantly increase the light output with this compound, with some studies reporting up to a 32-fold increase in quantum yield compared to wild-type RLuc.[9] If you are experiencing low signal, consider switching to a high-efficiency luciferase mutant.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | 1. Suboptimal this compound Concentration: The concentration may be too low for detection or too high, leading to substrate inhibition. | Perform a concentration titration experiment to determine the optimal concentration for your specific assay conditions (see Experimental Protocol section). |
| 2. Low Luciferase Activity: The expression level of the luciferase may be insufficient, or the enzyme may be inactive. | - Verify the expression and activity of your luciferase construct. - Consider using a brighter luciferase mutant, such as RLuc8, which is known to enhance the signal from this compound.[8][9] | |
| 3. Degraded this compound: Improper storage or handling can lead to oxidation and degradation of the substrate. | - Prepare fresh working solutions of this compound for each experiment. - Ensure proper storage of lyophilized powder and stock solutions (at -20°C or -80°C, protected from light and moisture). | |
| 4. Rapid Signal Decay: The luminescent signal from this compound is transient and decays quickly. | - Ensure that your luminometer is set to measure the signal immediately after the addition of this compound. - Use a luminometer with an injector for precise and reproducible timing of substrate addition and measurement. | |
| High Background Signal | 1. Autoluminescence: this compound can exhibit autoluminescence, especially at high concentrations. | - Reduce the concentration of this compound. - Measure the background luminescence from wells containing only this compound and subtract it from your experimental values. |
| 2. Cellular Autofluorescence (in BRET assays): Autofluorescence from cells can interfere with the BRET signal. | - Use a plate reader with appropriate filters to separate the donor and acceptor emission wavelengths effectively. - Include a control with cells expressing only the donor to quantify the bleed-through of the donor signal into the acceptor channel. | |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound or cell suspensions. | - Use calibrated pipettes and ensure thorough mixing. - For plate-based assays, consider using a multichannel pipette or an automated liquid handler. |
| 2. Instability of Working Solution: this compound is unstable in aqueous solutions and will degrade over the course of a plate reading. | - Prepare the working solution immediately before use. - If possible, use a luminometer with injectors to add the substrate to each well immediately before reading. | |
| 3. Cell Plating Inconsistency: Uneven distribution of cells in the wells of a microplate. | - Ensure that the cell suspension is homogenous before and during plating. - Allow cells to settle evenly at the bottom of the wells. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol describes a method for determining the optimal final concentration of this compound for a cell-based bioluminescence assay.
Materials:
-
Cells expressing the desired Renilla luciferase construct (e.g., RLuc8)
-
This compound
-
Anhydrous ethanol or methanol
-
Assay buffer (e.g., PBS)
-
White, opaque 96-well microplate
-
Luminometer with an injector
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve lyophilized this compound in anhydrous ethanol or methanol to a final concentration of 1 mM. This is your stock solution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Serial Dilutions of this compound:
-
On the day of the experiment, prepare a series of working solutions by diluting the 1 mM stock solution in your assay buffer.
-
The final concentrations to be tested in the assay should typically range from 0.1 µM to 200 µM. A suggested dilution series for a final assay volume of 100 µL is provided in the table below.
-
-
Cell Plating:
-
Harvest and resuspend your cells in the assay buffer to the desired density.
-
Plate the cells in a white, opaque 96-well microplate.
-
-
Luminescence Measurement:
-
Set the luminometer to inject the this compound working solution and immediately measure the luminescence.
-
Inject the different concentrations of the this compound working solution into the wells containing the cells.
-
Record the luminescence signal for each concentration.
-
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the final concentration of this compound.
-
The optimal concentration is the one that gives the maximal signal before the curve plateaus or starts to decline (indicating substrate inhibition).
-
Table of this compound Dilutions for Optimization:
| Final Concentration (µM) | Volume of 1 mM Stock (µL) for 1 mL Working Solution |
| 200 | 200 |
| 100 | 100 |
| 50 | 50 |
| 25 | 25 |
| 10 | 10 |
| 5 | 5 |
| 1 | 1 |
| 0.1 | 0.1 |
Visualizations
Caption: BRET2 signaling pathway with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. nanolight.com [nanolight.com]
- 7. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. An Improved Bioluminescence Resonance Energy Transfer Strategy for Imaging Intracellular Events in Single Cells and Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Coelenterazine 400a solubility and stability issues
Welcome to the technical support center for coelenterazine 400a. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as DeepBlueC™, is a bisdeoxy derivative of coelenterazine.[1][2][3] It serves as a substrate for Renilla luciferase (RLuc) and is predominantly used in Bioluminescence Resonance Energy Transfer (BRET) assays to study protein-protein interactions.[4][5][6] Its key advantage is its blue-shifted light emission maximum at approximately 395-400 nm, which minimizes spectral overlap with green fluorescent protein (GFP) acceptors, a common pairing in BRET2 assays.[3][5][7]
Q2: Why am I getting a low signal with this compound in my BRET assay?
A low signal with this compound can be due to several factors. The light output of this compound is inherently lower compared to other substrates.[6] To enhance the signal, consider using mutated versions of Renilla luciferase, such as RLuc8 or RLuc3, which provide an increased signal intensity.[8] Alternatively, a substrate analog like Prolume Purple may offer a similar emission peak with up to a 10-fold higher intensity.[4][8]
Q3: What is the best way to store this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture.[4] It is recommended to store it under an inert gas like argon to prevent auto-oxidation.[4][5]
Q4: Can I store this compound in a stock solution?
While it is generally recommended to prepare aqueous working solutions fresh before each experiment, stock solutions in appropriate solvents can be stored.[4] Some sources advise against storing dissolved this compound, even at low temperatures, due to its spontaneous decomposition.[5] However, if you use a specialized solvent like NanoFuel, the stock solution can be stable for at least a year at -20°C or below.[8] Stock solutions in fresh, anhydrous methanol also have a similar shelf-life under the same storage conditions.[8]
Q5: Is this compound the same as DeepBlueC™?
Yes, this compound is also known by the trademark DeepBlueC™.[2][8]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible particulate matter in the stock solution.
-
Inconsistent results between experiments.
-
Lower than expected signal intensity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound is highly hydrophobic and has poor solubility in aqueous solutions.[9] For stock solutions, use anhydrous methanol or ethanol.[1][5] Avoid using DMSO as it can cause oxidation.[10][11] Specialized solvents like NanoFuel are also available and can significantly improve solubility.[8][12] |
| Solvent Quality | Methanol is hygroscopic and can absorb water over time, which will decrease the solubility of this compound.[8] Always use fresh, high-purity, anhydrous solvents. |
| Low Temperature | If you are having trouble dissolving this compound, briefly warming the solution to 80-90°C may help.[9] |
| Precipitation in Aqueous Buffer | When diluting the stock solution into your aqueous assay buffer, precipitation can occur. Ensure rapid and thorough mixing. If precipitation persists, consider preparing a more dilute stock solution or slightly acidifying your buffer (pH 3-6) to improve solubility and reduce auto-oxidation.[9] |
Issue 2: Signal Instability and Rapid Decay
Symptoms:
-
Rapid decrease in luminescence signal over a short period.
-
High variability in signal intensity across a multi-well plate.[4]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Aqueous Instability | This compound decays rapidly in aqueous solutions.[13] Always prepare the working solution fresh before each experiment.[4] Allow the aqueous solution to stand for 20-30 minutes at room temperature to allow dissolved oxygen to be consumed, which can help stabilize the luciferin.[9] |
| Auto-oxidation | This compound is prone to auto-oxidation, especially in the presence of oxygen and moisture.[4] When preparing stock solutions in methanol or ethanol, it is recommended to degas the solvent and consider acidifying it to prevent oxidation.[4] The addition of a stabilizer like fresh crystalline ascorbic acid may also be beneficial.[9] |
| pH of the Assay Buffer | Slightly acidic conditions (pH 3-6) can help prevent auto-oxidation.[9] |
| Light Exposure | Protect all solutions containing this compound from light to prevent photodegradation.[4][5] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Methanol | ~0.5 mg/mL | [1][3] |
| Ethanol | ~0.4 mg/mL (1 mM) to ~0.5 mg/mL | [3][11][14] |
| DMSO | Not recommended due to oxidation | [5][10][11] |
| NanoFuel Solvent | Up to 1 mg/mL | [8] |
| NanoFuel-400a Solvent | Up to 2.5 mg/mL | [8][12] |
| Water | Hardly soluble | [9][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into an aqueous assay buffer.
Materials:
-
Lyophilized this compound
-
Anhydrous methanol or a specialized solvent (e.g., NanoFuel)
-
Inert gas (e.g., argon)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under a gentle stream of inert gas, carefully open the vial.
-
Add the desired volume of anhydrous methanol or specialized solvent to achieve the target concentration (e.g., for a 1 mg/mL solution, add 500 µL to 500 µg of this compound).[4]
-
Recap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, light yellow color.[11]
-
If not for immediate use, overlay the solution with inert gas before recapping and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution
-
Your experimental aqueous buffer (e.g., PBS, HBSS)
-
Luminometer
-
Renilla luciferase
-
96-well white opaque microplate
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution into your aqueous buffer to the final desired concentration (e.g., 100 µM).[4]
-
At time zero, add a small aliquot of the working solution to a well containing Renilla luciferase and immediately measure the luminescence. This will be your initial signal intensity.
-
Incubate the remaining working solution at room temperature, protected from light.
-
At regular intervals (e.g., every 15-30 minutes), take another aliquot of the working solution, add it to a new well with Renilla luciferase, and measure the luminescence.
-
Continue this process for the duration of your typical experiment.
-
Plot the luminescence intensity as a function of time to visualize the decay profile of this compound in your buffer.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Biotium this compound (DEEPBLUEC, A TRADEM, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. nanolight.com [nanolight.com]
- 5. goldbio.com [goldbio.com]
- 6. portlandpress.com [portlandpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. This compound [nanolight.com]
- 9. interchim.fr [interchim.fr]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
- 12. NanoFuel-400a Solvent [nanolight.com]
- 13. goldbio.com [goldbio.com]
- 14. medchemexpress.com [medchemexpress.com]
How to reduce background noise in Coelenterazine 400a assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the quality of their Coelenterazine 400a assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound assays?
High background noise in this compound assays can originate from several factors:
-
Auto-oxidation of this compound: this compound is susceptible to degradation in the presence of oxygen and moisture, leading to a non-enzymatic, background luminescence signal.[1][2] This process is accelerated in aqueous solutions.[2][3]
-
Reagent and Buffer Composition: Certain components in your assay buffer can contribute to background. Slightly acidic solutions (pH 3-6) can help prevent auto-oxidation.[2] It is also crucial to avoid using DMSO as a solvent, as it may promote oxidation.[4]
-
Instrumental Factors: All luminometers have a certain level of background electronic noise.[5] Additionally, the type of microplate used can significantly impact background. White opaque plates are recommended to maximize signal reflection and minimize crosstalk between wells.[5][6] Light leakage through the walls of lower-quality plates can also be a source of noise.[6]
-
Sample Autofluorescence: While less of an issue in luminescence than fluorescence assays, some biological samples may exhibit a low level of intrinsic light emission.
Q2: How should I prepare and store this compound to minimize degradation?
Proper handling of this compound is critical for reducing background signal.
-
Storage: Store lyophilized this compound powder at -20°C or -80°C for long-term storage, protected from light and moisture.[1] Storing it under an inert gas like argon is also recommended.[1]
-
Solvent Choice: For stock solutions, use solvents like methanol or ethanol, which should be purged with an inert gas before use.[4] Specialized commercial solvents are also available that may enhance solubility and stability.[1][2] Avoid using DMSO.[4]
-
Solution Preparation: Always prepare working solutions of this compound fresh before each experiment.[1][2] If you must store a stock solution, it is generally stable for a few days at room temperature when undiluted and protected from light.[2] However, once diluted in an aqueous buffer, its stability significantly decreases.[2]
Q3: Can the choice of microplate affect my background signal?
Yes, the microplate is a critical component of your assay setup.
-
Plate Color: Opaque white plates are highly recommended for luminescence assays as they maximize the light signal directed towards the detector.[5][6] Black plates will significantly reduce the luminescent signal.[5][6]
-
Crosstalk: Crosstalk occurs when the signal from one well bleeds into adjacent wells, artificially raising the background.[7] White plates can sometimes increase crosstalk in multiplex assays with fluorescence, but for luminescence-only assays, they are optimal.[5] Using high-quality plates with minimal light leakage between wells is essential.[6] Including blank wells between samples can also serve as a buffer to reduce crosstalk.[7]
Troubleshooting Guides
Issue 1: High Background Signal in "No Enzyme" Control Wells
This indicates that the this compound is auto-oxidizing or there is another source of non-enzymatic light emission.
| Potential Cause | Recommended Solution |
| This compound Degradation | Prepare working solution fresh for each experiment.[1][2] Use degassed, slightly acidic (pH 3-6) aqueous buffers.[2] Consider adding a stabilizer like fresh crystalline ascorbic acid to your buffer.[2] |
| Improper Solvent | Avoid DMSO for dissolving this compound.[4] Use methanol or ethanol purged with an inert gas.[4] |
| Contaminated Reagents | Use fresh, high-purity reagents and water for all buffers and solutions. |
| Plate Phosphorescence | Avoid exposing plates to bright light before the assay.[8] |
Issue 2: High Variability Between Replicate Wells
High variability can obscure real experimental effects and is often due to inconsistencies in assay setup.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure consistent volumes across all wells.[9] Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[9] |
| Inconsistent Temperature | Ensure the plate is at a consistent temperature.[5] Luminescence assays are enzymatic and thus temperature-sensitive.[5] |
| Incomplete Mixing | Gently mix the plate after adding the final reagent before reading. |
| Edge Effects | Avoid using the outer wells of the plate if you observe significant edge effects. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a robust signal with minimal background.
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer. A typical starting point for a working solution is 100 µM.[1] Your dilution series might range from 1 µM to 200 µM.
-
Set up your microplate:
-
In a set of wells, add your luciferase-containing sample (e.g., cell lysate).
-
In a parallel set of wells, add only the assay buffer (no enzyme control).
-
-
Add the this compound dilutions to both sets of wells.
-
Incubate for a consistent period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure luminescence in a plate reader.
-
Analyze the data:
-
Subtract the average "no enzyme" background from the corresponding "luciferase" signal for each concentration.
-
Calculate the signal-to-background ratio (S/B) for each concentration.
-
Plot the S/B ratio versus the this compound concentration. The optimal concentration is the one that gives the highest S/B ratio before the background signal begins to increase significantly.
-
Visual Guides
Signaling Pathway: Bioluminescence Resonance Energy Transfer (BRET)
This compound is commonly used as a substrate for Renilla luciferase (RLuc) in BRET assays to study protein-protein interactions.
References
- 1. nanolight.com [nanolight.com]
- 2. interchim.fr [interchim.fr]
- 3. goldbio.com [goldbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. agilent.com [agilent.com]
- 7. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 8. berthold.com [berthold.com]
- 9. goldbio.com [goldbio.com]
Coelenterazine 400a Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for Coelenterazine 400a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in bioluminescence assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
This compound is a synthetic analog of coelenterazine, the luciferin for Renilla luciferase (RLuc). It is distinguished by a blue-shifted light emission, peaking at approximately 395-400 nm, compared to the ~475 nm emission of native coelenterazine.[1][2] This characteristic is particularly advantageous in Bioluminescence Resonance Energy Transfer (BRET) assays.[2][3]
The improvement in signal-to-noise ratio in BRET assays stems from the significant spectral separation between the donor emission (RLuc with this compound) and the acceptor emission (commonly a Green Fluorescent Protein, GFP).[3][4] This clear separation minimizes the bleed-through of the donor signal into the acceptor detection channel, thereby reducing background noise and enhancing the specific BRET signal. This makes this compound a preferred substrate for BRET² assays, which are designed for high signal-to-noise ratios, making them suitable for screening assays.[3]
Q2: When should I choose this compound over native coelenterazine?
You should choose this compound primarily for BRET applications where maximizing the signal-to-noise ratio is critical. While native coelenterazine may produce a stronger overall light signal, the spectral overlap with GFP acceptors can lead to a higher background and a lower net BRET signal.[5] this compound is the preferred substrate for BRET² studies due to its minimal interference with the GFP emission.[4][6][7]
Q3: What is the stability of this compound and how should I store it?
This compound is sensitive to oxygen and moisture and can auto-oxidize over time, which reduces its activity.[1] It is also known to decay rapidly in aqueous solutions.[8] Therefore, proper storage and handling are crucial.
-
Long-term storage: Store as a dry powder at -20°C or for extended periods at -80°C, protected from light and under an inert gas like argon.[1]
-
Stock solutions: Stock solutions can be prepared in ethanol or methanol.[9] It is recommended to use fresh methanol as it can absorb water over time.[10] To minimize oxidation, the alcohol can be acidified and degassed before use.[1] Stock solutions in a specialized solvent like NanoFuel may be stable for at least a year at -20°C or below.[1] Avoid using DMSO for dissolving as it may cause oxidation.[9]
-
Working solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Degraded this compound: The substrate is unstable in aqueous solutions and can degrade if not stored or handled properly.[1][8] | Always prepare fresh working solutions of this compound immediately before your assay.[1][2] Ensure the powdered form is stored correctly at -20°C or -80°C, protected from light and moisture.[1] |
| Suboptimal Luciferase: this compound is a good substrate for Renilla luciferase but not for Gaussia luciferase.[11] Some mutated versions of Renilla luciferase (e.g., RLuc8, RLuc3) can provide an increased signal.[12] | Confirm you are using a compatible Renilla luciferase. Consider using a mutated version of RLuc for enhanced brightness. | |
| Low Transfection Efficiency: Insufficient expression of the luciferase reporter can lead to a weak signal.[13][14] | Optimize your transfection protocol. Check the quality of your plasmid DNA. Consider using a stronger promoter to drive luciferase expression if possible.[13][14] | |
| Incorrect Reagent Concentration: The concentration of this compound may not be optimal for your specific assay. | Perform a concentration titration of this compound to determine the optimal concentration for your experimental setup. A common starting concentration is 5 µM.[3] | |
| High Background Signal | Autoluminescence: Coelenterazine and its analogs can emit light through enzyme-independent oxidation.[6] | Use white or opaque plates for luminescence assays to minimize crosstalk between wells.[14] Subtract the background signal from a negative control (e.g., untransfected cells). |
| Contamination: Contamination in your reagents or samples can lead to high background.[13] | Use freshly prepared reagents and sterile techniques. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent pipetting can lead to significant variations in results.[14] | Use calibrated pipettes and consider using a master mix for your reagents to ensure consistency across wells. A luminometer with an injector can also improve consistency.[13] |
| Inconsistent Incubation Times: The timing of reagent addition and measurement can impact the results, especially with a substrate that has rapid kinetics. | Use a luminometer with an injector for precise timing of substrate addition and measurement. If performing manual additions, work quickly and consistently. | |
| Uneven Temperature Distribution: Stacking plates during incubation can lead to temperature gradients and variability.[11] | Avoid stacking plates during incubation to ensure a uniform temperature across all wells. |
Quantitative Data
Table 1: Spectral Properties of Common Coelenterazine Analogs with Renilla Luciferase
| Coelenterazine Analog | Emission Peak (nm) | Primary Application | Reference |
| Native Coelenterazine | ~460-475 | General luminescence, BRET¹ | [1][8] |
| This compound | ~395-400 | BRET² | [2][8] |
| Coelenterazine h | ~460-470 | BRET¹, Calcium sensing | [7] |
| Prolume Purple | ~407 | BRET² (brighter alternative to CTZ-400a) | [1] |
Table 2: Comparison of BRET Systems
| Feature | BRET¹ | BRET² |
| Donor Substrate | Native Coelenterazine or Coelenterazine h | This compound |
| Donor Emission Peak | ~475-480 nm | ~395-400 nm |
| Typical Acceptor | Yellow Fluorescent Protein (YFP) | Green Fluorescent Protein (GFP², GFP¹⁰) |
| Acceptor Emission Peak | ~530 nm | ~510-515 nm |
| Spectral Separation | Moderate | Excellent |
| Signal Strength | Strong | Weaker (but higher signal-to-noise) |
| Primary Advantage | Higher light output | Improved signal-to-noise ratio |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or methanol
-
Inert gas (e.g., argon)
-
Assay buffer (e.g., PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution (e.g., 1 mg/mL):
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under a stream of inert gas, add the appropriate volume of anhydrous ethanol or methanol to achieve a 1 mg/mL concentration (e.g., 500 µL to 500 µg of this compound).[1]
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution (e.g., 100 µM):
-
This step should be performed immediately before the assay.
-
Calculate the volume of the 1 mg/mL stock solution needed to achieve the desired final concentration in your assay buffer. For a 100 µM working solution from a 1 mg/mL stock (MW: 391.47 g/mol ), you would dilute the stock approximately 1:25.5. For example, add 39.2 µL of the 1 mg/mL stock to 960.8 µL of assay buffer to make 1 mL of 100 µM working solution.
-
Mix gently by inverting the tube.
-
Keep the working solution at room temperature and protected from light until use.
-
Protocol 2: General BRET² Assay Workflow
Materials:
-
Cells expressing the donor (Renilla luciferase fusion protein) and acceptor (GFP fusion protein)
-
White, opaque 96-well plates
-
This compound working solution (typically 5-10 µM final concentration)
-
Luminometer with dual emission detection capabilities (e.g., filters for ~400 nm and ~515 nm)
Procedure:
-
Cell Plating: Plate the cells expressing the BRET fusion proteins in a white, opaque 96-well plate and grow to the desired confluency.
-
Cell Treatment (Optional): If studying protein-protein interactions in response to a stimulus, treat the cells with the compound of interest and incubate for the desired time.
-
Substrate Addition:
-
If using a luminometer with an injector, program the instrument to inject the this compound working solution into each well immediately before reading.
-
If adding manually, carefully add the this compound working solution to each well.
-
-
Signal Measurement: Immediately measure the luminescence at two wavelengths:
-
Donor emission: ~400 nm (e.g., using a 370-450 nm filter)
-
Acceptor emission: ~515 nm (e.g., using a 500-530 nm filter)
-
-
BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.
BRET Ratio = (Acceptor Emission) / (Donor Emission)
An increase in the BRET ratio indicates a closer proximity between the donor and acceptor proteins.
Visualizations
Caption: BRET² signaling pathway for GPCR and β-Arrestin interaction.
Caption: A typical experimental workflow for a BRET² assay.
Caption: A logical troubleshooting guide for low signal issues.
References
- 1. nanolight.com [nanolight.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biblio.noykem.ru [biblio.noykem.ru]
- 5. nuvucameras.com [nuvucameras.com]
- 6. biotium.com [biotium.com]
- 7. zellbio.eu [zellbio.eu]
- 8. goldbio.com [goldbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. An Improved Bioluminescence Resonance Energy Transfer Strategy for Imaging Intracellular Events in Single Cells and Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. bitesizebio.com [bitesizebio.com]
Coelenterazine 400a degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Coelenterazine 400a. Find troubleshooting advice, frequently asked questions, and detailed protocols to prevent its degradation and ensure the reliability of your bioluminescence experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no bioluminescent signal | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in an appropriate solvent like methanol or ethanol. Avoid using DMSO as it can oxidize the compound.[1][2][3] Ensure the solvent is purged with an inert gas before use.[2] |
| Instability of working solution. | Prepare the working solution in your assay buffer immediately before the experiment.[4] Aqueous solutions of this compound are not stable and will oxidize over time.[4][5] | |
| Incorrect storage of solid this compound. | Store the lyophilized powder at -20°C or -80°C for long-term storage, protected from light and moisture, preferably under an inert gas like argon.[1][4] | |
| High background signal | Autoxidation of this compound. | Allow aqueous working solutions to stand for 20-30 minutes at room temperature before use to allow for the consumption of dissolved oxygen, which can contribute to autoxidation.[6] The use of slightly acidic buffers (pH 3-6) can also help prevent autoxidation.[6] |
| Inconsistent results between wells in a plate reader assay | Degradation of this compound in the aqueous assay buffer over the course of the experiment.[4] | Minimize the time between the addition of the this compound working solution and the measurement of luminescence. Consider a kinetic measurement to monitor signal decay. |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | While this compound is soluble in methanol and ethanol, it has very low solubility in water.[6] Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound degradation?
The primary cause of this compound degradation is auto-oxidation.[4] This process is accelerated by the presence of oxygen, moisture, and light.[4] this compound possesses a high-energy dioxetanone ring structure that makes it susceptible to spontaneous decomposition.[1]
2. How should I store solid this compound?
For optimal stability, store solid this compound as a dry powder in an airtight container under an inert gas, such as argon.[1][4] It should be kept at -20°C for short-term storage or -80°C for long-term storage and always protected from light.[4]
3. What is the best solvent for preparing this compound stock solutions?
Methanol and ethanol are the recommended solvents for preparing this compound stock solutions.[1][2][3] It is crucial to avoid using dimethyl sulfoxide (DMSO) as it can promote oxidation.[1][2][3] For maximum stability, it is recommended to use acidified and degassed alcohol.[4]
4. How long can I store this compound stock solutions?
While it is always best to prepare solutions fresh, stock solutions in ethanol or methanol can be stored at -20°C or below for up to six months in tightly sealed vials.[3] However, some sources advise against storing dissolved this compound, even at low temperatures, due to its inherent instability.[1]
5. Why is my bioluminescent signal decaying rapidly?
Rapid signal decay is an inherent characteristic of this compound in aqueous solutions due to its fast oxidation kinetics.[5][7] This is a known limitation of the BRET² system which utilizes this substrate.[7]
6. Can I do anything to slow down the signal decay in my assay?
While the rapid decay is characteristic, you can ensure consistency by preparing the working solution immediately before use and minimizing the delay between substrate addition and signal measurement.[4] Using slightly acidic buffers (pH 3-6) and allowing the aqueous solution to stabilize for 20-30 minutes at room temperature to reduce dissolved oxygen may also help to some extent.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Anhydrous methanol or ethanol (purged with an inert gas like argon or nitrogen for at least 15 minutes)
-
Microcentrifuge tubes or vials with tight-fitting caps
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, add the appropriate volume of degassed anhydrous methanol or ethanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex briefly until the powder is completely dissolved. The solution should be a clear yellow to orange color.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Bioluminescence Assay
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Assay buffer (e.g., PBS), pre-warmed to room temperature
-
-
Procedure:
-
Immediately before starting the assay, dilute the this compound stock solution into the assay buffer to the final desired working concentration (e.g., 100 µM).[4]
-
Mix gently by inversion.
-
Allow the working solution to stand at room temperature for 20-30 minutes to allow for the dissipation of dissolved oxygen.[6]
-
Use the freshly prepared working solution promptly in your bioluminescence assay.
-
Visualizations
Caption: Autoxidation pathway of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. nanolight.com [nanolight.com]
- 5. goldbio.com [goldbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Bisdeoxycoelenterazine Derivatives for Improvement of Bioluminescence Resonance Energy Transfer Assays - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Coelenterazine 400a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when using Coelenterazine 400a in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of coelenterazine that acts as a substrate for Renilla luciferase (RLuc).[1][2] Its primary application is in Bioluminescence Resonance Energy Transfer (BRET) assays, particularly BRET2, which are used to study protein-protein interactions.[3][4][5][6] It is favored for BRET studies because its emission maximum is around 395-400 nm, which provides a good spectral separation from the emission of green fluorescent protein (GFP) acceptors, thereby minimizing signal interference.[1][2][7]
Q2: What is the key difference between this compound and other coelenterazine variants like native coelenterazine or coelenterazine h?
The main difference lies in their emission spectra when oxidized by Renilla luciferase. Native coelenterazine emits light at approximately 460-470 nm, while this compound has a blue-shifted emission peak at around 395-400 nm.[2][8][9] This shorter wavelength emission of this compound is advantageous for BRET assays using GFP as an acceptor, as it reduces spectral overlap and background.[5][10] Coelenterazine h also has an emission around 460-470 nm and is often used in BRET1 assays.[4]
Q3: How should I store this compound?
Proper storage is critical to maintain the integrity of this compound. It should be stored as a lyophilized powder at -20°C or for longer-term storage at -80°C, protected from light and moisture.[8] The vial should be sealed tightly, and storing under an inert gas like argon is recommended to prevent oxidation.[1][8]
Q4: What is the best way to dissolve this compound?
This compound is soluble in methanol and ethanol.[1][11] It is crucial not to use DMSO as a solvent, as it can cause oxidation.[7][11] When preparing a stock solution, it is advisable to use fresh, anhydrous methanol or ethanol, as methanol can absorb water over time, which can affect the stability of the substrate.[12] Some suppliers offer specialized, non-aqueous solvents designed for better stability and solubility.[8]
Q5: Can I store this compound in solution?
It is strongly recommended to prepare working solutions of this compound fresh for each experiment.[8] The compound is unstable in aqueous solutions and will auto-oxidize over time, leading to a decrease in signal.[8] If a stock solution in an appropriate solvent like methanol or a specialized non-aqueous solvent is prepared, it should be stored at -20°C or -80°C, protected from light, and used as quickly as possible.[7][12] Even at low temperatures, dissolved this compound will spontaneously decompose.[1]
Troubleshooting Guide
Problem 1: Low or No Bioluminescent Signal
| Possible Cause | Recommendation |
| Degraded this compound | Ensure this compound has been stored correctly (lyophilized at -20°C/-80°C, protected from light and moisture).[8] Prepare fresh working solutions for each experiment.[8] |
| Suboptimal Substrate Concentration | The optimal concentration can vary between assays. A typical starting concentration is 5 µM, but titration may be necessary. |
| Low Luciferase Expression | Verify the expression and activity of your Renilla luciferase construct. Consider using a stronger promoter or optimizing transfection/transduction conditions. Some mutated versions of Renilla luciferase, such as RLuc8, may provide a stronger signal.[12] |
| Incorrect Buffer Conditions | Ensure the pH and composition of your assay buffer are optimal for Renilla luciferase activity. |
| Cell Permeability Issues | This compound is a substrate for the MDR1 P-glycoprotein transporter.[13] If you are working with cells that express high levels of this transporter (e.g., some cancer cell lines), the substrate may be actively pumped out of the cells, leading to a low intracellular concentration. Consider using a P-glycoprotein inhibitor or a cell line with low transporter expression.[13] |
| Incompatible Luciferase | This compound is a poor substrate for Gaussia luciferase.[1] Ensure you are using a compatible luciferase like Renilla luciferase. |
Problem 2: Rapid Signal Decay
| Possible Cause | Recommendation |
| Inherent Instability of this compound | The luminescent signal from this compound is known to have rapid decay kinetics.[5][9] Plan your experiment to measure the signal immediately after substrate addition. For plate reader assays, be mindful of the time delay between injecting the substrate and reading each well. |
| Auto-oxidation in Aqueous Solution | Prepare the working solution of this compound immediately before use.[8] Minimize the time the substrate spends in aqueous buffer before the measurement. |
| High Luciferase Concentration | A very high concentration of active luciferase can lead to rapid consumption of the substrate. If possible, adjust the amount of luciferase expressed. |
Problem 3: High Background Signal
| Possible Cause | Recommendation |
| Autoluminescence | Some cell culture media components can cause background luminescence. It is recommended to use a medium with low background signal or to wash the cells with a suitable buffer like PBS before adding the substrate. |
| Spectral Overlap in BRET Assays | Although this compound is chosen to minimize this, some bleed-through of the donor emission into the acceptor channel can occur. Ensure you are using appropriate filters for your luminometer and perform necessary background corrections. |
| Impure this compound | Impurities in the substrate can sometimes lead to non-specific light emission. Use high-purity this compound from a reputable supplier. |
Experimental Protocols
General Protocol for a BRET Assay in Live Cells
This protocol provides a general workflow for a BRET assay using this compound to detect the interaction between two proteins, Protein A (fused to a donor, e.g., Renilla luciferase) and Protein B (fused to an acceptor, e.g., GFP).
1. Cell Culture and Transfection:
-
Seed cells in a white, clear-bottom 96-well plate suitable for luminescence measurements.
-
Co-transfect the cells with plasmids encoding for the Donor-Protein A fusion and the Acceptor-Protein B fusion. Include appropriate controls (e.g., Donor-Protein A alone, Acceptor-Protein B alone, and a non-interacting protein pair).
-
Allow cells to grow for 24-48 hours to ensure adequate protein expression.
2. Preparation of this compound Working Solution:
-
Immediately before the assay, prepare a working solution of this compound.
-
If starting from a lyophilized powder, dissolve it in fresh, anhydrous methanol or ethanol to make a stock solution (e.g., 1 mM).
-
Dilute the stock solution in your assay buffer (e.g., PBS) to the final desired concentration (typically 5 µM). It is crucial to prepare this aqueous solution right before use.
3. BRET Measurement:
-
If your cells are in a colored growth medium, gently wash them with PBS or a clear, serum-free medium to reduce background.
-
Add the freshly prepared this compound working solution to each well.
-
Immediately measure the luminescence using a plate reader equipped with two filters to separately quantify the light emission from the donor (Renilla luciferase, ~400 nm) and the acceptor (GFP, ~510 nm).
-
The BRET ratio is typically calculated as: (Acceptor Emission) / (Donor Emission).
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~391.5 g/mol | [8] |
| Emission Maximum (with Renilla luciferase) | ~395 - 400 nm | [3][7] |
| Recommended Solvents | Methanol, Ethanol | [1][11] |
| Incompatible Solvents | DMSO | [7][11] |
| Recommended Storage (Lyophilized) | -20°C or -80°C, protected from light and moisture | [8] |
Table 2: Stability of this compound
| Condition | Stability | Recommendation | Reference |
| Lyophilized Powder | Stable for at least one year | Store at -20°C or -80°C, protected from light and moisture. | [7] |
| In Methanol/Ethanol Stock | Stable for at least one month at < -20°C | Store in small aliquots to avoid repeated freeze-thaw cycles. Purge with inert gas. | [7] |
| In Aqueous Solution | Unstable, rapid degradation | Prepare fresh immediately before each experiment. | [8] |
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. zellbio.eu [zellbio.eu]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. This compound | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. nanolight.com [nanolight.com]
- 9. goldbio.com [goldbio.com]
- 10. blog.benchsci.com [blog.benchsci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound [nanolight.com]
- 13. Imaging reversal of multidrug resistance in living mice with bioluminescence: MDR1 P-glycoprotein transports coelenterazine - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and buffer composition on Coelenterazine 400a performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of Coelenterazine 400a (CTZ400a), also known as DeepBlueC™. The following information addresses common issues related to the effect of pH and buffer composition on its performance in bioluminescence assays, particularly Bioluminescence Resonance Energy Transfer (BRET).
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Q1: Why is my luminescent signal weak or absent?
A weak or non-existent signal is a frequent issue. Several factors related to pH, buffer, and substrate stability can be the cause.
-
Sub-optimal pH: The enzymatic activity of Renilla luciferase (Rluc), the enzyme for CTZ400a, is pH-dependent. The optimal pH is generally around 8.0.[1] A deviation from this can significantly reduce light output.
-
Substrate Degradation: CTZ400a is susceptible to auto-oxidation, especially in aqueous solutions.[2] This degradation is accelerated by exposure to oxygen and light. It is recommended to prepare the working solution fresh for each experiment.[2]
-
Improper Dissolution/Solubility: CTZ400a is hydrophobic and highly insoluble in water.[3] It should first be dissolved in methanol or ethanol to create a stock solution.[4][5] Attempting to dissolve it directly in an aqueous buffer will result in poor availability for the enzyme.
-
Inhibitory Buffer Components: Certain components in your assay buffer may inhibit the luciferase reaction. For example, high concentrations of divalent cations like Ca²⁺ and Mg²⁺ have been reported to decrease BRET signals.[6]
Troubleshooting Workflow for Low Signal
Caption: A flowchart for diagnosing the causes of weak or absent signal.
Q2: My signal is bright initially but decays very quickly. Is this normal?
Yes, this is a known characteristic of this compound.
-
Inherent Kinetics: The light output from CTZ400a is known to be low and decreases rapidly over time compared to other coelenterazine analogs like coelenterazine h.[7] This results in a "flash" kinetic profile.
-
Enzyme Instability: While Renilla luciferase itself is relatively stable, the reaction complex can become unstable, contributing to signal decay. Using engineered, more stable versions of Renilla luciferase, such as Rluc8, can help alleviate this issue by providing a brighter and more stable signal.[7]
-
Substrate Consumption: In assays with high enzyme concentration, the substrate can be consumed rapidly, leading to a quick decay in the luminescent signal.
Q3: I am observing a high background signal. What are the potential causes?
High background can obscure your specific signal and reduce the assay's dynamic range.
-
Auto-oxidation: CTZ400a can emit light through enzyme-independent oxidation, a process known as autoluminescence. This is a primary source of background noise. Slightly acidic conditions (pH 3-6) can help prevent auto-oxidation during storage and handling, though the enzymatic assay itself performs best at a higher pH.[3]
-
Buffer Autofluorescence: Some buffer components or contaminants can be fluorescent and contribute to background noise. Using high-purity reagents and dedicated assay buffers can mitigate this. Phenol red in cell culture medium, for instance, can interfere with readings and should be replaced with a phenol red-free medium or PBS for the final reading step.[6]
-
Cellular Autofluorescence: If working with live cells, endogenous molecules can create a baseline fluorescence. It is important to include an unstained/untransfected control to measure this inherent background.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound-based assay?
The optimal pH for the Renilla luciferase-catalyzed reaction is approximately 8.0.[1] However, the stability of the CTZ400a substrate itself is better in slightly acidic conditions.[3] Therefore, for the final enzymatic reaction, a buffer with a pH between 7.4 and 8.0 is recommended for maximal light output.
Q2: Which buffer system is best for use with this compound?
Several buffer systems can be used, including Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES.
-
PBS (pH 7.4): Commonly used as a starting point and is suitable for many live-cell applications.[2][6]
-
Tris-HCl (pH 7.4-8.0): Frequently used for in vitro assays. Studies have used 50 mM Tris-HCl at pH 7.4 for evaluating CTZ400a analogs.[8]
-
GTA Buffer (0.1 M): A buffer containing 3,3-dimethylglutaric acid, Tris, and aminomethylpropanol can be used to test activity across a range of pH values (e.g., 6.0, 7.0, 8.0).[9]
One study noted that adding imidazole to the reading buffer can increase the sensitivity of BRET assays by up to 10-fold.[6]
Q3: How should I prepare and store this compound solutions?
Proper handling is critical to performance.
-
Storage (Dry Powder): Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[2] Keeping the vial under an inert gas like argon is also recommended.[2]
-
Stock Solution: Do not dissolve CTZ400a in DMSO, as this may cause oxidation.[5] Prepare a stock solution (e.g., 1 mg/mL) in anhydrous methanol or ethanol.[2][5] To minimize oxidation, the alcohol can be acidified and degassed prior to use.[2] This stock solution can be stored at -20°C or below for extended periods.[2]
-
Working Solution: It is strongly recommended to dilute the stock solution into your aqueous assay buffer immediately before use.[2][3] Aqueous solutions of CTZ400a are not stable and can degrade significantly overnight at room temperature.[3]
Data & Protocols
Table 1: Summary of pH and Buffer Effects on Renilla Luciferase/CTZ400a
| Parameter | Condition | Observation | Reference |
| Optimal pH | pH 7.4 - 8.0 | Renilla luciferase activity is maximal in this range. | [1][8] |
| Substrate Stability | pH 3.0 - 6.0 | Slightly acidic solutions reduce auto-oxidation of coelenterazines. | [3] |
| Common Buffers | PBS, Tris-HCl | Widely used for in vitro and live-cell assays. | [2][8] |
| Inhibitors | Divalent Cations (Ca²⁺, Mg²⁺) | Can cause a decrease in BRET signal. | [6] |
| Enhancers | Imidazole | Addition to reading buffer may increase assay sensitivity. | [6] |
| Interference | Phenol Red | Can shift BRET ratios; use of phenol red-free medium is advised. | [6] |
Appendix A: Protocol for Optimizing Assay Buffer Conditions
This protocol provides a framework for testing the effects of different pH values and buffer compositions on your this compound assay performance.
-
Prepare Buffers:
-
Prepare a set of your chosen base buffer (e.g., 50 mM Tris-HCl) across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
Separately, prepare your optimal pH buffer with and without potentially influential components (e.g., with/without 1 mM EDTA, with/without 10 mM MgCl₂).
-
-
Prepare Reagents:
-
Thaw a sample of your Renilla luciferase-expressing cell lysate or purified enzyme and keep it on ice.
-
Prepare a fresh 100x stock of CTZ400a in methanol or ethanol.
-
-
Set up Assay Plate:
-
Use a white, opaque 96-well plate to maximize the luminescent signal.
-
Pipette your luciferase sample into the wells. Include a "no enzyme" control for each buffer condition to measure background.
-
Add the different prepared buffers to the corresponding wells.
-
-
Initiate Reaction and Read:
-
Prepare the final CTZ400a working solution by diluting the stock 1:100 into the corresponding assay buffer immediately before use.
-
Using a luminometer with an injector, add the CTZ400a working solution to each well to start the reaction.
-
Measure the luminescence immediately. Given the flash kinetics of CTZ400a, an integration time of 1-5 seconds is typical.
-
-
Analyze Data:
-
Subtract the background reading (no enzyme) from each corresponding sample reading.
-
Plot the net relative light units (RLU) against the pH or buffer condition to determine the optimal parameters for your specific assay.
-
References
- 1. researchgate.net [researchgate.net]
- 2. nanolight.com [nanolight.com]
- 3. interchim.fr [interchim.fr]
- 4. goldbio.com [goldbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Coelenterazine 400a & Autofluorescence Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Coelenterazine 400a, with a special focus on mitigating potential autofluorescence interference in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as DeepBlueC™, is a bisdeoxy derivative of coelenterazine.[1][2][3] It serves as a substrate for Renilla luciferase (RLuc) and is characterized by a blue-shifted light emission with a maximum around 395-400 nm.[3][4][5][6] This distinct spectral property makes it particularly well-suited for Bioluminescence Resonance Energy Transfer (BRET) assays, specifically BRET2, where it acts as the energy donor.[1][3] In BRET, the energy from the luciferase-catalyzed oxidation of this compound is transferred to a fluorescent acceptor protein, such as Green Fluorescent Protein (GFP).[2][7] The blue-shifted emission of this compound minimizes spectral overlap with the emission of commonly used GFP acceptors, a key advantage in these proximity-based assays.[5][6][8]
Q2: How does this compound differ from native Coelenterazine?
The primary difference lies in their emission spectra when used with Renilla luciferase. Native coelenterazine emits light at approximately 460-475 nm, while this compound emits light at a shorter wavelength, around 395-400 nm.[4][7] This blue shift is a critical feature for applications like BRET, where separating the donor and acceptor signals is crucial.
Q3: What is autofluorescence and why is it a concern in my experiments?
Autofluorescence is the natural emission of light by biological materials when they are excited by light.[9][10] Common sources of autofluorescence in cell-based assays include endogenous molecules like collagen, riboflavin, and NADH, which typically fluoresce in the blue to green spectrum (350-550 nm).[9] Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can also contribute significantly to background fluorescence.[10][11] Autofluorescence can be problematic as it can mask the specific signal from your reporter system, leading to reduced signal-to-noise ratios and potentially inaccurate data interpretation.[9][12]
Q4: Is this compound prone to causing autofluorescence?
This compound itself is a bioluminescent substrate, meaning it produces light through a chemical reaction catalyzed by a luciferase and does not require an external light source for excitation.[2][4] This is a key advantage over fluorescence-based methods, as the absence of excitation light inherently minimizes the potential for inducing autofluorescence from the sample.[2][12] However, the emitted light from the this compound reaction can potentially excite autofluorescent species within the sample, although this is generally less of a concern than direct excitation in fluorescence microscopy. The primary advantage of this compound is that its emission peak is in a region where cellular autofluorescence is often lower compared to the green part of the spectrum.
Troubleshooting Guides
Issue 1: High Background Signal in my Bioluminescence Assay
High background can obscure your specific signal. Here’s a step-by-step guide to troubleshoot this issue:
Potential Cause & Solution
-
Autofluorescence from Media and Cells:
-
Recommendation: Switch to a phenol red-free culture medium.[11] If possible, reduce the serum (FBS) concentration in your final assay buffer or replace it with a low-fluorescence alternative like bovine serum albumin (BSA).[10][13] For short-term measurements with fixed cells, consider washing and resuspending cells in a buffer with low autofluorescence, such as phosphate-buffered saline (PBS).[11]
-
-
Autoxidation of this compound:
-
Plate Autofluorescence:
Experimental Workflow to Mitigate High Background
Caption: Workflow for reducing background signal in this compound assays.
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to detect real biological changes.
Potential Cause & Solution
-
Suboptimal this compound Concentration:
-
Recommendation: Titrate the concentration of this compound to find the optimal working concentration for your specific cell type and luciferase expression level. A common starting concentration is 100 µM.[7]
-
-
Poor this compound Stability:
-
Inefficient Light Detection:
-
Recommendation: Ensure your luminometer is set to detect light in the 395-400 nm range. If your instrument allows for wavelength filtering, use a filter appropriate for this emission spectrum to reduce the collection of off-target light, including autofluorescence from the green spectrum.
-
Signaling Pathway for BRET with this compound
Caption: BRET signaling pathway using this compound.
Data Presentation
Table 1: Spectral Properties of Coelenterazine Analogs and Common Autofluorescent Molecules
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | N/A (Bioluminescent) | ~395 - 400[3][4][5] | Blue-shifted emission, ideal for BRET. |
| Native Coelenterazine | N/A (Bioluminescent) | ~460 - 475[4] | Standard substrate for Renilla luciferase. |
| Collagen | ~350 - 400 | ~400 - 450 | Major source of extracellular matrix autofluorescence.[9] |
| NADH | ~340 | ~450 | Key indicator of cellular metabolic state.[9] |
| Riboflavin | ~450 | ~530 | A component of FAD and FMN.[9] |
| Phenol Red | ~423, ~560 | ~600+ | pH indicator in many cell culture media. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Storage and Handling: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture, preferably under an inert gas like argon.[5][7]
-
Reconstitution: To create a stock solution, dissolve the lyophilized powder in an appropriate solvent. Methanol or ethanol are recommended.[5][7] Avoid using DMSO as this compound may oxidize in it.[15] For example, adding 500 µl of methanol to 500 µg of this compound will yield a 1 mg/ml stock solution.[7] To minimize oxidation, it is advisable to use degassed and acidified alcohol.[7]
-
Stock Solution Storage: The reconstituted stock solution can be stored at -20°C or below for at least a year if dissolved in a specialized solvent like NanoFuel, or for a similar duration in fresh methanol.[7][16]
-
Working Solution Preparation: It is highly recommended to prepare the working solution fresh for each experiment.[7] Dilute the stock solution in your assay buffer (e.g., PBS or phenol red-free medium) to the desired final concentration (e.g., 100 µM).[7] For instance, to make a 100 µM solution, dilute 391.5 µl of a 1 mg/ml stock solution into 10 ml of buffer.[7] Ensure all solutions are at room temperature before use.[7]
Protocol: Minimizing Autofluorescence in a Cell-Based Luminescence Assay
-
Cell Culture: Culture cells in phenol red-free medium for at least 24 hours prior to the assay.
-
Plate Seeding: Seed cells in an opaque, white 96-well plate suitable for luminescence measurements.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of phenol red-free medium, and if serum is required, use a minimal concentration (e.g., 0.5-1% FBS) or substitute with BSA.
-
Cell Washing: Just before the assay, gently wash the cells twice with pre-warmed PBS to remove any residual phenol red and serum components.
-
Substrate Addition: Prepare the this compound working solution immediately before use and add it to the wells.
-
Signal Measurement: Measure the luminescence immediately using a plate reader. If possible, use a narrow bandpass filter centered around 400 nm to specifically capture the this compound signal and exclude longer wavelength autofluorescence.
-
Controls: Include the following controls in your experiment:
-
No-Cell Control: Wells containing only the assay buffer and this compound to measure background from the medium and substrate auto-oxidation.
-
Unlabeled Cell Control: Cells that have not been treated with any experimental condition to establish a baseline luminescence.
-
Positive and Negative Controls: If applicable to your experimental design, to ensure the assay is performing as expected.
-
References
- 1. scbt.com [scbt.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound | CAS 70217-82-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. biotium.com [biotium.com]
- 7. nanolight.com [nanolight.com]
- 8. biotium.com [biotium.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. bosterbio.com [bosterbio.com]
- 14. agilent.com [agilent.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound [nanolight.com]
Validation & Comparative
Coelenterazine 400a vs. Coelenterazine h: A Comparative Guide for BRET Studies
For researchers, scientists, and drug development professionals navigating the nuances of Bioluminescence Resonance Energy Transfer (BRET) assays, the choice of coelenterazine substrate is a critical determinant of experimental success. This guide provides an objective comparison of two widely used analogs, Coelenterazine 400a and Coelenterazine h, supported by experimental data to inform your selection for optimal BRET performance.
The fundamental difference between these two substrates lies in their light emission properties and their application in distinct BRET methodologies. Coelenterazine h is the classical substrate for BRET1, while this compound (also known as DeepBlueC™) is utilized in BRET2.[1][2] This distinction arises from their different emission spectra upon oxidation by Renilla luciferase (Rluc), which in turn dictates the choice of the acceptor fluorophore.
Performance Characteristics at a Glance
The selection between this compound and Coelenterazine h hinges on the specific requirements of the BRET assay, such as the need for high signal intensity versus a high signal-to-noise ratio.
| Feature | This compound (DeepBlueC™) | Coelenterazine h | Key Advantages |
| Associated BRET System | BRET2[1][3] | BRET1[1][4] | BRET2 offers better spectral resolution.[5] |
| Donor Emission Peak (with Rluc) | ~395-400 nm[6][7][8] | ~475-480 nm[1][4] | The blue-shifted emission of this compound minimizes spectral overlap with common GFP acceptors.[6][9] |
| Typical Acceptor | Green Fluorescent Protein (GFP, e.g., GFP2, GFP10)[1][10] | Yellow Fluorescent Protein (YFP, e.g., eYFP, Venus)[1][4] | The larger Stokes shift in BRET2 provides a greater signal resolution.[1] |
| Signal Intensity | Lower light emission.[5] | Strong signal, approximately 2 orders of magnitude more light than BRET2.[11] | Coelenterazine h is advantageous for detecting weak interactions.[1] |
| Signal-to-Background/Noise Ratio | Higher signal-to-noise ratio.[5] | Lower due to broader emission spectrum and spectral overlap.[4] | This compound is preferred for screening assays requiring high signal-to-noise.[5] |
| Spectral Resolution | Better spectral separation (~115 nm).[5] | Poorer spectral resolution (~45-55 nm).[5] | BRET2 allows for clearer distinction between donor and acceptor signals.[1] |
| Signal Stability/Lifetime | Shorter lifetime.[5] | Longer lifetime.[5] | Coelenterazine h allows for longer measurement windows.[12] |
Experimental Data Highlights
A direct comparison of BRET1 (Coelenterazine h) and BRET2 (this compound) in an assay monitoring proteolytic cleavage demonstrated the superior performance of the BRET2 system in terms of signal change.[2] In this study, complete cleavage of a thrombin-specific sequence resulted in a 28.9-fold change in the BRET2 ratio, compared to a 3.05-fold change for the BRET1 ratio.[2] Furthermore, the BRET2 assay for thrombin was found to be 2.9 times more sensitive, with a detection limit of 15 pM, versus 53 pM for BRET1.[2]
Conversely, for applications where absolute signal strength is paramount, Coelenterazine h demonstrates a significant advantage. In a microfluidic chip-based comparison, the BRET system using Coelenterazine h (referred to as BRET H) generated two orders of magnitude more light than the BRET2 system using this compound.[11]
It is also important to note that the luciferase variant used can significantly impact performance. The use of advanced Renilla luciferase mutants, such as Rluc8, has been shown to enhance the luminescence intensity for both substrates.[1] For instance, with Coelenterazine h, Rluc8 exhibited a 6.4-fold higher maximal luminescence intensity compared to the standard Rluc.[1]
Signaling Pathway and Experimental Workflow
The underlying principle of BRET involves the non-radiative transfer of energy from a bioluminescent donor, such as Renilla luciferase, to a fluorescent acceptor molecule when they are in close proximity (typically <10 nm).[13] This energy transfer is dependent on the interaction of proteins fused to the donor and acceptor.
Caption: The BRET Signaling Pathway.
The experimental workflow for a typical BRET assay is outlined below.
Caption: A generalized workflow for a BRET experiment.
Detailed Experimental Protocol
This protocol provides a general framework for performing a BRET assay in HEK293 cells. Optimization of cell number, substrate concentration, and incubation times may be necessary for specific protein pairs and experimental setups.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for Donor (Protein of Interest 1 fused to Rluc) and Acceptor (Protein of Interest 2 fused to YFP or GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
BRET Buffer (e.g., PBS)
-
Coelenterazine h or this compound stock solution (e.g., 1 mM in ethanol)
-
White, clear-bottom 96-well microplates
-
Luminometer capable of dual-wavelength detection
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Co-transfect the cells with the donor and acceptor expression vectors according to the manufacturer's protocol for your chosen transfection reagent. Include a control transfection with the donor construct alone to measure background luminescence.
-
Incubate the cells for 24-48 hours to allow for sufficient protein expression.
-
-
Cell Preparation:
-
BRET Measurement:
-
Prepare a working solution of Coelenterazine h or this compound in BRET buffer to achieve a final concentration of 5 µM in the well.[13]
-
Using a luminometer with injectors, add 10 µL of the coelenterazine working solution to each well.[13]
-
Immediately begin dual-wavelength luminescence readings.
-
Measurements should be taken kinetically over a period of time to monitor the signal.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
To determine the net BRET, subtract the BRET ratio obtained from cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.[13]
-
Conclusion
The choice between this compound and Coelenterazine h for BRET studies is not a matter of one being definitively superior, but rather which is better suited for the specific experimental goals. For assays demanding high sensitivity and the ability to detect subtle interactions, the brighter signal of Coelenterazine h in a BRET1 setup may be preferable. However, for high-throughput screening and applications where a high signal-to-noise ratio and clear spectral separation are critical, the This compound -based BRET2 system is the more advantageous choice. Careful consideration of these factors, in conjunction with optimization of the experimental protocol, will enable researchers to harness the full power of BRET for studying protein-protein interactions.
References
- 1. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct comparison of bioluminescence-based resonance energy transfer methods for monitoring of proteolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. blog.benchsci.com [blog.benchsci.com]
- 6. biotium.com [biotium.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. zellbio.eu [zellbio.eu]
- 10. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
A Head-to-Head Comparison of BRET1 and BRET2 Assays for Protein-Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the landscape of protein-protein interaction (PPI) assays, Bioluminescence Resonance Energy Transfer (BRET) stands out as a powerful, real-time method. This guide provides an objective comparison of the two primary BRET modalities, BRET1 and BRET2, detailing their distinct substrates, spectral properties, and performance characteristics to aid in the selection of the optimal assay for your research needs.
The choice between BRET1 and BRET2 hinges on the specific requirements of the experiment, balancing the need for signal strength with the demand for high signal-to-noise ratios. This comparison, supported by experimental data, will illuminate the key differences and guide you to the most suitable BRET platform.
Quantitative Comparison of BRET1 and BRET2
The fundamental distinction between BRET1 and BRET2 lies in the substrate used for the Renilla luciferase (Rluc) donor and the resulting spectral properties of the assay. These differences have significant implications for signal intensity, spectral resolution, and overall assay performance.
| Feature | BRET1 | BRET2 |
| Luciferase Donor | Renilla luciferase (Rluc) and its variants (e.g., Rluc2, Rluc8) | Renilla luciferase (Rluc) and its variants (e.g., Rluc2, Rluc8) |
| Substrate | Coelenterazine h (CTZ-h) or Coelenterazine (CTZ)[1][2] | DeepBlueC™ (Coelenterazine 400a, bisdeoxycoelenterazine)[2][3] |
| Donor Emission Peak | ~480 nm[2] | ~395-400 nm[2][3] |
| Acceptor Fluorophore | Yellow Fluorescent Protein (YFP) variants (e.g., EYFP, Venus, Topaz, Citrine)[1][3] | Green Fluorescent Protein (GFP) variants (e.g., GFP², GFP10)[2][3] |
| Acceptor Emission Peak | ~530 nm[3] | ~510-515 nm[2][4] |
| Spectral Separation | Poor; significant overlap between donor and acceptor emission spectra[1] | Good; well-separated donor and acceptor emission peaks[2][3] |
| Signal Strength | High; Coelenterazine h is a bright substrate[1][2] | Low; DeepBlueC™ produces a significantly weaker signal (up to 300 times less light)[3][5] |
| Signal-to-Noise Ratio | Lower, due to spectral overlap leading to higher background[6] | Higher, due to better spectral separation and lower background[1][7] |
| Förster Distance (R₀) | ~4.4 - 5.7 nm[2][8] | ~7.5 - 8.2 nm[2][8] |
| Signal Half-Life | Longer[3][9] | Shorter[3][7] |
| Primary Advantage | Strong signal, suitable for detecting weaker interactions[2] | High signal resolution, ideal for screening assays requiring a large dynamic range[2][7] |
| Primary Disadvantage | Poor spectral resolution can lead to false positives and a lower dynamic range[1] | Low light output may hinder the detection of interactions involving low-expression proteins[1][3] |
Signaling Pathway and Experimental Workflow
The underlying principle of both BRET1 and BRET2 involves the non-radiative transfer of energy from a bioluminescent donor (Rluc) to a fluorescent acceptor (a GFP variant) when the two are in close proximity (typically <10 nm). This proximity is achieved by fusing the donor and acceptor proteins to the two interacting proteins of interest. The addition of a specific substrate triggers the bioluminescent reaction, and the subsequent energy transfer results in the emission of light by the acceptor, which can be quantified.
The general workflow for a BRET experiment is applicable to both BRET1 and BRET2, with the primary difference being the choice of substrate and the filter sets used for detection.
Experimental Protocols
The following provides a generalized, yet detailed, protocol for performing BRET1 and BRET2 assays in mammalian cells. Specific details may need to be optimized for your particular cell line and proteins of interest.
I. Cell Culture and Transfection
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, CHO) in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of the assay.[10]
-
Plasmid DNA Preparation: Prepare plasmid DNA encoding the donor (Protein A-Rluc) and acceptor (Protein B-YFP for BRET1, or Protein B-GFP² for BRET2) fusion proteins. The ratio of donor to acceptor plasmid may need to be optimized, with a 1:3 or 1:5 ratio often serving as a good starting point.[10]
-
Transfection: Co-transfect the cells with the donor and acceptor plasmids using a suitable transfection reagent according to the manufacturer's protocol.[10] Include control wells with cells expressing only the donor construct to measure background luminescence.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for adequate expression of the fusion proteins.[10]
II. BRET Assay Procedure
-
Medium Replacement: Carefully aspirate the culture medium from the wells.
-
Assay Buffer: Wash the cells once with a suitable assay buffer (e.g., PBS or HBSS). After the wash, add the final volume of assay buffer to each well.
-
Substrate Preparation:
-
Substrate Addition: Add the prepared substrate solution to each well.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes in the dark to allow the luminescent signal to stabilize.[10]
III. Signal Detection and Data Analysis
-
Luminescence Measurement: Immediately measure the luminescence signal using a plate reader capable of detecting BRET.
-
BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
BRET Ratio = (Acceptor Emission) / (Donor Emission)
-
-
Data Normalization: To account for variations in transfection efficiency and protein expression, the BRET ratio from cells co-expressing both donor and acceptor is often corrected by subtracting the BRET ratio from cells expressing only the donor.
Conclusion: Choosing the Right BRET Assay
The decision between BRET1 and BRET2 is a critical one that will depend on the specific biological question being addressed.
-
BRET1 is the workhorse for many PPI studies, offering a robust and bright signal that is advantageous for detecting interactions, especially those that are transient or involve proteins expressed at low levels.[2] However, its poor spectral resolution necessitates careful controls to account for potential background noise.[1]
-
BRET2 , with its superior spectral separation, provides a higher signal-to-noise ratio and a wider dynamic range, making it the preferred choice for high-throughput screening applications and for studies where precise quantification of interactions is paramount.[7] The trade-off is its significantly lower light output, which may be insufficient for detecting weak or low-abundance interactions.[1][3]
Recent advancements, such as the development of brighter luciferase variants like Rluc8 and NanoLuc®, are helping to overcome the limitations of both systems, offering enhanced BRET (eBRET) with improved signal intensity and resolution.[3][14] By carefully considering the strengths and weaknesses of each platform, researchers can effectively harness the power of BRET to illuminate the intricate networks of protein interactions within living cells.
References
- 1. nuvucameras.com [nuvucameras.com]
- 2. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct comparison of bioluminescence-based resonance energy transfer methods for monitoring of proteolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosensing and Imaging Based on Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. berthold.com [berthold.com]
- 8. Effect of enhanced Renilla luciferase and fluorescent protein variants on the Förster distance of Bioluminescence resonance energy transfer (BRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.benchsci.com [blog.benchsci.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Analysis
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying novel therapeutic targets. This guide provides a comprehensive comparison of key methodologies for validating PPIs, with a special focus on the Bioluminescence Resonance Energy Transfer (BRET) assay utilizing Coelenterazine 400a. We will objectively compare its performance with alternative BRET technologies and other established validation techniques, supported by experimental data and detailed protocols.
Introduction to PPI Validation
The initial detection of a potential protein-protein interaction, for instance, through a high-throughput screen, is merely the first step. Rigorous validation using orthogonal methods is essential to confirm the biological relevance of the interaction and to eliminate false positives. The choice of validation method depends on various factors, including the nature of the interacting proteins, the desired throughput, and the specific information sought, such as binding affinity or the intracellular localization of the interaction.
This guide will delve into the principles, advantages, and limitations of several widely used PPI validation techniques:
-
Bioluminescence Resonance Energy Transfer (BRET) , with a focus on the BRET2 assay using this compound and its modern alternative, NanoBRET.
-
Co-immunoprecipitation (Co-IP) , a cornerstone technique for studying protein interactions within their native cellular environment.
-
Surface Plasmon Resonance (SPR) , a powerful biophysical method for real-time, label-free kinetic analysis of interactions.
-
Yeast Two-Hybrid (Y2H) , a genetic method for identifying binary protein interactions in vivo.
Comparative Analysis of PPI Validation Methods
To facilitate an at-a-glance comparison, the following table summarizes the key quantitative and qualitative parameters of the discussed PPI validation methods.
| Feature | BRET (with this compound - BRET2) | NanoBRET | Co-immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) | Yeast Two-Hybrid (Y2H) |
| Principle | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor on interacting proteins.[1] | A newer BRET technology using a much brighter luciferase (NanoLuc) and a red-shifted acceptor, leading to improved signal and lower background.[2][3] | An antibody-based technique to isolate a specific protein ("bait") and its binding partners ("prey") from a cell lysate.[4][5][6][7] | A label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[8][9][10][11] | A genetic method where the interaction between two proteins, fused to the DNA-binding and activation domains of a transcription factor, reconstitutes its function and activates reporter genes.[12][13][14][15][16] |
| Interaction Type | Proximity-based, can be direct or indirect. | Proximity-based, can be direct or indirect. | Can detect both direct and indirect interactions within a complex.[5] | Primarily detects direct, binary interactions.[8] | Detects direct, binary interactions. |
| Affinity Range (Kd) | Micromolar (µM) to low nanomolar (nM) range. | Sub-micromolar to low nanomolar (nM) range. | Detects a wide range, but best for stable interactions (low µM to nM). Transient interactions can be challenging to capture. | Broad range, from millimolar (mM) to picomolar (pM).[9] | Typically detects interactions in the µM to high nM range. |
| Quantitative Data | Ratiometric data (BRET ratio) provides a semi-quantitative measure of interaction strength. Saturation assays can provide relative affinity (BRET50). | Ratiometric data with a higher dynamic range than BRET2.[2] | Semi-quantitative by Western blot analysis. Can be made more quantitative with techniques like mass spectrometry. | Provides real-time kinetic data (association and dissociation rates) and equilibrium dissociation constants (Kd).[8][9] | Primarily qualitative (growth/no growth), but can be made semi-quantitative using reporter assays (e.g., β-galactosidase).[13] |
| Throughput | High-throughput compatible (96- and 384-well plates). | High-throughput compatible. | Low to medium throughput. | Medium to high throughput, depending on the instrument. | High-throughput for library screening. |
| In vivo/In vitro | In vivo (live cells). | In vivo (live cells). | In vivo (from cell or tissue lysates). | In vitro. | In vivo (in yeast). |
| False Positives | Can occur due to overexpression of fusion proteins leading to random collisions ("bystander BRET").[17] | Reduced bystander BRET compared to BRET2 due to lower expression levels required.[2] | Can be high due to non-specific binding to antibodies or beads.[18] | Low, as it is a direct binding assay. | Can be high due to auto-activation by the bait protein or other non-specific interactions. |
| False Negatives | Can occur if the fusion tags sterically hinder the interaction or if the orientation of the donor and acceptor is not optimal.[19] | Similar to BRET, but the smaller size of NanoLuc may reduce steric hindrance.[20] | Can occur with transient or weak interactions that dissociate during the washing steps.[18] | Can occur if protein immobilization affects its conformation or if the interaction is dependent on cellular factors absent in the in vitro system. | Can occur if the fusion proteins are not properly expressed, folded, or translocated to the yeast nucleus. |
| Relative Cost | Moderate (requires a luminometer with appropriate filters, this compound can be expensive). | Moderate to High (requires a luminometer with specific filters for NanoBRET, proprietary reagents).[21] | Low to Moderate (requires specific antibodies, beads, and standard Western blotting equipment). | High (requires a dedicated SPR instrument and sensor chips). | Low (requires yeast strains, plasmids, and standard microbiology and molecular biology reagents).[22] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for the key validation techniques.
Bioluminescence Resonance Energy Transfer (BRET) Assay using this compound
This protocol outlines the general steps for a BRET2 assay in mammalian cells.
-
Construct Generation: Clone the cDNAs of the two proteins of interest into expression vectors, creating fusions with a Renilla luciferase (Rluc) variant (donor) and a green fluorescent protein (GFP) variant (acceptor, e.g., GFP2), respectively.[23]
-
Cell Culture and Transfection: Seed mammalian cells (e.g., HEK293) in a 96-well white, clear-bottom plate. Co-transfect the cells with the donor and acceptor fusion constructs. Include controls such as donor-only and acceptor-only transfected cells.
-
Cell Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Assay Preparation: Gently wash the cells with a suitable buffer (e.g., PBS).
-
Substrate Addition: Prepare a working solution of this compound in an appropriate assay buffer. Add the this compound solution to the wells.[24]
-
Luminescence Reading: Immediately measure the luminescence at two wavelengths using a microplate reader equipped with appropriate filters for the donor (e.g., 395-450 nm) and acceptor (e.g., 500-550 nm) emissions.[1]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A significant increase in the BRET ratio in cells co-expressing both fusion proteins compared to controls indicates a potential interaction.
Co-immunoprecipitation (Co-IP)
This protocol provides a general workflow for Co-IP from cultured mammalian cells.
-
Cell Lysis: Harvest and wash the cells. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.[4][6]
-
Pre-clearing the Lysate: (Optional but recommended) Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding. Centrifuge and collect the supernatant.[18]
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate with gentle rotation to allow the formation of antibody-antigen complexes.
-
Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein to confirm its presence in the complex.
Surface Plasmon Resonance (SPR)
This protocol outlines the basic steps for an SPR experiment.
-
Ligand Immobilization: Covalently immobilize one of the purified interacting partners (the "ligand") onto the surface of a sensor chip.[8][9]
-
Analyte Injection: Inject a solution containing the other interacting partner (the "analyte") at various concentrations over the sensor chip surface.
-
Association Phase: Monitor the change in the SPR signal in real-time as the analyte binds to the immobilized ligand.
-
Equilibrium Phase: Allow the binding to reach a steady state where the association and dissociation rates are equal.
-
Dissociation Phase: Inject a buffer without the analyte over the sensor chip and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
Regeneration: (If necessary) Inject a regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection cycle.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[8][11]
Yeast Two-Hybrid (Y2H) Screening
This protocol describes a typical Y2H library screen.
-
Bait and Prey Construction: Clone the "bait" protein into a vector containing a DNA-binding domain (DBD) and a cDNA library of potential "prey" proteins into a vector containing an activation domain (AD).[12][15]
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.[13][16]
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for yeast cells where the reporter genes are activated due to a bait-prey interaction.
-
Confirmation of Interaction: Pick the colonies that grow on the selective media and perform secondary screens (e.g., β-galactosidase assay) to confirm the interaction and eliminate false positives.
-
Prey Plasmid Isolation and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
Visualizing Workflows and Pathways
To further clarify these complex processes, we provide the following diagrams generated using Graphviz.
GPCR-β-Arrestin Signaling Pathway
G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in signal transduction. The interaction of GPCRs with β-arrestins is a classic example of a PPI with significant physiological and pharmacological implications.[25][26][27][28]
Caption: GPCR-β-Arrestin signaling pathway.
BRET Experimental Workflow
The following diagram illustrates the key steps in a typical BRET experiment for detecting PPIs.[7][22][29]
Caption: BRET experimental workflow.
Decision Tree for Selecting a PPI Validation Method
Choosing the right validation method is crucial. This decision tree provides a logical framework to guide your selection based on experimental needs.
Caption: Decision tree for PPI validation.
Conclusion
Validating protein-protein interactions is a multifaceted process that often requires the application of multiple, complementary techniques. While BRET assays using this compound (BRET2) have been a valuable tool for studying PPIs in living cells, the advent of newer technologies like NanoBRET offers significant improvements in sensitivity and signal-to-noise ratio. The choice of the optimal validation strategy should be guided by a clear understanding of the strengths and limitations of each method, as well as the specific biological question being addressed. By carefully selecting and applying the appropriate techniques, researchers can confidently validate PPIs and advance our understanding of complex biological systems.
References
- 1. blog.benchsci.com [blog.benchsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. affiniteinstruments.com [affiniteinstruments.com]
- 12. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 16. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 17. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Cost effective strategies for completing the Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.aatbio.com [docs.aatbio.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. New Routes in GPCR/β-Arrestin-Driven Signaling in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Cross-Validating Coelenterazine 400a BRET Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bioluminescence Resonance Energy Transfer (BRET) assays utilizing Coelenterazine 400a with other established methods for studying protein-protein interactions (PPIs). We will delve into the experimental data and detailed protocols to offer a comprehensive cross-validation resource.
Introduction to this compound BRET
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring molecular interactions in live cells. The BRET2 assay employs this compound (also known as DeepBlueC™), a substrate for Renilla luciferase (Rluc). When oxidized by Rluc, this compound emits light with a peak at approximately 395-400 nm.[1] This blue-shifted emission provides a distinct advantage over the BRET1 system (which uses Coelenterazine h with an emission peak around 475-480 nm), as it allows for better spectral separation from green fluorescent protein (GFP) acceptors like GFP2 or GFP10.[2] This improved spectral resolution in the BRET2 system results in a lower background signal and a better signal-to-noise ratio, making it particularly suitable for screening assays.[3]
The principle of a BRET assay involves the non-radiative transfer of energy from a bioluminescent donor (e.g., Rluc) to a fluorescent acceptor (e.g., GFP) when they are in close proximity (typically less than 10 nm). This energy transfer only occurs when the two proteins of interest, fused to the donor and acceptor respectively, interact.
Cross-Validation of this compound BRET with Other Methods
To ensure the reliability and accuracy of BRET data, it is crucial to validate the findings with orthogonal methods. This section compares this compound BRET results with data obtained from Förster Resonance Energy Transfer (FRET), Co-immunoprecipitation (Co-IP), and cell-based Enzyme-Linked Immunosorbent Assay (ELISA).
BRET vs. Förster Resonance Energy Transfer (FRET)
FRET is another widely used technique to study protein-protein interactions in living cells. While both BRET and FRET are based on resonance energy transfer, they differ in the mechanism of donor excitation.
Key Differences:
| Feature | This compound BRET | FRET |
| Donor Excitation | Enzymatic reaction (luciferase-substrate) | External light source |
| Photobleaching | Minimal to none | A significant concern |
| Autofluorescence | Low background | Can be a major issue |
| Signal-to-Noise Ratio | Generally higher | Can be lower due to background |
| Temporal Control | Initiated by substrate addition | Continuous illumination |
Quantitative Comparison:
While direct quantitative comparisons in single publications are scarce, the consensus in the literature suggests that BRET assays, including those with this compound, often exhibit a higher signal-to-noise ratio compared to FRET. This is primarily due to the absence of an external excitation light source in BRET, which minimizes autofluorescence and phototoxicity.[4]
BRET vs. Co-immunoprecipitation (Co-IP) and Western Blot
Co-IP followed by Western Blot is a gold-standard biochemical method to verify protein-protein interactions. This technique involves purifying a protein of interest from a cell lysate using a specific antibody and then detecting a co-purified interacting partner by Western Blot.
Comparative Analysis:
| Feature | This compound BRET | Co-IP and Western Blot |
| Cell State | Live cells | Cell lysate (in vitro) |
| Temporal Resolution | Real-time monitoring | Endpoint analysis |
| Interaction Dynamics | Can detect transient interactions | May miss weak or transient interactions |
| Throughput | High-throughput compatible | Lower throughput |
| Artifacts | Overexpression artifacts possible | Post-lysis artifacts, non-specific binding |
Experimental Correlation:
Studies on G protein-coupled receptor (GPCR) dimerization have utilized both BRET and Co-IP to demonstrate the existence of receptor dimers. For instance, the presence of histamine H3 receptor (H3R) dimers has been shown through both Co-IP/Western Blot and BRET analysis in transfected cells and native brain tissue. While Co-IP provides qualitative evidence of the interaction by showing the presence of both proteins in the immunoprecipitate, BRET assays can offer quantitative data on the proximity and relative orientation of the interacting partners in their native cellular environment.
BRET vs. Cell-Based ELISA
Cell-based ELISA is a quantitative method to detect protein expression and post-translational modifications within cells grown in a microplate. It can be adapted to study protein interactions by detecting the proximity of two proteins.
Methodological Differences:
| Feature | This compound BRET | Cell-Based ELISA |
| Principle | Resonance energy transfer | Immuno-enzymatic detection |
| Cell State | Live cells | Fixed and permeabilized cells |
| Dynamic Range | Can be influenced by expression levels | Dependent on antibody affinity and specificity |
| Multiplexing | Possible with different BRET pairs | Possible with spectrally distinct substrates |
Validation Context:
A cell-based ELISA can be used to confirm the expression levels of the interacting proteins, which is crucial for the correct interpretation of BRET saturation assays. Furthermore, by using antibodies that recognize specific conformations or modifications, a cell-based ELISA can provide complementary information about the functional state of the interacting proteins that is observed in a BRET assay.
Experimental Protocols
This compound BRET Assay Protocol
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate.
-
Co-transfect cells with plasmids encoding the two proteins of interest fused to a BRET donor (e.g., Rluc8) and a BRET acceptor (e.g., GFP2). Include a control with the donor construct alone.
-
-
BRET Measurement:
-
24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.
-
Prepare a stock solution of this compound in ethanol.[5] Dilute to a working concentration (typically 5-10 µM) in the assay buffer immediately before use.
-
Add the this compound solution to the wells.
-
Immediately measure the luminescence at two wavelengths: the donor emission window (e.g., 410 nm ± 40 nm) and the acceptor emission window (e.g., 515 nm ± 20 nm) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the BRET ratio of the donor-only control to obtain the net BRET signal.
-
Co-immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Lyse transfected cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the "prey" protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
FRET Assay Protocol (Acceptor Photobleaching)
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect cells with plasmids encoding the proteins of interest fused to a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).
-
-
Imaging:
-
Image the cells using a confocal microscope.
-
Acquire a pre-bleach image of both the donor and acceptor fluorescence.
-
Select a region of interest (ROI) and photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.
-
Acquire a post-bleach image of the donor and acceptor fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the donor in the ROI before and after photobleaching.
-
An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency based on the change in donor fluorescence.
-
Cell-Based ELISA Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat as required to induce the protein interaction.
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde and permeabilize with a detergent (e.g., Triton X-100 or saponin).
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with primary antibodies specific for the two interacting proteins.
-
Incubate with species-specific secondary antibodies conjugated to different enzymes (e.g., HRP and alkaline phosphatase).
-
-
Detection:
-
Add the respective enzymatic substrates that produce signals at different wavelengths.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the signal for one protein to a control protein to account for variations in cell number.
-
Conclusion
This compound BRET is a robust and sensitive method for studying protein-protein interactions in living cells, offering advantages such as a high signal-to-noise ratio and the ability to monitor interactions in real-time. However, to ensure the validity of the results, it is essential to perform cross-validation using orthogonal methods. FRET provides a comparable live-cell analysis, while Co-IP and Western Blotting offer a well-established biochemical validation. Cell-based ELISA can provide quantitative data on protein expression levels and their modification states. By combining the strengths of these different techniques, researchers can gain a more comprehensive and reliable understanding of protein-protein interactions.
References
- 1. cusabio.com [cusabio.com]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.benchsci.com [blog.benchsci.com]
- 4. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanolight.com [nanolight.com]
A Comparative Guide to Alternative Substrates for Renilla Luciferase
For researchers, scientists, and drug development professionals utilizing Renilla luciferase as a reporter, the choice of substrate is a critical determinant of experimental success. While Coelenterazine 400a (also known as DeepBlueC™) is a widely used substrate, a variety of alternatives are available, each offering distinct advantages in terms of signal intensity, duration, and signal-to-background ratio. This guide provides an objective comparison of key alternative substrates to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for your specific application.
Performance Comparison of Renilla Luciferase Substrates
The selection of an appropriate substrate for Renilla luciferase assays is pivotal for achieving desired sensitivity and kinetics. The following tables summarize the quantitative performance of several common alternatives to this compound.
| Substrate | Relative Luminescence Intensity (Peak) | Signal Half-Life | Emission Maximum (λmax) | Key Characteristics |
| This compound (DeepBlueC™) | Baseline | ~1-2 minutes | ~400 nm | Blue-shifted emission, ideal for BRET applications with GFP acceptors to minimize spectral overlap.[1][2][3] |
| Native Coelenterazine | ~1x | ~2-3 minutes | ~480 nm | The natural substrate for Renilla luciferase, often used as a standard for comparison.[4] |
| Coelenterazine-h | 10-20x higher than native Coelenterazine | ~2.5 minutes (flash) or >60 minutes (glow) | ~465 nm | Brighter signal than native coelenterazine; available in formulations for both flash and glow-type assays.[3][5] |
| Coelenterazine-f | 4-8x higher Rluc activity than native CLZN in cells | Variable | Not widely reported | Enhanced activity in cellular assays.[6] |
| Coelenterazine-e | 4-8x higher Rluc activity than native CLZN in cells | Variable | Not widely reported | High signal in both cellular and in vivo models.[6] |
| ViviRen™ | 3-5x brighter than native Coelenterazine in live cells | Short-lived "flash" kinetics | Not specified | Engineered for high signal intensity in live-cell imaging with reduced autoluminescence.[7][8] |
| EnduRen™ | Lower intensity than ViviRen™ | Stable for up to 24 hours | Not specified | Designed for long-lasting "glow" signal, suitable for extended kinetic studies and high-throughput screening.[7] |
Note: The relative performance of substrates can vary depending on the specific experimental conditions, including enzyme concentration, buffer composition, temperature, and the assay format (in vitro lysate vs. live cell).
Signal-to-Background Ratio
A high signal-to-background (S/B) ratio is crucial for assay sensitivity. Autoluminescence of the substrate in the absence of enzyme is a major contributor to background noise.
| Substrate | Signal-to-Background (S/B) Ratio |
| This compound (DeepBlueC™) | Prone to autoluminescence, which can affect S/B ratio. |
| Native Coelenterazine | Standard S/B ratio, but can be limited by autoluminescence in serum-containing media.[4] |
| ViviRen™ | Significantly higher S/B ratio compared to native coelenterazine due to reduced autoluminescence.[7] |
| EnduRen™ | High S/B ratio due to its protected structure that minimizes autoluminescence.[7] |
Experimental Protocols
To ensure a fair and accurate comparison of different Renilla luciferase substrates, it is essential to use a standardized experimental protocol. The following is a generalized protocol for a comparative analysis in a 96-well plate format using cell lysates.
Materials:
-
Cells expressing Renilla luciferase
-
96-well white, opaque microplates
-
Passive Lysis Buffer (e.g., Promega E1941)
-
Renilla Luciferase Assay Buffer
-
This compound and alternative substrates
-
Luminometer
Procedure:
-
Cell Culture and Lysis:
-
Seed cells expressing Renilla luciferase in a 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Substrate Preparation:
-
Prepare working solutions of this compound and each alternative substrate in Renilla Luciferase Assay Buffer at the desired final concentration (typically 1-5 µM). Protect solutions from light.
-
-
Luminescence Measurement:
-
Set the luminometer to the appropriate settings for kinetic reads (e.g., measurements every 30 seconds for 30 minutes).
-
Add 100 µL of the prepared substrate working solution to a well containing 20 µL of cell lysate.
-
Immediately initiate the luminescence reading.
-
-
Data Analysis:
-
For each substrate, determine the peak luminescence intensity, the signal half-life (time to 50% of peak intensity), and the signal-to-background ratio (luminescence from wells with lysate divided by luminescence from wells with lysis buffer only).
-
Normalize the data for each alternative substrate to the results obtained with this compound.
-
Signaling Pathway and Experimental Workflow
To visualize the underlying biochemical process and the experimental procedure, the following diagrams are provided.
Caption: Biochemical pathway of Renilla luciferase bioluminescence.
Caption: Experimental workflow for comparing Renilla luciferase substrates.
References
A Head-to-Head Comparison: Coelenterazine 400a Versus Furimazine for NanoLuc Luciferase
A comprehensive guide for researchers, scientists, and drug development professionals on the optimal substrate choice for the NanoLuc luciferase system.
In the realm of bioluminescent reporter assays, the combination of a luciferase enzyme and its substrate is paramount to achieving sensitive and reliable results. The engineered NanoLuc luciferase (NanoLuc) has gained widespread adoption due to its small size and intensely bright signal. This guide provides a detailed comparison of two coelenterazine analogs, coelenterazine 400a and furimazine, for use with NanoLuc luciferase, supported by experimental data and protocols to aid researchers in making informed decisions for their experimental needs.
Executive Summary
Furimazine is the substrate of choice for NanoLuc luciferase, having been specifically designed and optimized to produce a bright, sustained luminescent signal with this enzyme. This compound, while a valuable substrate for Renilla luciferase and frequently employed in Bioluminescence Resonance Energy Transfer (BRET) applications, is a poor substrate for NanoLuc. Direct experimental comparisons are not standard in the literature due to this established substrate specificity. This guide will therefore focus on the distinct characteristics and optimal applications of each substrate, underscoring the importance of pairing the appropriate luciferase with its designated substrate for maximal performance.
Key Performance Characteristics
The following table summarizes the key characteristics of this compound and furimazine.
| Feature | This compound | Furimazine |
| Primary Luciferase | Renilla luciferase (RLuc)[1] | NanoLuc luciferase (NanoLuc)[2] |
| Emission Maximum | ~395-400 nm (with RLuc)[1] | ~460 nm (with NanoLuc) |
| Signal Intensity with NanoLuc | Very low to negligible | High |
| Signal Half-Life with NanoLuc | Not applicable due to poor substrate activity | > 2 hours |
| Signal-to-Background Ratio | Not applicable due to poor substrate activity | High |
| Primary Applications | BRET assays with RLuc[1] | Reporter gene assays, protein-protein interaction studies, in vivo imaging with NanoLuc |
Substrate Specificity and Performance
The fundamental difference between this compound and furimazine lies in their substrate specificity. Furimazine was developed through extensive engineering to be a highly specific and efficient substrate for NanoLuc luciferase, resulting in a bioluminescent reaction that is approximately 150 times brighter than that of Renilla luciferase with its native coelenterazine. While NanoLuc can utilize native coelenterazine to some extent, the signal produced with furimazine is 22 times brighter. Given that this compound is an analog of coelenterazine, its performance with NanoLuc is expected to be significantly inferior to that of furimazine.
This compound, on the other hand, is a well-established substrate for Renilla luciferase. Its blue-shifted emission spectrum (around 400 nm) makes it particularly suitable for BRET assays, where minimizing spectral overlap with acceptor fluorophores is crucial.
Experimental Protocols
Standard NanoLuc Luciferase Assay Protocol (using Furimazine)
This protocol outlines a general procedure for measuring NanoLuc luciferase activity in cell lysates.
Materials:
-
Nano-Glo® Luciferase Assay Reagent (or equivalent containing furimazine)
-
Cells expressing NanoLuc luciferase
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions. This typically involves mixing a substrate solution with a buffer. Allow the reagent to equilibrate to room temperature before use.
-
Sample Preparation:
-
For adherent cells, remove the culture medium and add a volume of the prepared assay reagent directly to the wells.
-
For cells in suspension, pellet the cells and resuspend in the assay reagent.
-
-
Incubation: Incubate the plate at room temperature for 3-10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Standard Renilla Luciferase Assay Protocol (using this compound)
This protocol is intended for measuring Renilla luciferase activity, a primary application for this compound.
Materials:
-
This compound substrate
-
Assay buffer (e.g., PBS)
-
Cells expressing Renilla luciferase
-
White, opaque 96-well plates
-
Luminometer with an injector
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Immediately before the assay, dilute the stock solution to the desired working concentration in the assay buffer.
-
Sample Preparation: Lyse the cells expressing Renilla luciferase using a suitable lysis buffer and transfer the lysate to the wells of the 96-well plate.
-
Measurement: Place the plate in the luminometer. Inject the this compound working solution into the well containing the cell lysate and immediately measure the luminescence. The signal from this compound is often a "flash" reaction, so immediate measurement is critical.
Conclusion
For researchers utilizing the NanoLuc luciferase system, furimazine is the unequivocally superior substrate. Its high specificity and efficiency lead to a bright and stable luminescent signal, making it ideal for a wide range of applications. This compound, while a potent substrate for Renilla luciferase and a valuable tool for BRET studies, is not a suitable substrate for NanoLuc. The selection of the correct substrate-enzyme pair is critical for the success of any bioluminescent assay, and the data overwhelmingly supports the use of furimazine with NanoLuc luciferase for achieving the highest sensitivity and performance.
References
Coelenterazine 400a Outshines Native Coelenterazine in BRET Assays for Enhanced Signal Resolution
For researchers engaged in Bioluminescence Resonance Energy Transfer (BRET) assays, particularly those focused on drug discovery and cellular signaling, the choice of substrate is critical. Coelenterazine 400a, a synthetic analog of native coelenterazine, presents significant advantages in BRET applications, primarily due to its distinct spectral properties that lead to a superior signal-to-noise ratio. This guide provides a detailed comparison of this compound and native coelenterazine, supported by experimental data and protocols to assist researchers in selecting the optimal substrate for their BRET studies.
This compound is the preferred substrate for BRET² assays, a second-generation BRET technology designed to improve upon the original BRET¹ system which utilizes native coelenterazine. The key distinction lies in the emission spectrum of the Renilla luciferase (Rluc) donor in the presence of each substrate. This compound induces a significant blue shift in the emission of Rluc, a characteristic that fundamentally enhances the resolution of BRET assays.[1][2]
Key Performance Advantages of this compound
The primary advantage of this compound is the substantial separation between the emission spectra of the BRET donor and acceptor.[3] When Rluc oxidizes native coelenterazine, it emits light with a maximum wavelength of approximately 475 nm.[1] In contrast, with this compound, the Rluc emission peak is shifted to around 400 nm.[1][4][5] This blue shift is crucial as it minimizes the spectral overlap between the donor emission and the acceptor (e.g., Green Fluorescent Protein, GFP) emission, which typically peaks around 510-530 nm.[2] This wider separation reduces the "bleed-through" of the donor signal into the acceptor detection channel, resulting in a significantly improved signal-to-noise ratio, a critical factor in the sensitivity and reliability of BRET assays.[6]
However, this enhanced spectral resolution comes with a trade-off. This compound generally exhibits a lower quantum yield, meaning it produces less light upon oxidation by Rluc compared to native coelenterazine.[5] Furthermore, the luminescence signal from this compound tends to have a faster decay rate. To counteract these limitations, engineered variants of Renilla luciferase, such as Rluc8, have been developed. These mutants exhibit enhanced stability and light output, compensating for the lower intrinsic brightness of this compound and enabling robust and sensitive BRET² assays.
Quantitative Data Comparison
The following table summarizes the key performance parameters of native coelenterazine and this compound in BRET assays based on available experimental data.
| Feature | Native Coelenterazine (for BRET¹) | This compound (for BRET²) | References |
| Peak Emission Wavelength (with Rluc) | ~475 nm | ~400 nm | [1][4] |
| Relative Light Output (Total Light %) | 100% | Not explicitly stated as a direct percentage, but noted to have lower quantum yield. | [4] |
| Initial Luminescence Intensity (%) | 45% | Not explicitly stated as a direct percentage, but noted to have lower initial intensity. | [4] |
| Spectral Separation from GFP Acceptor | Smaller | Larger | [3] |
| Signal-to-Noise Ratio | Lower | Higher | [6] |
| Signal Decay | Slower | Faster | [5] |
| Recommended Luciferase | Wild-type Rluc | Rluc8 or other enhanced variants |
Experimental Protocols
A generalized protocol for a BRET assay to compare the performance of native coelenterazine and this compound is provided below. This protocol is intended as a template and may require optimization based on the specific cell line, interacting proteins, and available instrumentation.
Materials
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for the BRET fusion proteins (e.g., Protein A-Rluc8 and Protein B-GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., PEI)
-
Phosphate-Buffered Saline (PBS)
-
White, opaque 96-well microplates
-
Native coelenterazine stock solution (e.g., 1 mg/mL in methanol)
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Luminometer capable of dual-channel emission measurement
Procedure
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the expression vectors for the BRET fusion partners (Protein A-Rluc8 and Protein B-GFP) using a suitable transfection reagent according to the manufacturer's instructions. Include a control transfection with only the donor construct (Protein A-Rluc8).
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
-
Cell Harvesting and Plating:
-
Gently wash the transfected cells with PBS.
-
Harvest the cells using a cell scraper or a gentle dissociation reagent.
-
Resuspend the cells in PBS or a suitable assay buffer to a desired concentration (e.g., 1 x 10^6 cells/mL).
-
Dispense 90 µL of the cell suspension into the wells of a white, opaque 96-well plate.
-
-
BRET Measurement:
-
Prepare working solutions of native coelenterazine and this compound in an appropriate assay buffer to a final concentration of 5 µM.
-
Set up the luminometer to measure luminescence at two distinct wavelength windows: one for the donor (e.g., 400-450 nm for this compound; 460-500 nm for native coelenterazine) and one for the acceptor (e.g., 510-550 nm for GFP).
-
Add 10 µL of the respective coelenterazine working solution to each well.
-
Immediately measure the luminescence in both channels. For kinetic studies, take sequential readings over a period of time (e.g., every minute for 15 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well using the following formula: BRET ratio = (Acceptor Emission) / (Donor Emission)
-
To determine the net BRET, subtract the BRET ratio obtained from the donor-only control cells from the BRET ratio of the cells expressing both donor and acceptor.
-
Compare the net BRET ratios, signal intensities, and signal decay kinetics between native coelenterazine and this compound.
-
Visualizing the BRET Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the BRET signaling pathway and a typical experimental workflow.
References
- 1. nanolight.com [nanolight.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. goldbio.com [goldbio.com]
- 6. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial Coelenterazine 400a Sources for Bioluminescence Resonance Energy Transfer (BRET) Assays
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success and reproducibility of their experiments. Coelenterazine 400a, a key substrate for Renilla luciferase in Bioluminescence Resonance Energy Transfer (BRET) assays, is available from numerous commercial sources. This guide provides a comprehensive comparison of these sources, focusing on critical performance parameters and offering standardized protocols to empower researchers in making informed decisions.
This compound, also known as DeepBlueC™, is a bisdeoxy derivative of coelenterazine that, upon oxidation by Renilla luciferase (Rluc), emits light with a maximum wavelength of approximately 395-400 nm.[1][2][3] This blue-shifted emission spectrum makes it an ideal donor for BRET studies, particularly in BRET² assays, where it is commonly paired with green fluorescent protein (GFP) acceptors, minimizing spectral overlap and enhancing the signal-to-noise ratio.[4][5] BRET is a powerful technique for studying protein-protein interactions in real-time within living cells, with significant applications in areas such as G protein-coupled receptor (GPCR) signaling.[1][4][6]
While many suppliers offer this compound, the performance of the compound can vary based on factors such as purity, formulation, and lot-to-lot consistency. These variations can significantly impact the reliability and reproducibility of experimental results. This guide aims to provide a framework for comparing different commercial sources of this compound.
Comparative Performance of Commercial this compound
Key Performance Indicators to Consider:
-
Purity: The purity of this compound is a critical factor affecting its performance. Impurities can lead to high background signals, altered kinetics, and reduced overall light output. Most suppliers specify a purity of ≥95%.[7][8][9] It is advisable to request a certificate of analysis for each lot to verify purity, often determined by High-Performance Liquid Chromatography (HPLC).
-
Signal Intensity and Kinetics: The maximal signal intensity (Rmax) and the kinetic profile of the light emission are crucial for assay performance. A higher signal intensity can improve the dynamic range and sensitivity of the assay. The decay kinetics of the luminescent signal should be consistent to ensure reliable measurements, especially in kinetic studies.
-
Signal-to-Noise Ratio (S/N): A high S/N ratio is essential for detecting subtle biological interactions. This is influenced by the purity of the this compound and its intrinsic chemiluminescence in the absence of the luciferase.
-
Lot-to-Lot Consistency: Reproducibility of experiments over time often depends on the consistency between different batches of reagents. Inconsistent performance between lots can lead to variability in results and complicate the interpretation of data.
-
Solubility and Stability: this compound is typically soluble in organic solvents like ethanol and methanol.[7][8] Some suppliers may offer specialized solvents to improve solubility and stability.[10] The stability of the compound, both in its solid form and in solution, is critical for obtaining consistent results. It is recommended to store it at -20°C or lower, protected from light and moisture.[8][11]
Table 1: Comparison of Commercial Sources for this compound
| Supplier | Stated Purity | Formulation | Available Sizes | Special Features |
| AAT Bioquest | Information not readily available | Lyophilized solid | 250 µg | Provides reconstitution calculator |
| Nanolight Technology | Information not readily available | Lyophilized solid | 500 µg, 1 mg, 5 mg, 10 mg | Offers NanoFuel-400a Solvent for improved solubility and stability.[10] |
| Cayman Chemical | ≥95%[7] | Crystalline solid | 1 mg, 5 mg, 10 mg | Also available as a hydrochloride salt.[12] |
| GoldBio | >95% by TLC[8] | Powder | 250 µg, 1 mg | |
| MedChemExpress | 99.70% | Crystalline solid | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Provides a brief experimental protocol.[13] |
| Santa Cruz Biotechnology | ≥95%[9] | Powder | 250 µg, 1 mg | |
| Biotium | Information not readily available | Solid | 50 µg, 250 µg, 1 mg | Also known as DeepBlueC™.[14] |
| Thomas Scientific | Information not readily available | Solid | 50 µg, 250 µg, 1 mg | Distributes Biotium product.[15] |
| Blue Tiger Scientific | Information not readily available | Powder | 500 µg |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. Researchers are encouraged to visit the respective websites for the most up-to-date information.
Experimental Protocols
To ensure a fair and accurate comparison of this compound from different sources, it is crucial to use a standardized experimental protocol. The following is a generalized protocol for a BRET assay to study GPCR-β-arrestin interactions.
Experimental Workflow for Comparing this compound Sources
Caption: Workflow for comparing this compound from different commercial sources.
Detailed Protocol for GPCR-β-arrestin BRET Assay:
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect the cells with plasmids encoding the GPCR of interest fused to Renilla luciferase (GPCR-Rluc) and β-arrestin fused to a yellow fluorescent protein (β-arrestin-YFP).
-
-
Assay Preparation:
-
24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., phosphate-buffered saline with 0.1% glucose).
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well.
-
-
This compound Preparation:
-
Prepare a 1 mM stock solution of this compound from each commercial source in ethanol or another recommended solvent.
-
Immediately before use, dilute the stock solution to the desired working concentration (e.g., 50 µM) in the assay buffer.
-
-
BRET Measurement:
-
Add the GPCR agonist to the wells to stimulate the interaction between the GPCR and β-arrestin.
-
Add the diluted this compound to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence signal using a plate reader equipped with two filters for the donor emission (~400 nm) and the acceptor emission (~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.
-
Compare the maximal BRET signal, the kinetics of the signal, and the signal-to-noise ratio obtained with this compound from the different suppliers.
-
Signaling Pathway Visualization
The interaction between a G protein-coupled receptor (GPCR) and β-arrestin is a classic example of a signaling event studied using BRET with this compound. The following diagram illustrates this pathway.
GPCR-β-arrestin Interaction Pathway
Caption: GPCR activation leads to β-arrestin recruitment, enabling BRET.
Conclusion
The selection of a high-quality this compound is crucial for the success of BRET and other luciferase-based assays. While direct comparative data from independent sources is scarce, researchers can make informed decisions by evaluating key performance indicators such as purity, signal intensity, kinetics, and lot-to-lot consistency. It is strongly recommended to perform in-house validation of this compound from different suppliers to identify the most suitable reagent for a specific experimental setup. The standardized protocols and comparative framework provided in this guide offer a starting point for such evaluations, ultimately contributing to more robust and reproducible scientific findings.
References
- 1. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) [bio-protocol.org]
- 2. neb.com [neb.com]
- 3. goldbio.com [goldbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. zellbio.eu [zellbio.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotium this compound (DEEPBLUEC, A TRADEM, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. Product categories Coelenterazines Archive | Nanolight Technology [nanolight.com]
- 11. Secreted dual reporter assay with Gaussia luciferase and mCherry [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound [nanolight.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to BRET Efficiency: Spotlight on Coelenterazine 400a
For researchers, scientists, and drug development professionals navigating the landscape of Bioluminescence Resonance Energy Transfer (BRET) assays, the choice of substrate is a critical determinant of experimental success. This guide provides a quantitative analysis of BRET efficiency with a focus on Coelenterazine 400a, comparing its performance against other commonly used substrates.
This compound, also known as DeepBlueC™, is a key reagent in the BRET2 methodology. Its distinct spectral properties offer unique advantages, particularly in assays requiring high signal resolution. This guide will delve into the quantitative aspects of this compound-driven BRET, present detailed experimental protocols, and offer a comparative perspective with alternative substrates to aid in the selection of the most appropriate BRET system for your research needs.
Quantitative Comparison of BRET Substrates
The efficiency of a BRET assay is influenced by several factors, including the choice of luciferase, the fluorescent acceptor protein, and the coelenterazine substrate. The following table summarizes the key quantitative parameters for BRET systems utilizing this compound and compares them with systems employing other common substrates like Coelenterazine h and Furimazine.
| BRET System | Donor Luciferase | Acceptor Fluorophore | Substrate | Donor Emission Peak (nm) | Acceptor Emission Peak (nm) | Key Quantitative Features |
| BRET2 | Renilla luciferase (Rluc), Rluc8 | GFP2, GFP10 | This compound | ~395-400[1][2][3][4][5][6] | ~510-515[1][7] | High spectral resolution (~115 nm separation)[8]; Lower background signal [9]; Lower signal intensity and faster decay compared to BRET1[6][8]. |
| BRET1 | Renilla luciferase (Rluc), Rluc8 | Yellow Fluorescent Protein (YFP) variants (e.g., Venus) | Coelenterazine h | ~475-480[1][7] | ~530[1] | Stronger signal and longer signal lifetime compared to BRET2[1][8]; Poorer spectral resolution (~45-55 nm separation)[8]. |
| NanoBRET™ | NanoLuc® (Nluc) | NanoBRET™ 618 (or other suitable acceptors) | Furimazine | ~460[6] | Varies with acceptor | ~150 times greater luminescence than Rluc with coelenterazine h[6]; Improved signal stability [6]; Narrower emission spectrum[6]. |
Experimental Protocols
Accurate and reproducible BRET data is contingent on meticulous experimental execution. Below are detailed methodologies for performing a typical BRET2 assay using this compound.
General BRET2 Assay Protocol for GPCR-Arrestin Interaction
This protocol outlines the steps for measuring the interaction between a G protein-coupled receptor (GPCR) and β-arrestin using the BRET2 system.
1. Cell Culture and Transfection:
-
HEK-293T cells are commonly used for their high transfection efficiency.[10]
-
Cells are seeded in white, opaque 96-well microplates suitable for luminescence measurements.
-
Co-transfect cells with plasmids encoding the GPCR fused to a Renilla luciferase variant (e.g., Rluc8) and β-arrestin fused to a compatible GFP variant (e.g., GFP10). The ratio of donor to acceptor plasmid DNA should be optimized for each specific interaction.[10]
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
2. BRET Measurement:
-
Prior to the measurement, wash the cells with a suitable buffer such as Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 0.1 g/L CaCl₂ and 0.1 g/L MgCl₂·6H₂O.[11]
-
Prepare a working solution of this compound. A final concentration of 5 µM in the assay well is commonly used.[1]
-
For agonist-induced interaction studies, pre-incubate the cells with the test compound or vehicle for a defined period (e.g., 10 minutes) before adding the substrate.[10]
-
Initiate the BRET reaction by adding the this compound solution to each well.
-
Immediately measure the luminescence signals using a microplate reader capable of sequential or simultaneous dual-filter readings.
3. Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (e.g., GFP10) to the light intensity emitted by the donor (e.g., Rluc8).
-
To correct for background, subtract the BRET ratio obtained from cells expressing only the donor construct from the BRET ratio of cells expressing both donor and acceptor constructs.
Visualizing BRET Pathways and Workflows
To better illustrate the principles and processes described, the following diagrams have been generated using Graphviz.
BRET Signaling Pathway
References
- 1. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. zellbio.eu [zellbio.eu]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.benchsci.com [blog.benchsci.com]
- 9. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Resonance Energy Transfer (BRET) Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Benchmarking Coelenterazine 400a performance against other bioluminescent substrates
For researchers engaged in bioluminescence-based assays, the choice of substrate is a critical determinant of experimental success. This guide provides a detailed comparison of Coelenterazine 400a against other commonly used bioluminescent substrates, with a focus on performance characteristics relevant to researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data from various sources to facilitate an informed decision for your specific research needs.
Performance Characteristics of Bioluminescent Substrates
The efficacy of a bioluminescent reporter system is fundamentally dependent on the interaction between the luciferase enzyme and its substrate. Key performance indicators include luminescence intensity, signal duration (half-life), and emission wavelength. The following table summarizes these characteristics for this compound and other prevalent coelenterazine analogs when used with Renilla luciferase (RLuc), a common reporter enzyme.
| Substrate | Emission Max (nm) | Relative Initial Intensity (%) | Relative Total Light (%) | Signal Kinetics | Key Applications |
| This compound (DeepBlueC™) | ~395-400[1][2][3] | - | - | Rapid Decay[2] | BRET with GFP acceptors[1][4] |
| Native Coelenterazine | ~460-475[1] | 45[5] | 100[5] | Half-life of ~15 min at 37°C[6] | General reporter assays, BRET[1] |
| Coelenterazine h | 475[5] | 135[5] | 41[5] | - | Ca2+-activated photoproteins, BRET[1] |
| Coelenterazine f | 473[5] | 45[5] | 28[5] | - | Reporter assays |
| Coelenterazine cp | 470[5] | 135[5] | 23[5] | - | Reporter assays |
| Coelenterazine e | 475[5] | 137[5] | 47[5] | - | Reporter assays |
| Coelenterazine n | 475[5] | 900[5] | 47[5] | - | Reporter assays |
Note: The relative intensity and total light values are sourced from a study using Renilla luciferase and may vary with different luciferase mutants or assay conditions. Data for this compound was not available in the same comparative study.[5] Some studies have shown that certain synthetic coelenterazine analogs can produce a signal that is up to 100-fold stronger than this compound.[7] Furthermore, Coelenterazine-f, -h, and -e analogs have demonstrated 4- to 8-fold greater activity with Renilla luciferase compared to native coelenterazine.[8][9]
Experimental Protocols
Accurate and reproducible results in bioluminescence assays hinge on meticulous experimental execution. Below are generalized protocols for a luciferase reporter gene assay and a Bioluminescence Resonance Energy Transfer (BRET) assay, which are common applications for coelenterazine-based substrates.
Luciferase Reporter Gene Assay
This protocol outlines the fundamental steps for measuring the activity of a luciferase reporter gene in mammalian cells.
-
Cell Lysis:
-
After experimental treatment, aspirate the cell culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1x cell lysis buffer (e.g., 200 µl for a 6-well plate).[10]
-
Incubate for 5-15 minutes at room temperature, occasionally swirling, to ensure complete cell lysis.[11]
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 2-5 minutes at room temperature to pellet cell debris.[10][12]
-
Transfer the clear supernatant to a new tube. This supernatant contains the luciferase enzyme.[11]
-
-
Substrate Preparation and Measurement:
-
Prepare the luciferase assay reagent by dissolving the lyophilized substrate (e.g., this compound) in the provided assay buffer to the desired concentration.[13] Protect the solution from light.
-
Allow the substrate solution and cell lysate to equilibrate to room temperature.[12]
-
In a luminometer tube or a well of a white-walled microplate, add the luciferase assay reagent.
-
Add a small volume of the cell lysate (e.g., 20 µl) to the assay reagent.[12]
-
Immediately place the sample in a luminometer and measure the light output. The integration time will depend on the signal intensity and the instrument's sensitivity.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are powerful tools for studying protein-protein interactions. This protocol provides a general workflow for a BRET experiment using this compound.
-
Cell Preparation:
-
Co-transfect mammalian cells with plasmids encoding the two proteins of interest, one fused to a BRET donor (Renilla luciferase, Rluc) and the other to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).
-
Plate the transfected cells in a suitable multi-well plate and incubate for 24-48 hours to allow for protein expression.
-
-
BRET Measurement:
-
Prior to measurement, wash the cells with PBS or a phenol red-free medium.
-
Add the BRET substrate, this compound (also known as DeepBlueC), to the cells at the desired final concentration.[14] this compound is membrane-permeable, making it suitable for live-cell assays.[14]
-
Immediately measure the luminescence signal at two distinct wavelengths using a plate reader equipped with appropriate filters: one for the donor emission (e.g., ~400 nm for this compound with Rluc) and one for the acceptor emission (e.g., ~510 nm for GFP).
-
The BRET ratio is calculated as the ratio of the acceptor emission intensity to the donor emission intensity.[14] An increase in the BRET ratio indicates that the two proteins of interest are in close proximity.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway where this compound is frequently used, a typical experimental workflow, and a decision-making guide for substrate selection.
Caption: GPCR-β-Arrestin signaling pathway monitored by BRET.
Caption: Workflow for a luciferase reporter assay.
Caption: Decision guide for selecting a coelenterazine substrate.
References
- 1. zellbio.eu [zellbio.eu]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. biotium.com [biotium.com]
- 6. Prolonged bioluminescence imaging in living cells and mice using novel pro-substrates for Renilla luciferase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01656E [pubs.rsc.org]
- 7. New bioluminescent coelenterazine derivatives with various C-6 substitutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01554B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of coelenterazine analogs for measurements of Renilla luciferase activity in live cells and living animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. agilent.com [agilent.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Coelenterazine 400a
For researchers, scientists, and drug development professionals utilizing Coelenterazine 400a, ensuring safe handling and disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, consolidating safety data to foster best practices in your lab.
Hazard Profile and Safety Precautions
This compound is a chemiluminescent compound that should be handled with care. While some classifications may vary, it is prudent to treat this substance as hazardous until more comprehensive toxicological data is available.[1][2] Safety data sheets indicate that this compound may cause skin and eye irritation, and potentially respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Key Safety Information:
| Property | Value | Source |
| Appearance | Crystalline solid | [1] |
| CAS Number | 70217-82-2 | |
| Molecular Formula | C26H21N3O | [1] |
| Molecular Weight | 391.5 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in ethanol and methanol (~0.5 mg/ml) | [1] |
| Known Hazards | May cause skin, eye, and respiratory irritation | [2][3] |
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be conducted in accordance with all local, regional, and national regulations.[3] The following protocol is a general guideline based on best practices for chemical waste disposal.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound, including unused experimental solutions and solvent rinses, in a separate, clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Irritant).
-
Include the accumulation start date and the name of the principal investigator or lab manager.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small powder spills, gently cover with a wet paper towel to avoid generating dust and then carefully wipe the area.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place all cleanup materials into the designated solid hazardous waste container.
-
Thoroughly decontaminate the spill area with soap and water.
4. Final Disposal:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coelenterazine 400a
Essential protocols for the safe handling, storage, and disposal of Coelenterazine 400a are critical for ensuring laboratory safety and maintaining the integrity of your research. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
This compound is a key reagent in bioluminescence resonance energy transfer (BRET) assays, widely used in drug discovery and the study of protein-protein interactions.[1][2] While invaluable, proper handling is paramount as it can pose potential hazards. This material should be considered hazardous until further information is available.[3]
Hazard Identification and Safety Precautions
Safety data sheets indicate that this compound can cause skin and serious eye irritation.[4] It may also cause respiratory irritation and may be harmful if inhaled, ingested, or absorbed through the skin.[4] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[4][5] |
| Eye Protection | Safety glasses or chemical goggles | To protect against splashes and dust particles causing serious eye irritation.[4][5] |
| Respiratory Protection | NIOSH-approved respirator or self-contained breathing apparatus | Recommended when handling the powder outside of a ventilated enclosure to avoid respiratory tract irritation.[4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for its proper use and storage.
| Property | Value |
| Molecular Formula | C₂₆H₂₁N₃O |
| Molecular Weight | 391.5 g/mol [3][6] |
| Appearance | Crystalline solid[3] |
| Solubility | Soluble in methanol and ethanol.[2][3] Not recommended for dissolution in DMSO due to potential oxidation.[3] |
| Storage Temperature | -20°C is recommended for both short and long-term storage.[1][2][3] For extended storage, -80°C is also an option.[1] |
| Stability | Stable for at least one year when stored as a dry powder at -20°C, protected from light and moisture.[1] Stock solutions in appropriate solvents can also be stable for at least a year at -20°C or below.[1][6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risks associated with this compound.
1. Receiving and Storage:
-
Upon receipt, immediately transfer the container to a designated storage area.
-
Store at -20°C in a tightly sealed, light-proof container, preferably under an inert gas like Argon.[1][2]
-
Log the date of receipt and expected expiration.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[4]
-
Don appropriate PPE before handling the material.
-
To prepare a stock solution, dissolve the crystalline solid in an appropriate solvent such as methanol or ethanol.[2][3] It is recommended to use an inert gas to purge the solvent to prevent oxidation.[3]
-
For maximum solubility and stability, specialized commercial solvents may also be used.[1]
3. Experimental Use:
-
When diluting for working solutions, it is best to prepare them fresh for each experiment to ensure optimal activity, as the compound can oxidize in aqueous solutions over time.[1]
-
Always handle solutions with the same level of precaution as the solid material, using appropriate PPE.
4. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes) as chemical waste.
-
All disposal must be in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[4]
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[4]
References
Retrosynthesis Analysis
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